molecular formula C18H13ClF3NO7 B166172 Fluoroglycofen-ethyl CAS No. 77501-90-7

Fluoroglycofen-ethyl

Cat. No.: B166172
CAS No.: 77501-90-7
M. Wt: 447.7 g/mol
InChI Key: IPPAUTOBDWNELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluoroglycofen-ethyl is a diphenyl ether herbicide recognized for its selective, post-emergence action against annual broadleaf weeds and grasses . Its primary research value lies in its mechanism as a protoporphyrinogen oxidase (PPO) inhibitor, classified under HRAC Group E and WSSA Group 14 . This inhibition disrupts chlorophyll biosynthesis, leading to the accumulation of tetrapyrroles and ultimately causing rapid cell membrane disruption and necrosis in susceptible plant species . Historically, its application has been extensively studied in major crops such as soybeans, cereals (wheat, barley, oats), rice, and peanuts . From a research perspective, this compound serves as a critical tool for investigating weed resistance management strategies and developing integrated pest management (IPM) programs . Studies also focus on its role within sustainable agricultural frameworks, including the development of advanced formulation technologies and precision application methods to optimize efficacy and minimize environmental impact . It is important to note that this compound is not approved for use in the European Union . This product is strictly for professional research purposes and is designated For Research Use Only. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethoxy-2-oxoethyl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3NO7/c1-2-28-16(24)9-29-17(25)12-8-11(4-5-14(12)23(26)27)30-15-6-3-10(7-13(15)19)18(20,21)22/h3-8H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPAUTOBDWNELX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041983
Record name Fluoroglycofen-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77501-90-7
Record name Fluoroglycofen-ethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77501-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoroglycofen-ethyl [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077501907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoroglycofen-ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUOROGLYCOFEN-ETHYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RCH0H6C4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fluoroglycofen-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroglycofen-ethyl is a selective, post-emergence herbicide belonging to the diphenyl ether class of compounds. Its herbicidal activity is primarily attributed to the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway. This inhibition leads to the accumulation of phototoxic tetrapyrrole intermediates, resulting in rapid membrane disruption and cell death in susceptible plant species. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including the targeted biochemical pathway, quantitative data on enzyme inhibition for related compounds, detailed experimental protocols for mechanism elucidation, and visual representations of the key processes.

Introduction

This compound is utilized for the control of a broad spectrum of annual broadleaf weeds and some grasses in various agricultural crops, including cereals, soybeans, and peanuts.[1] As a member of the diphenyl ether family, its mode of action is characterized by a light-dependent peroxidation of cell membranes.[2] Understanding the precise molecular interactions and the subsequent physiological cascade is crucial for optimizing its use, managing weed resistance, and developing novel herbicidal compounds.

Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

The primary molecular target of this compound is protoporphyrinogen oxidase (PPO, EC 1.3.3.4).[3][4][5] PPO is a critical enzyme located in the chloroplasts and mitochondria, responsible for catalyzing the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[6] This reaction is a pivotal step in the biosynthesis of essential tetrapyrrole compounds, namely chlorophylls (vital for photosynthesis) and hemes (essential components of cytochromes involved in electron transport).[6][7]

The Tetrapyrrole Biosynthesis Pathway and the Role of PPO

The tetrapyrrole biosynthesis pathway is a fundamental metabolic route in plants, initiating from the precursor glutamate. A series of enzymatic reactions lead to the formation of the common intermediate, protoporphyrinogen IX. At this juncture, PPO facilitates the conversion of protoporphyrinogen IX to protoporphyrin IX. Subsequently, the pathway branches into the chlorophyll synthesis arm (involving the insertion of Mg²⁺) and the heme synthesis arm (involving the insertion of Fe²⁺).

Tetrapyrrole_Biosynthesis_Pathway cluster_chloroplast Chloroplast cluster_PPO_chloro cluster_cytoplasm Cytoplasm cluster_peroxidation Glutamate Glutamate ALA δ-Aminolevulinic Acid Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protogen_IX_chloro Protoporphyrinogen IX Coproporphyrinogen_III->Protogen_IX_chloro PPO_chloro Protoporphyrinogen Oxidase (PPO) Protogen_IX_chloro->PPO_chloro Protogen_IX_cyto Protoporphyrinogen IX (Accumulated) Protogen_IX_chloro->Protogen_IX_cyto Leakage Proto_IX_chloro Protoporphyrin IX Mg_Proto_IX Mg-Protoporphyrin IX Proto_IX_chloro->Mg_Proto_IX Chlorophyll Chlorophyll Mg_Proto_IX->Chlorophyll PPO_chloro->Proto_IX_chloro Proto_IX_cyto Protoporphyrin IX Protogen_IX_cyto->Proto_IX_cyto Non-enzymatic Oxidation ROS Singlet Oxygen (¹O₂) Proto_IX_cyto->ROS Light (hν) + O₂ Membrane_Damage Lipid Peroxidation & Membrane Damage ROS->Membrane_Damage Fluoroglycofen_ethyl This compound Fluoroglycofen_ethyl->PPO_chloro Inhibition

Caption: Inhibition of PPO by this compound.

Consequence of PPO Inhibition

This compound acts as a potent inhibitor of PPO. This inhibition disrupts the normal flow of the tetrapyrrole pathway, leading to a significant accumulation of the PPO substrate, protoporphyrinogen IX.[6] Due to this buildup, protoporphyrinogen IX leaks from its site of synthesis in the chloroplast into the cytoplasm.

In the cytoplasm, in the presence of light and molecular oxygen, the accumulated protoporphyrinogen IX undergoes a non-enzymatic or light-dependent oxidation to protoporphyrin IX.[6] Protoporphyrin IX is a highly effective photosensitizer. When exposed to light, it absorbs energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).

Oxidative Stress and Cellular Damage

Singlet oxygen is a potent reactive oxygen species (ROS) that indiscriminately attacks cellular components. Its primary targets are the polyunsaturated fatty acids within cellular membranes, initiating a chain reaction of lipid peroxidation. This process leads to the loss of membrane integrity and function, causing leakage of cellular contents and ultimately resulting in rapid cell death, which manifests as necrosis and desiccation of the plant tissue.[4][7]

Quantitative Data

Protoporphyrinogen Oxidase Inhibition

The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Ki) are key parameters to quantify the potency of an enzyme inhibitor. Lower values indicate greater inhibitory activity.

CompoundEnzyme SourceIC₅₀ (nM)Ki (nM)Inhibition Type
Acifluorfen-methyl Corn (Zea mays) etioplasts4-Competitive
Acifluorfen Maize mitochondria-0.12Competitive
Acifluorfen-methyl Maize mitochondria-0.023Competitive
Fomesafen ---PPO Inhibitor
Lactofen ---PPO Inhibitor
Oxyfluorfen ---PPO Inhibitor
Bifenox ---PPO Inhibitor
Note: Data for Acifluorfen and Acifluorfen-methyl are from studies on related diphenyl ether herbicides and are provided for comparative purposes.[2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26]
Herbicidal Efficacy (GR₅₀)

The GR₅₀ value represents the dose of a herbicide required to cause a 50% reduction in plant growth (biomass). It is a critical measure of a herbicide's efficacy against specific weed species. While specific GR₅₀ data for this compound were not found in the surveyed literature, the following table provides example GR₅₀ values for other herbicides against common weeds, illustrating the range of efficacy.

Weed SpeciesHerbicideGR₅₀ (g a.i./ha)
Amaranthus retroflexusTrifluralin663.97
Chenopodium albumGlyphosate150-300
Solanum nigrumPelargonic Acid> 16 L/ha (partial control)
Note: This data is for illustrative purposes to demonstrate the concept of GR₅₀.[27][28][29][30][31][32][33][34][35]

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of established experimental protocols.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This assay quantifies the inhibitory effect of a compound on PPO activity.

Principle: The activity of PPO is determined by measuring the rate of formation of protoporphyrin IX from protoporphyrinogen IX. Protoporphyrin IX has a distinct absorbance peak at approximately 630 nm, allowing for spectrophotometric monitoring of the reaction. Alternatively, the fluorescence of protoporphyrin IX can be measured.

Generalized Protocol:

  • Enzyme Extraction: Isolate chloroplasts or mitochondria from susceptible plant tissue (e.g., etiolated cucumber cotyledons or maize coleoptiles) through differential centrifugation.

  • Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM HEPES-KOH, pH 7.5, 1 mM EDTA, 5 mM DTT).

  • Inhibitor Incubation: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture containing the enzyme extract. Incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Reaction Initiation: Initiate the reaction by adding the substrate, protoporphyrinogen IX.

  • Measurement: Monitor the increase in absorbance at 630 nm or fluorescence (excitation ~405 nm, emission ~633 nm) over time using a spectrophotometer or fluorometer.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

PPO_Inhibition_Assay_Workflow Start Start Enzyme_Extraction Enzyme Extraction (Chloroplasts/Mitochondria) Start->Enzyme_Extraction Reaction_Setup Prepare Reaction Mixture (Buffer, Enzyme) Enzyme_Extraction->Reaction_Setup Inhibitor_Addition Add this compound (Varying Concentrations) Reaction_Setup->Inhibitor_Addition Incubation Incubate Inhibitor_Addition->Incubation Substrate_Addition Add Substrate (Protoporphyrinogen IX) Incubation->Substrate_Addition Measurement Measure Product Formation (Absorbance at 630 nm or Fluorescence) Substrate_Addition->Measurement Data_Analysis Data Analysis (Calculate IC50) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for a PPO inhibition assay.

In Vivo Herbicide Efficacy Assay (GR₅₀ Determination)

This assay assesses the whole-plant response to the herbicide.

Principle: Susceptible weed species are grown under controlled conditions and treated with a range of herbicide concentrations. The effect on plant growth is quantified by measuring biomass reduction.

Generalized Protocol:

  • Plant Growth: Grow target weed species (e.g., Amaranthus retroflexus, Chenopodium album) in pots in a greenhouse or growth chamber to a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Prepare a series of dilutions of this compound formulation. Apply the herbicide to the plants using a laboratory sprayer to ensure uniform coverage. Include an untreated control group.

  • Growth Period: Return the treated plants to the controlled environment and allow them to grow for a specified period (e.g., 14-21 days).

  • Biomass Measurement: Harvest the above-ground plant material for each treatment and the control. Determine the fresh and/or dry weight.

  • Data Analysis: Calculate the percent growth reduction for each herbicide concentration relative to the untreated control. Use non-linear regression analysis to fit a dose-response curve and determine the GR₅₀ value.

Lipid Peroxidation Assay

This assay measures the extent of oxidative damage to cell membranes.

Principle: One common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored adduct that can be quantified spectrophotometrically.

Generalized Protocol (TBARS Assay):

  • Tissue Homogenization: Harvest plant tissue from herbicide-treated and control plants. Homogenize the tissue in a suitable buffer (e.g., trichloroacetic acid solution).

  • Reaction: Add TBA solution to the homogenate and incubate at a high temperature (e.g., 95°C) for a specific time to allow the MDA-TBA adduct to form.

  • Measurement: After cooling and centrifugation to remove precipitates, measure the absorbance of the supernatant at 532 nm.

  • Quantification: Calculate the concentration of MDA using its molar extinction coefficient.

Conclusion

The mechanism of action of this compound is well-defined as the inhibition of protoporphyrinogen oxidase. This targeted disruption of the tetrapyrrole biosynthesis pathway leads to a cascade of events, culminating in light-dependent oxidative stress and rapid cellular demise in susceptible weeds. While specific quantitative data on the inhibitory potency and herbicidal efficacy of this compound itself requires further public disclosure, the information available for structurally analogous diphenyl ether herbicides confirms the high potency of this chemical class. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of PPO-inhibiting herbicides, aiding in the development of new and effective weed management strategies.

References

An In-depth Technical Guide to the Synthesis Pathway of Fluoroglycofen-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Fluoroglycofen-ethyl, a selective herbicide. This document details the chemical reactions, intermediates, and experimental protocols involved in its preparation, intended for an audience with a strong background in synthetic organic chemistry.

Introduction

This compound is a member of the diphenyl ether class of herbicides, which acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), essential for chlorophyll biosynthesis in susceptible plants. Its synthesis primarily involves the esterification of its corresponding carboxylic acid, acifluorfen. This guide will first detail the synthesis of the key intermediate, acifluorfen, followed by its conversion to this compound.

Synthesis of the Key Intermediate: Acifluorfen

The synthesis of acifluorfen, chemically known as 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid, is a critical precursor step. Two primary synthetic routes are outlined below.

Route 1: Ullmann Condensation Approach

This classic approach involves an Ullmann condensation reaction.

Reaction Scheme:

2-chloro-4-trifluoromethylphenol 2-chloro-4-(trifluoromethyl)phenol intermediate Intermediate Nitrile 2-chloro-4-trifluoromethylphenol->intermediate Ullmann Condensation 2-nitro-5-fluorobenzonitrile 2-nitro-5-fluorobenzonitrile 2-nitro-5-fluorobenzonitrile->intermediate hydrolysis Hydrolysis (HBr, Acetic Acid) intermediate->hydrolysis acifluorfen Acifluorfen hydrolysis->acifluorfen

Caption: Ullmann condensation route to Acifluorfen.

Experimental Protocol:

Route 2: Nitration of a Diphenyl Ether Precursor

This route involves the nitration of a pre-formed diphenyl ether carboxylic acid.

Reaction Scheme:

3-hydroxybenzoic_acid 3-hydroxybenzoic acid diphenyl_ether_intermediate 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid 3-hydroxybenzoic_acid->diphenyl_ether_intermediate Etherification (KOH, DMSO) 3,4-dichlorobenzotrifluoride 3,4-dichlorobenzotrifluoride 3,4-dichlorobenzotrifluoride->diphenyl_ether_intermediate nitration Nitration diphenyl_ether_intermediate->nitration acifluorfen Acifluorfen nitration->acifluorfen

Caption: Acifluorfen synthesis via nitration.

Experimental Protocol: Synthesis of 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid and subsequent nitration

This protocol is based on a described industrial synthesis.[2]

  • Etherification: In a suitable reaction vessel, 3-hydroxybenzoic acid is reacted with 3,4-dichlorobenzotrifluoride in the presence of potassium hydroxide (KOH) and dimethyl sulfoxide (DMSO) as the solvent. The reaction mixture is heated to drive the etherification, forming 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid.

  • Nitration:

    • To a 5-liter, three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, charge 275.9 g (0.935 mole) of 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid, 276 g (2.7 mole) of acetic anhydride, 276 g (4.6 mole) of glacial acetic acid, and 44 g of concentrated sulfuric acid.[3]

    • Cool the mixture and add 91.7 g (1.3 mole) of 90% nitric acid over 30 minutes, maintaining the temperature between 15-25°C.[3]

    • Replace the cooling bath with a water bath and stir the reaction mixture at 30°C for 1.5 hours.[3]

  • Work-up and Purification:

    • Quench the reaction by adding 1250 ml of water at 30°C and stir for 15 minutes.[3]

    • Filter the resulting yellow precipitate and wash it with 2 liters of water.[3]

    • Recrystallize the crude product from 750 ml of toluene to yield purified acifluorfen.[3]

Quantitative Data for Acifluorfen Synthesis (Route 2)

ParameterValueReference
Yield271.6 g[3]
Melting Point120-121°C[3]

Synthesis of this compound from Acifluorfen

The final step in the synthesis is the esterification of acifluorfen with an ethylating agent. Two common protocols are presented below.

Overall Reaction Scheme:

acifluorfen Acifluorfen esterification Esterification acifluorfen->esterification ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->esterification fluoroglycofen_ethyl This compound esterification->fluoroglycofen_ethyl cluster_acifluorfen Acifluorfen Synthesis cluster_fluoroglycofen This compound Synthesis cluster_analysis Analysis start_materials Starting Materials (e.g., 3-hydroxybenzoic acid) synthesis_acifluorfen Synthesis of Acifluorfen start_materials->synthesis_acifluorfen purification_acifluorfen Purification of Acifluorfen synthesis_acifluorfen->purification_acifluorfen synthesis_fg_ethyl Esterification of Acifluorfen purification_acifluorfen->synthesis_fg_ethyl purification_fg_ethyl Purification of This compound synthesis_fg_ethyl->purification_fg_ethyl analysis Spectroscopic Analysis (NMR, MS, IR) purification_fg_ethyl->analysis

References

An In-depth Technical Guide to Fluoroglycofen-ethyl (CAS Number: 77501-90-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroglycofen-ethyl, with the CAS number 77501-90-7, is a selective, post-emergence herbicide belonging to the nitrophenyl ether class of chemicals.[1] It is primarily utilized for the control of broadleaf weeds and some grasses in various agricultural crops, including cereals like wheat and barley, as well as peanuts and soybeans.[1][2] This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, mechanism of action, synthesis, analytical methods, toxicological profile, and environmental fate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in environmental and biological systems.

PropertyValueReference(s)
IUPAC Name (2-ethoxy-2-oxoethyl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate[3]
CAS Number 77501-90-7[3]
Molecular Formula C₁₈H₁₃ClF₃NO₇[3]
Molecular Weight 447.75 g/mol [3]
Appearance Brown solid
Melting Point 65 °C
Boiling Point 487.7 ± 45.0 °C (Predicted)
Density 1.5 ± 0.1 g/cm³
Water Solubility 604 µg/L (temperature not stated)
LogP (Octanol-Water Partition Coefficient) 3.65[1]
Vapor Pressure Not available
Henry's Law Constant Not available

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

This compound's herbicidal activity stems from its role as an inhibitor of the enzyme protoporphyrinogen oxidase (PPO).[4] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll and heme.

The inhibition of PPO by this compound leads to the accumulation of its substrate, protoporphyrinogen IX (PPGIX), within the plant cells.[4] This accumulation has two major downstream effects that contribute to phytotoxicity:

  • Non-enzymatic Oxidation: The excess PPGIX leaks from its normal location in the plastid to the cytoplasm, where it undergoes non-enzymatic oxidation to protoporphyrin IX (Proto IX).[5]

  • Photosensitization and Oxidative Stress: Proto IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen (¹O₂).[5] This reactive oxygen species initiates lipid peroxidation, leading to the rapid disruption and destruction of cell membranes. The loss of membrane integrity causes leakage of cellular contents, ultimately resulting in cell death and the characteristic necrotic lesions seen on treated plants.[4]

The following diagram illustrates the signaling pathway of PPO inhibition by this compound.

PPO_Inhibition Glutamate Glutamate ALA δ-Aminolevulinic acid (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX (PPGIX) Coproporphyrinogen_III->Protoporphyrinogen_IX Protoporphyrin_IX Protoporphyrin IX (Proto IX) Protoporphyrinogen_IX->Protoporphyrin_IX Accumulation & Non-enzymatic oxidation (Cytoplasm) PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme ROS Reactive Oxygen Species (¹O₂) Protoporphyrin_IX->ROS Photosensitization Fluoroglycofen This compound Fluoroglycofen->PPO Inhibits PPO->Protoporphyrin_IX Catalyzes Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death Light_O2 Light + O₂

Caption: PPO inhibition pathway by this compound.

Experimental Protocols

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves the reaction of acifluorfen with ethyl chloroacetate.[2][6]

4.1.1 Synthesis from Acifluorfen and Ethyl Chloroacetate [2]

  • Reactants: Acifluorfen, sodium hydroxide (caustic soda flakes), and ethyl chloroacetate.

  • Procedure:

    • Dissolve acifluorfen and sodium hydroxide flakes in ethyl chloroacetate. In this method, ethyl chloroacetate serves as both a reactant and a solvent.

    • Control the reaction temperature at 65-70°C.

    • Allow the reaction to proceed for 5-6 hours.

    • Following the reaction, the this compound product is obtained through desolventizing, washing, pressing, and filtering.

  • Weight Ratio: A typical weight ratio of sodium hydroxide flakes to acifluorfen to ethyl chloroacetate is 2-5 : 100 : 100-150.[2]

The following diagram outlines the general workflow for the synthesis of this compound.

Synthesis_Workflow Start Start Reactants Acifluorfen Sodium Hydroxide Ethyl Chloroacetate Start->Reactants Mixing Dissolve in Ethyl Chloroacetate Reactants->Mixing Reaction Heat to 65-70°C (5-6 hours) Mixing->Reaction Workup Desolventize Wash Press & Filter Reaction->Workup Product This compound Workup->Product

Caption: Synthesis workflow for this compound.

Analytical Method: UPLC-MS/MS for Determination in Soil and Soybean[7][8]

A rapid and sensitive method for the quantification of this compound residues in environmental and biological matrices has been developed using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

4.2.1 Sample Preparation

  • Soil and Soybean Samples: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for extraction. This typically involves:

    • Homogenization of the sample.

    • Extraction with an organic solvent (e.g., acetonitrile).

    • A salting-out step to induce phase separation.

    • A dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components.

4.2.2 UPLC-MS/MS Parameters

While specific parameters can vary between laboratories, a general protocol is outlined below:

ParameterTypical Setting
UPLC System Waters ACQUITY UPLC or equivalent
Column C18 reversed-phase column (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase A gradient of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 1 - 10 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), typically in negative mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M-H]⁻ or other suitable adducts
Product Ions (m/z) At least two characteristic product ions for quantification and confirmation

4.2.3 Performance

  • Detection Limits (LODs): 0.5 µg/kg in soybean seed, and 1 µg/kg in soybean plant and soil.[7][8]

  • Recoveries: 83.4% to 99.2%.[7][8]

  • Precision (RSDs): Intra-day RSDs of 1.3% to 6.7% and inter-day RSDs of 1.9% to 7.0%.[7][8]

The following diagram illustrates the analytical workflow.

Analytical_Workflow Start Start Sample Soil or Soybean Sample Start->Sample Extraction QuEChERS Extraction Sample->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Analysis UPLC-MS/MS Analysis Cleanup->Analysis Data Quantification and Confirmation Analysis->Data Result Residue Level Data->Result

Caption: Analytical workflow for this compound.

Toxicological Profile

EndpointValueSpeciesReference(s)
Acute Oral LD₅₀ 1500 mg/kgRat[9]
Acute Dermal LD₅₀ >5000 mg/kgRabbit[9]
Skin Irritation Slight irritantRabbit[9]
Eye Irritation Slight irritantRabbit[9]
Mutagenicity (Ames test) Non-mutagenic[9]
Chronic Toxicity (1-year feeding) NOAEL: 320 mg/kg dietDog[9]
Carcinogenicity No data available[8]
Reproductive Toxicity No data available[8]

Environmental Fate

The environmental fate of a pesticide determines its persistence, mobility, and potential for off-target effects.

ParameterValueInterpretationReference(s)
Soil Half-life (DT₅₀) 34.8 - 48.5 hoursNon-persistent[7][8]
Aqueous Hydrolysis DT₅₀ (pH 7, 20°C) 14 daysNon-persistent in water[1]
Aqueous Photolysis DT₅₀ (pH 7) 0.25 daysRapid degradation in sunlight[1]
Soil Adsorption Coefficient (Koc) Not available

Hydrolysis: this compound is very rapidly hydrolyzed in soil and water to its corresponding acid, which is then subject to microbial degradation.[9]

Photolysis: The compound undergoes rapid degradation in the presence of light in aqueous environments.[1]

Mobility: While a specific Koc value is not available, its rapid degradation in soil suggests a low potential for leaching to groundwater.

Conclusion

This compound is an effective post-emergence herbicide that acts through the inhibition of the PPO enzyme. Its physicochemical properties and environmental fate data indicate that it is relatively non-persistent in the environment, undergoing rapid degradation in soil and water. While acute toxicity is moderate, a significant data gap exists regarding its chronic, carcinogenic, and reproductive effects. The provided experimental protocols for synthesis and analysis offer a foundation for further research and development in the fields of agricultural science and environmental chemistry. Further studies are warranted to fully elucidate its long-term toxicological profile.

References

An In-depth Technical Guide to Fluoroglycofen-ethyl (C18H13ClF3NO7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluoroglycofen-ethyl is a selective, post-emergence herbicide belonging to the diphenyl ether chemical family. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to a rapid accumulation of protoporphyrin IX, a photodynamic molecule that, in the presence of light and oxygen, causes lipid peroxidation and ultimately, cell membrane disruption and plant death. This guide provides a comprehensive overview of the physicochemical properties, synthesis, mechanism of action, metabolic fate, and toxicological profile of this compound, intended for a technical audience in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for understanding its environmental fate and for the development of analytical methods.

PropertyValueReference
Molecular Formula C18H13ClF3NO7[1][2][3]
Molecular Weight 447.75 g/mol [2][3][4]
CAS Number 77501-90-7[1][2]
IUPAC Name (2-ethoxy-2-oxoethyl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate[2]
Appearance Brown or dark amber solid[5][6]
Melting Point 65 °C[5]
Boiling Point 487.7 ± 45.0 °C (Predicted)[1]
Density 1.452 - 1.5 g/cm³[5][6]
Water Solubility 0.6 mg/L (at 20 °C, pH 7)[5]
Solubility in Organic Solvents Soluble in hexane (10,000 mg/L at 20°C). Slightly soluble in chloroform and methanol.[5]
Log P (Octanol-Water Partition Coefficient) 3.65[5]
Vapor Pressure Low[5]
Henry's Law Constant Low[5]

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process. Two primary routes have been identified from available literature.

Synthesis Route 1: Toluene-based Process

This process involves the reaction of acifluorfen with ethyl chloroacetate in the presence of a catalyst and a base in a toluene solvent.

  • Reaction Setup: In a suitable reaction vessel, combine acifluorfen, toluene, and a catalyst.

  • Initial Reaction: Heat the mixture to initiate the reaction.

  • Addition of Base: Add potassium carbonate to the reaction mixture and increase the temperature to promote the chemical transformation.[5][7]

  • Esterification: Introduce ethyl chloroacetate to the mixture and heat to 90–105 °C to complete the esterification.[5][7]

  • Work-up: After the reaction is complete, cool the mixture slowly.

  • Extraction: Perform a liquid-liquid extraction using a toluene-water solution to isolate the organic layer containing the product.[5][7]

  • Purification: Distill the organic layer to remove residual solvents and impurities, yielding high-purity this compound.[5][7]

G cluster_reagents Reagents Acifluorfen Acifluorfen Heating1 Heating Acifluorfen->Heating1 Toluene Toluene Toluene->Heating1 Catalyst Catalyst Catalyst->Heating1 K2CO3 Potassium Carbonate EtCA Ethyl Chloroacetate K2CO3->EtCA Heating2 Heating (90-105°C) EtCA->Heating2 Heating1->K2CO3 Extraction Toluene-Water Extraction Heating2->Extraction Distillation Distillation Extraction->Distillation Product This compound Distillation->Product

Diagram 1: Synthesis of this compound (Toluene-based).
Synthesis Route 2: Direct Reaction

A patented process describes a more direct synthesis where ethyl chloroacetate serves as both a reactant and a solvent.

  • Reaction Setup: In a 1000ml four-hole boiling flask equipped with a stirrer, thermometer, and a tail gas absorption device, add 100g of acifluorfen, 5g of caustic soda (sheet alkali), and 150g of ethyl chloroacetate.[8]

  • Reaction: Stir the mixture and heat to 65-70 °C.[8]

  • Reaction Time: Maintain the reaction at this temperature for 5-6 hours.[8]

  • Purification: After the reaction, obtain the crude product through desolventization, washing, pressing, and filtration.[8] This process is reported to yield a product with a purity of up to 96%.[8]

G Acifluorfen Acifluorfen Reaction Reaction (65-70°C, 5-6h) Acifluorfen->Reaction NaOH Caustic Soda (NaOH) NaOH->Reaction EtCA Ethyl Chloroacetate (Reactant & Solvent) EtCA->Reaction Purification Desolventization, Washing, Pressing, Filtration Reaction->Purification Product This compound Purification->Product

Diagram 2: Direct Synthesis of this compound.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The herbicidal activity of this compound is due to its potent inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway. This pathway is essential for the production of both chlorophylls (in plants) and hemes (in plants and animals).

Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, in the plant cells. This excess protoporphyrinogen IX leaks from its normal location in the chloroplast to the cytoplasm, where it is non-enzymatically oxidized to protoporphyrin IX. Protoporphyrin IX is a highly effective photosensitizer. In the presence of light and molecular oxygen, it generates singlet oxygen (¹O₂), a highly reactive oxygen species. Singlet oxygen rapidly initiates lipid peroxidation of cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, rapid cell death and necrosis of the plant tissue. This light-dependent activity is characteristic of PPO-inhibiting herbicides.

G ProtoporphyrinogenIX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) ProtoporphyrinogenIX->PPO Normal Pathway ProtoporphyrinIX Protoporphyrin IX PPO->ProtoporphyrinIX Accumulation Accumulation & Leakage to Cytoplasm PPO->Accumulation Fluoroglycofen This compound Fluoroglycofen->PPO Inhibition Chlorophyll Chlorophyll & Heme ProtoporphyrinIX->Chlorophyll SingletOxygen Singlet Oxygen (¹O₂) ProtoporphyrinIX->SingletOxygen Photosensitization Oxidation Non-enzymatic Oxidation Accumulation->Oxidation Oxidation->ProtoporphyrinIX Light Light (hν) Oxygen Oxygen (O₂) LipidPeroxidation Lipid Peroxidation & Membrane Disruption SingletOxygen->LipidPeroxidation CellDeath Cell Death LipidPeroxidation->CellDeath

Diagram 3: Mechanism of Action of this compound.

Metabolic and Environmental Fate

Microbial Degradation

This compound is susceptible to microbial degradation in the environment. A bacterial strain, Mycobacterium phocaicum MBWY-1, isolated from herbicide-contaminated soil, has been shown to utilize this compound as a sole carbon source.[9] This strain can degrade 100 mg/L of this compound to non-detectable levels within 72 hours under optimal conditions (30°C and pH 7.0).[9][10] The degradation proceeds through a series of metabolic steps, with several key metabolites identified.

  • Isolation of Microbe: Isolate bacterial strains from soil with a history of herbicide contamination using enrichment culture techniques with this compound as the sole carbon source.

  • Identification: Identify the potent degrading strain using 16S rRNA gene sequencing and analysis of morphological, physiological, and biochemical properties.[10]

  • Degradation Assay:

    • Prepare a mineral salts medium with this compound (e.g., 100 mg/L) as the sole carbon source.

    • Inoculate the medium with a standardized culture of the isolated bacterium (e.g., M. phocaicum MBWY-1).

    • Incubate the cultures under optimal conditions (e.g., 30°C, with shaking).

    • Collect samples at regular time intervals (e.g., 0, 12, 24, 48, 72 hours).

  • Residue and Metabolite Analysis:

    • Extract the remaining this compound and its metabolites from the culture medium using a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) to quantify the parent compound.

    • Identify the metabolites using Mass Spectrometry (MS), such as HPLC-MS/MS.[10]

G FGE This compound Metabolite1 {5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrophenylacyl} hydroxyacetic acid FGE->Metabolite1 Metabolite2 Acifluorfen Metabolite1->Metabolite2 Metabolite3 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoate Metabolite2->Metabolite3 Metabolite4 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-hydroxyl Metabolite3->Metabolite4 Metabolite5 3-chloro-4-hydroxyl benzotrifluoride Metabolite4->Metabolite5

Diagram 4: Proposed degradation pathway by M. phocaicum MBWY-1.
Environmental Fate

This compound is considered to be not environmentally persistent under most conditions.[5] It undergoes rapid hydrolysis in soil and water to its corresponding acid, fluoroglycofen, which is then further degraded by microorganisms.[11][12]

Environmental Fate ParameterValueReference
Soil Half-life (DT50) 34.8 hours (Shanxi soil) - 48.5 hours (Heilongjiang soil)[13][14]
Soybean Plant Half-life 43.3 hours[13][14]
Hydrolysis Rapidly hydrolyzed in soil and water to the corresponding acid.[11][12]
Soil Mobility Low to medium[5]
Soil Adsorption Coefficient (Koc) Data not publicly available.

Toxicological Profile

The toxicological profile of this compound indicates moderate acute toxicity to mammals via the oral route. Information on chronic health risks is limited.[5]

Toxicological EndpointSpeciesValueReference
Acute Oral LD50 Rat1480 - 1500 mg/kg[4][12]
Acute Dermal LD50 Rabbit>5000 mg/kg[4][12]
Skin Irritation RabbitSlight irritant[12]
Eye Irritation RabbitSlight irritant[12]
Mutagenicity (Ames test) Non-mutagenic[12]
Chronic Toxicity (1-year feeding) DogNo-Effect Level (NOEL) = 320 mg/kg diet[12]
Acute Ecotoxicity (Earthworm) Eisenia fetida (14-day LC50)6 mg/kg soil[7]
Avian Toxicity Highly toxic[5]
Algal Toxicity Highly toxic[5]
Aquatic Invertebrate Toxicity (Daphnia magna) Data not publicly available.
Experimental Protocol for Acute Oral Toxicity (OECD Guideline 423)

The acute toxic class method is a stepwise procedure to estimate the acute oral toxicity of a substance.

  • Animal Selection: Use healthy, young adult rats of a single sex (typically females), weighing within ± 20% of the mean weight.[10]

  • Housing and Feeding: House the animals in appropriate cages with a 12-hour light/dark cycle and provide standard laboratory diet and drinking water ad libitum.[10]

  • Dosing: Administer the test substance orally via gavage in a single dose. The procedure starts with a dose from a series of defined levels (e.g., 5, 50, 300, 2000 mg/kg).[10]

  • Stepwise Procedure:

    • Dose a group of 3 animals at the starting dose.

    • The outcome (mortality or survival) determines the next step:

      • If mortality occurs, the next group is dosed at a lower level.

      • If no mortality occurs, the next group is dosed at a higher level.

  • Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[15]

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

  • Classification: The results are used to classify the substance for acute toxicity according to the Globally Harmonised System (GHS).[10]

Analytical Methods

Accurate and sensitive analytical methods are essential for monitoring this compound residues in environmental and agricultural samples. High-purity analytical standards are available for this purpose.[16]

UPLC-MS/MS Method for Residue Analysis in Soybean and Soil

A rapid and sensitive method using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been developed for the determination of this compound residues.[17]

  • Sample Preparation (Extraction):

    • Homogenize the soybean (seed or plant) or soil sample.

    • Extract a representative subsample with a suitable solvent, such as acetonitrile.

  • Sample Cleanup (Solid-Phase Extraction - SPE):

    • Pass the crude extract through a C18 SPE cartridge to remove interfering matrix components.

    • Elute the analyte from the cartridge with an appropriate solvent.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A reverse-phase column (e.g., C18).

      • Mobile Phase: A gradient of acetonitrile and water (with or without modifiers like formic acid or ammonium acetate).

      • Flow Rate: Optimized for the column dimensions.

      • Injection Volume: A small, precise volume (e.g., 5 µL).

    • Mass Spectrometric Detection:

      • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for this compound.

  • Quantification:

    • Prepare a calibration curve using certified reference standards of this compound.

    • Quantify the analyte in the samples by comparing the peak area to the calibration curve.

The reported limits of detection (LODs) for this method are 0.5 µg/kg in soybean seed and 1 µg/kg in soybean plant and soil.[17] Recoveries are in the range of 83.4% to 99.2%.[17]

G Sample Soybean or Soil Sample Homogenization Homogenization Sample->Homogenization Extraction Acetonitrile Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (C18 Cartridge) Extraction->Cleanup Analysis UPLC-MS/MS Analysis Cleanup->Analysis Quantification Quantification Analysis->Quantification Result Residue Level Quantification->Result

Diagram 5: Workflow for this compound residue analysis.

Potential Off-Target Effects and Research Directions

While the primary mechanism of action of this compound is well-established, the broader effects on non-target organisms are an area of ongoing research. As a diphenyl ether herbicide, it shares a mode of action with other compounds that have been studied for their non-target effects.

  • Aquatic Organisms: Diphenyl ether herbicides can be toxic to fish and aquatic invertebrates.[7] The high toxicity of this compound to algae is a key concern for aquatic ecosystems.[5]

  • Human Health: Research on other PPO inhibitors, such as oxyfluorfen, has investigated their potential to affect the human heme biosynthesis pathway. One study showed that at high concentrations, oxyfluorfen could inhibit hemoglobin synthesis in human erythroid precursor cells in vitro.[18] This suggests a potential, though likely at high exposure levels, for interaction with the analogous pathway in mammals.

  • Soil Microbiome: The degradation of this compound by specific soil bacteria indicates an interaction with the soil microbiome. Further research could explore the broader impacts of this herbicide on the diversity and function of soil microbial communities.

Future research should focus on obtaining more detailed ecotoxicological data for a wider range of non-target organisms, investigating the potential for chronic and sublethal effects, and exploring any secondary or off-target signaling pathway interactions.

Conclusion

This compound is an effective herbicide with a well-defined primary mechanism of action. Its physicochemical properties and environmental fate suggest a compound with low to moderate persistence. While acute toxicity data is available for some organisms, a more comprehensive understanding of its chronic and ecotoxicological effects on a broader range of non-target species is warranted. The analytical methods available allow for sensitive and accurate monitoring of its residues in the environment. This technical guide provides a foundational understanding of this compound for professionals in research, drug development, and environmental science, highlighting both the known characteristics and areas for future investigation.

References

An In-depth Technical Guide on the Mode of Action of Diphenyl Ether Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mode of action of diphenyl ether herbicides, a significant class of compounds used for weed management. The information presented herein is intended to support research and development efforts in the fields of agriculture, herbicide science, and drug discovery by detailing the molecular mechanisms, experimental evaluation, and key quantitative parameters associated with these herbicides.

Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

Diphenyl ether herbicides exert their phytotoxic effects by primarily targeting and inhibiting the enzyme protoporphyrinogen oxidase (PPO), also known as protox.[1][2][3] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophylls and hemes in plants.[1][4]

The enzyme catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[5][6] Diphenyl ether herbicides act as potent inhibitors of PPO, leading to a cascade of cytotoxic events. The inhibition of PPO by these herbicides is often competitive or mixed-competitive with respect to the substrate, protoporphyrinogen IX.[2][7]

The blockage of PPO results in the accumulation of its substrate, Protogen IX, within the plastid.[8] This excess Protogen IX leaks into the cytoplasm where it is rapidly oxidized to Proto IX by non-enzymatic processes or by other oxidases.[8][9]

Proto IX is a powerful photosensitizing molecule.[5] In the presence of light and molecular oxygen, it generates highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂).[3][5] These ROS then initiate a chain reaction of lipid peroxidation, leading to the destruction of cellular membranes, including the chloroplast envelope, tonoplast, and plasma membrane.[10][11][12] The loss of membrane integrity results in cellular leakage, rapid tissue necrosis (browning and death of tissue), and ultimately, plant death.[13][14] The characteristic symptoms of diphenyl ether herbicide injury, such as water-soaked lesions followed by rapid necrosis, typically appear within hours of application, especially under sunny conditions.[13][14]

Signaling Pathway of Diphenyl Ether Herbicide Action

Diphenyl_Ether_Herbicide_Action_Pathway cluster_plastid Plastid cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA ALA Glutamate->ALA Tetrapyrrole Biosynthesis Porphobilinogen Porphobilinogen ALA->Porphobilinogen Tetrapyrrole Biosynthesis Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Tetrapyrrole Biosynthesis Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Tetrapyrrole Biosynthesis Protoporphyrinogen_IX Protoporphyrinogen_IX Coproporphyrinogen_III->Protoporphyrinogen_IX Tetrapyrrole Biosynthesis Protoporphyrin_IX Protoporphyrin_IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO (Target Enzyme) Protogen_IX_accum Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Protogen_IX_accum Leakage Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Mg-chelatase Heme Heme Protoporphyrin_IX->Heme Fe-chelatase DPE Diphenyl Ether Herbicide DPE->Protoporphyrinogen_IX Inhibition Proto_IX_cyto Protoporphyrin IX (Photosensitizer) Protogen_IX_accum->Proto_IX_cyto Oxidation ROS Reactive Oxygen Species (¹O₂) Proto_IX_cyto->ROS Light (hν) + O₂ Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Cell Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Caption: Signaling pathway of diphenyl ether herbicide action.

Quantitative Data: PPO Inhibition

The efficacy of diphenyl ether herbicides is quantified by their ability to inhibit PPO. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher potency.

Herbicide/CompoundPPO SourceIC50 (µM)Ki (µM)Reference
AcifluorfenMaize etiochloroplasts-0.95[2]
Acifluorfen-methylMaize etiochloroplasts-0.096[2]
FomesafenHuman PPO0.23-[4]
LactofenChickpea--[15]
OxyfluorfenMaize PPO0.150-[16]
FlumioxazinMaize PPO0.1571-[13]
Compound G4Maize PPO0.0468-[16]
Compound J6.1Maize PPO0.0047-[13]
Compound J6.3Maize PPO0.030-[13]

Experimental Protocols

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol outlines the determination of PPO activity and the inhibitory effects of diphenyl ether herbicides using isolated plant mitochondria or chloroplasts.

Materials:

  • Plant tissue (e.g., spinach leaves, etiolated corn seedlings)

  • Extraction buffer (e.g., 0.1 M Tris-HCl pH 7.5, 1 mM EDTA, 5 mM DTT)

  • Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 5 mM DTT, 1 mM EDTA)

  • Protoporphyrin IX (Proto IX) standard

  • Sodium amalgam (3%) or sodium borohydride for Protogen IX synthesis

  • Diphenyl ether herbicide stock solutions (in DMSO or ethanol)

  • Spectrofluorometer or spectrophotometer

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue in ice-cold extraction buffer.

    • Filter the homogenate through cheesecloth and centrifuge to pellet debris.

    • Isolate mitochondria or chloroplasts by differential centrifugation.

    • Resuspend the organelle pellet in a minimal volume of extraction buffer and determine the protein concentration (e.g., Bradford assay).

  • Substrate Preparation (Protoporphyrinogen IX):

    • Prepare Protoporphyrinogen IX (Protogen IX) by reducing Protoporphyrin IX with sodium amalgam or sodium borohydride under an inert atmosphere (e.g., nitrogen or argon) until the solution becomes colorless.[17]

  • Inhibition Assay:

    • In a microplate or cuvette, combine the assay buffer, the isolated enzyme preparation, and various concentrations of the diphenyl ether herbicide.

    • Include a control with no herbicide.

    • Pre-incubate the mixture for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25-30°C).

    • Initiate the reaction by adding the freshly prepared Protogen IX substrate.

    • Monitor the formation of Proto IX by measuring the increase in fluorescence (Excitation: ~405-410 nm, Emission: ~630-635 nm) or absorbance (~408 nm) over time.[8][18]

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the progress curves.

    • Determine the percent inhibition for each herbicide concentration relative to the control.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the herbicide concentration and fitting the data to a dose-response curve.

    • For Ki determination, perform the assay with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Dixon plots.

Experimental Workflow for PPO Inhibition Assay

PPO_Inhibition_Assay_Workflow start Start plant_tissue Plant Tissue (e.g., Spinach, Corn) start->plant_tissue homogenization Homogenize in Extraction Buffer plant_tissue->homogenization centrifugation Differential Centrifugation homogenization->centrifugation enzyme_prep Isolated Mitochondria/ Chloroplasts (Enzyme) centrifugation->enzyme_prep protein_assay Determine Protein Concentration enzyme_prep->protein_assay assay_setup Set up Assay: Buffer, Enzyme, Herbicide protein_assay->assay_setup substrate_prep Prepare Protoporphyrinogen IX (Substrate) reaction_start Initiate with Substrate substrate_prep->reaction_start pre_incubation Pre-incubate assay_setup->pre_incubation pre_incubation->reaction_start measurement Measure Fluorescence/ Absorbance Over Time reaction_start->measurement data_analysis Calculate Rates, % Inhibition, IC50/Ki measurement->data_analysis end End data_analysis->end Herbicide_Screening_Resistance_Workflow cluster_screening Herbicide Screening cluster_resistance Resistance Investigation start_screening Chemical Library virtual_screening Virtual Screening/ Molecular Docking start_screening->virtual_screening in_vitro_assay In Vitro PPO Inhibition Assay virtual_screening->in_vitro_assay whole_plant_assay Whole Plant/ Greenhouse Assay in_vitro_assay->whole_plant_assay lead_identification Lead Compound Identification whole_plant_assay->lead_identification field_observation Field Observation of Reduced Efficacy seed_collection Collect Seeds of Suspected Resistant Weeds field_observation->seed_collection dose_response Dose-Response Assay (Resistant vs. Susceptible) seed_collection->dose_response mechanism_study Mechanism of Resistance Study dose_response->mechanism_study target_site Target-Site Resistance (PPO Gene Sequencing) mechanism_study->target_site non_target_site Non-Target-Site Resistance (Metabolism, Sequestration) mechanism_study->non_target_site management_strategy Develop Resistance Management Strategy target_site->management_strategy non_target_site->management_strategy

References

"Fluoroglycofen-ethyl as a protoporphyrinogen oxidase inhibitor"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Fluoroglycofen-ethyl as a Protoporphyrinogen Oxidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a selective, post-emergence herbicide from the diphenyl ether chemical family.[1][2] Its herbicidal activity stems from the potent inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in the tetrapyrrole biosynthesis pathway for both chlorophyll and heme.[3][4] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which subsequently auto-oxidizes to the photodynamic protoporphyrin IX. In the presence of light and oxygen, this molecule generates reactive oxygen species (ROS), causing rapid lipid peroxidation, disruption of cell membranes, and ultimately, cell death.[5][6] This guide provides a detailed overview of the mechanism of action, available quantitative data, and experimental protocols relevant to the study of this compound as a PPO inhibitor.

Chemical and Physical Properties

This compound is a synthetic compound used primarily for the control of broad-leaved weeds and grasses in various crops, including cereals, soybeans, and peanuts.[7][8] Its physical and chemical properties are summarized below.

PropertyValueSource
IUPAC Name (2-ethoxy-2-oxoethyl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate[9]
CAS Registry No. 77501-90-7[9][10]
Molecular Formula C₁₈H₁₃ClF₃NO₇[9][11]
Molecular Weight 447.75 g/mol [10][12]
Appearance Brown solid[12][13]
Melting Point 65 °C[10][12]
Boiling Point 487.7 ± 45.0 °C (Predicted)[10][12]
Water Solubility 0.604 mg/L[12][13]
LogP 3.6[9][12]

Mechanism of Action: PPO Inhibition

The primary mode of action for this compound is the disruption of the porphyrin biosynthesis pathway through the inhibition of protoporphyrinogen oxidase (PPO or Protox).[5]

Normal Pathway: PPO is a critical enzyme located in the chloroplast that catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).[3][14] Proto IX is a precursor for the synthesis of both chlorophylls (essential for photosynthesis) and hemes (vital for electron transfer chains).[14]

Inhibition and Toxic Cascade:

  • Enzyme Inhibition: this compound competitively inhibits the PPO enzyme.[5][6]

  • Substrate Accumulation: This blockage causes the substrate, Protogen IX, to accumulate and leak from the chloroplast into the cytoplasm.[6]

  • Aberrant Oxidation: In the cytoplasm, Protogen IX is oxidized to Proto IX. This accumulation of Proto IX outside of its normal, controlled environment is highly toxic.[6]

  • Photosensitization: Proto IX is a potent photosensitizing molecule.[14] In the presence of light, it interacts with molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂), a type of reactive oxygen species (ROS).[5]

  • Cellular Damage: The massive burst of ROS initiates a cascade of lipid peroxidation, destroying the integrity of cellular membranes. This leads to rapid leakage of cellular contents, desiccation, necrosis (browning of tissue), and ultimately, plant death within hours or days of application.[3][5][6]

The following diagram illustrates the signaling pathway and mechanism of action.

Fluoroglycofen_Mechanism Mechanism of Action of this compound cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm ALA δ-Aminolevulinate ProtogenIX Protoporphyrinogen IX (Protogen IX) ALA->ProtogenIX Multiple Steps PPO Protoporphyrinogen Oxidase (PPO) ProtogenIX->PPO ProtogenIX_cyto Accumulated Protogen IX ProtogenIX->ProtogenIX_cyto Leaks Out ProtoIX Protoporphyrin IX (Proto IX) PPO->ProtoIX Chlorophyll Chlorophyll & Heme ProtoIX->Chlorophyll ProtoIX_cyto Aberrant Proto IX ProtogenIX_cyto->ProtoIX_cyto Oxidation ROS Reactive Oxygen Species (ROS) ProtoIX_cyto->ROS + Light + O₂ Damage Lipid Peroxidation & Membrane Disruption ROS->Damage Inhibitor This compound Inhibitor->PPO Inhibits

Mechanism of PPO inhibition by this compound.

Quantitative Data

ParameterSpeciesValueSource
Acute Oral LD₅₀ Rat1500 mg/kg[8]
Acute Percutaneous LD₅₀ Rabbit>5000 mg/kg[8]
No-Effect Level (1-year feeding) Dog320 mg/kg diet[8]

Experimental Protocols

The following section details a generalized methodology for assessing the PPO-inhibiting properties of compounds like this compound. This protocol is a composite based on standard spectrophotometric enzyme inhibition assays.[15][16][17]

PPO Enzyme Extraction
  • Tissue Preparation: Flash-freeze fresh plant leaf tissue (e.g., spinach, pea) in liquid nitrogen.[16] Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Homogenization: Suspend the powder in a cold extraction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0, containing stabilizers like ascorbic acid and PEG) at a ratio of 1:3 (w/v).[16][17] Homogenize thoroughly while keeping the sample on ice.

  • Filtration & Centrifugation: Filter the homogenate through several layers of cheesecloth.[15] Centrifuge the filtrate at approximately 15,000 x g for 20-30 minutes at 4°C to pellet cell debris.[15]

  • Supernatant Collection: Carefully collect the supernatant, which contains the crude PPO enzyme extract. Determine the total protein concentration using a standard method like the Bradford assay.[16] Store the extract in aliquots at -80°C until use.

PPO Inhibition Assay (Spectrophotometric)

This assay measures the rate of substrate oxidation by PPO, which results in a colored product, and quantifies the reduction in this rate in the presence of an inhibitor.

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 6.8.

    • Substrate Solution: 50 mM Catechol or Dopamine prepared fresh in the assay buffer.[15][17]

    • Inhibitor Stock: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Prepare a series of dilutions from this stock.

  • Assay Procedure:

    • Set a spectrophotometer to the appropriate wavelength for the chosen substrate's product (e.g., ~420 nm for catechol).[15]

    • In a cuvette, combine the assay buffer, substrate solution, and a specific volume of the inhibitor dilution. For the control, add only the solvent.[15]

    • Allow the mixture to pre-incubate for several minutes at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding a small, consistent volume of the crude PPO enzyme extract to the cuvette. Mix quickly.

    • Immediately begin recording the change in absorbance over time (e.g., every 30 seconds for 5 minutes). The initial, linear rate of increase in absorbance is proportional to the PPO activity.[15]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for the control and for each inhibitor concentration.

    • Determine the percent inhibition for each concentration using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100

    • Plot percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

The workflow for this experimental protocol is visualized below.

PPO_Assay_Workflow Experimental Workflow for PPO Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Collect & Freeze Plant Tissue A2 Grind to Powder A1->A2 A3 Homogenize in Extraction Buffer A2->A3 A4 Centrifuge & Collect Supernatant (Crude Enzyme) A3->A4 B3 Initiate Reaction with Crude Enzyme Extract A4->B3 Enzyme Source B1 Prepare Reagents: Buffer, Substrate, Inhibitor Dilutions B2 Mix Reagents in Cuvette (Control + Inhibitor Samples) B1->B2 B2->B3 B4 Measure Absorbance Change over Time (Spectrophotometer) B3->B4 C1 Calculate Reaction Rate (ΔAbs/min) B4->C1 Raw Data C2 Determine Percent Inhibition C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Calculate IC₅₀ Value C3->C4

A generalized workflow for PPO inhibition assays.

Conclusion

This compound is an effective herbicide that functions through the specific inhibition of protoporphyrinogen oxidase. This action triggers a light-dependent cascade of oxidative stress that is lethal to susceptible plants. The detailed mechanism, involving the cytoplasmic accumulation of protoporphyrin IX and subsequent ROS generation, makes PPO a compelling target for herbicide development. The experimental protocols outlined provide a robust framework for researchers to investigate the inhibitory activity of this compound and other potential PPO inhibitors, facilitating further studies in weed science and drug development.

References

Unveiling the Toxicological Profile of Fluoroglycofen-ethyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroglycofen-ethyl, a member of the nitrophenyl ether class of herbicides, is primarily used for the post-emergence control of broadleaf weeds.[1] Its mode of action involves the inhibition of photosynthesis in target plants.[2] This technical guide provides a comprehensive overview of the available toxicological data for this compound, intended to inform researchers, scientists, and professionals in drug development. While publicly accessible data is limited, this document synthesizes the available information and outlines the standard experimental protocols likely employed for its toxicological assessment.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological endpoints for this compound identified from available literature. It is important to note that detailed study reports are not widely accessible in the public domain.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationEndpointValueReference
RatOralLD501500 mg/kg[2]
RabbitDermalLD50>5000 mg/kg[2]

Table 2: Repeated Dose and Genotoxicity Data for this compound

Study TypeSpeciesEndpointValue/ResultReference
1-Year Feeding TrialDogNo-Effect Level (NOEL)320 mg/kg in diet[2]
GenotoxicityIn vitro (Ames Test)MutagenicityNon-mutagenic[2]

Table 3: Irritation Potential of this compound

Study TypeSpeciesFindingReference
Skin IrritationRabbitSlight irritant[2]
Eye IrritationRabbitSlight irritant[2]

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not publicly available. However, such studies typically adhere to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections describe the probable methodologies for key toxicological assessments.

Acute Oral Toxicity

Acute oral toxicity is likely determined using a method similar to the OECD Test Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method). This method involves a stepwise procedure with a limited number of animals.

Acute_Oral_Toxicity_Workflow start Start: Dose Selection dosing Administer single oral dose to 3 female rats start->dosing observation Observe for 14 days (mortality, clinical signs) dosing->observation mortality_check Mortality Check observation->mortality_check endpoint Endpoint: LD50 Estimation & Classification mortality_check->endpoint If stopping criteria met dose_adjustment Adjust dose for next step (if needed) mortality_check->dose_adjustment dose_adjustment->dosing Re-dose new group Reproductive_Toxicity_Workflow P0_dosing Parental (P0) Dosing (premating, mating, gestation, lactation) P0_mating P0 Mating P0_dosing->P0_mating F1_generation F1 Generation Produced P0_mating->F1_generation F1_selection Select F1 for Second Generation F1_generation->F1_selection F1_dosing F1 Dosing (growth, maturation, mating) F1_selection->F1_dosing F1_mating F1 Mating F1_dosing->F1_mating F2_generation F2 Generation Produced F1_mating->F2_generation endpoints Evaluate Reproductive & Developmental Endpoints (Fertility, gestation, viability, growth, etc.) F2_generation->endpoints Hydrolysis_Pathway Fluoroglycofen_ethyl This compound Hydrolysis Hydrolysis (Water, Esterases) Fluoroglycofen_ethyl->Hydrolysis Fluoroglycofen_acid Fluoroglycofen Acid (Metabolite) Hydrolysis->Fluoroglycofen_acid

References

The Environmental Fate of Fluoroglycofen-ethyl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroglycofen-ethyl is a selective, post-emergence herbicide used for the control of broad-leaved weeds and grasses in various agricultural crops. As with any agrochemical, understanding its environmental fate is crucial for assessing its potential impact on ecosystems and for ensuring its safe and responsible use. This technical guide provides an in-depth overview of the environmental degradation, metabolism, and mobility of this compound, drawing from available scientific literature. The guide is intended to serve as a comprehensive resource for researchers, environmental scientists, and professionals involved in the development and regulation of agrochemicals.

Chemical and Physical Properties

A foundational understanding of the environmental behavior of a chemical begins with its physical and chemical properties.

PropertyValueReference
IUPAC Name ethyl O-[5-(2-chloro-α,α,α-trifluoro-p-tolyloxy)-2-nitrobenzoyl]glycolate[1]
CAS Registry Number 77501-90-7[1]
Molecular Formula C₁₈H₁₃ClF₃NO₇[2]
Molecular Weight 447.75 g/mol [2]
Log P (octanol-water partition coefficient) 3.65[3]

Degradation in the Environment

This compound is subject to various degradation processes in the environment, primarily hydrolysis and microbial degradation. Photolysis in water can also contribute to its breakdown.

Abiotic Degradation

Hydrolysis: this compound undergoes hydrolysis, with the rate being highly dependent on the pH of the surrounding medium. It is most stable under acidic conditions and hydrolyzes more rapidly as the pH becomes neutral and alkaline.

Photolysis: In aqueous environments, this compound can be degraded by sunlight.

Biotic Degradation

Microbial metabolism is a significant pathway for the degradation of this compound in soil. The primary initial step is the hydrolysis of the ethyl ester to form its corresponding carboxylic acid, fluoroglycofen.[1] This is followed by further microbial breakdown.

One bacterial strain, identified as Mycobacterium phocaicum MBWY-1, has been isolated from the soil of a herbicide factory and has demonstrated the ability to utilize this compound as its sole source of carbon for growth.[4][5] This strain was capable of degrading 100 mg/L of this compound to a non-detectable level within 72 hours under optimal conditions (30°C and pH 7.0).[4][5]

Quantitative Summary of Environmental Fate Parameters

The following tables summarize the key quantitative data available for the environmental fate of this compound.

Table 1: Dissipation of this compound in Soil

LocationSoil TypeHalf-life (DT₅₀) in hoursReference
Shanxi, ChinaNot specified34.8[6]
Heilongjiang, ChinaNot specified48.5[6]

Table 2: Dissipation of this compound in Plants

PlantHalf-life (DT₅₀) in hoursReference
Soybean43.3[6]

Table 3: Hydrolysis of this compound

pHTemperature (°C)Half-life (DT₅₀)Reference
72014 days[3]

Table 4: Aqueous Photolysis of this compound

pHHalf-life (DT₅₀) in daysReference
70.25[3]

Table 5: Mobility of this compound

ParameterValue RangeInterpretationReference
Koc (mL/g) 126 - 2208Slightly mobile to immobile[3]
GUS Leaching Potential Index 1.85Transition state[3]

Microbial Degradation Pathway of this compound

The degradation of this compound by Mycobacterium phocaicum MBWY-1 proceeds through a series of metabolic steps. The proposed pathway involves the initial hydrolysis of the ester linkage, followed by further transformations.

Proposed microbial degradation pathway of this compound.[4][5]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to assessing the environmental fate of this compound, based on standard OECD guidelines.

Aerobic Soil Metabolism (based on OECD Guideline 307)

This study aims to determine the rate and route of degradation of this compound in aerobic soil.

Methodology:

  • Test System: Freshly collected and sieved (2 mm) soil is used. The soil should be characterized for its texture, pH, organic carbon content, and microbial biomass.

  • Test Substance Application: ¹⁴C-labeled this compound is applied to the soil samples at a concentration relevant to the recommended field application rate.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20 ± 2 °C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days.[7][8] A continuous flow of carbon dioxide-free, humidified air is passed through the incubation vessels.

  • Sampling: Duplicate samples are taken at appropriate time intervals throughout the incubation period.

  • Analysis:

    • Volatile organic compounds and ¹⁴CO₂ in the effluent air are trapped in suitable absorbents (e.g., ethylene glycol and potassium hydroxide solution, respectively) and quantified by Liquid Scintillation Counting (LSC).

    • Soil samples are extracted with appropriate solvents (e.g., acetonitrile/water mixtures). The extracts are analyzed by LSC to determine the total radioactivity.

    • The parent compound and its transformation products in the extracts are separated, identified, and quantified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Non-extractable residues are quantified by combusting the extracted soil and measuring the resulting ¹⁴CO₂.

  • Data Analysis: The degradation of this compound and the formation and decline of its transformation products are kinetically modeled to determine their respective half-lives (DT₅₀).

cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis Soil Soil Sampling & Sieving Char Soil Characterization Soil->Char App Application of ¹⁴C-Fluoroglycofen-ethyl Soil->App Inc Incubation (dark, 20°C) App->Inc Air Aeration & Trapping (¹⁴CO₂, Volatiles) Inc->Air Samp Sampling at Intervals Inc->Samp Ext Solvent Extraction Samp->Ext LSC LSC Analysis (Extracts, Traps) Ext->LSC Chrom HPLC/LC-MS/MS (Parent & Metabolites) Ext->Chrom Comb Combustion (Non-extractables) Ext->Comb

Experimental workflow for an aerobic soil metabolism study.[7][8]
Hydrolysis as a Function of pH (based on OECD Guideline 111)

This study is designed to determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

  • Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.[9]

  • Test Substance Application: A stock solution of this compound (radiolabeled or non-labeled) is prepared in a water-miscible solvent. A small aliquot is added to the buffer solutions to achieve a final concentration that is less than half the water solubility.

  • Incubation: The test solutions are maintained in the dark in sterile containers at a constant temperature (e.g., 25 ± 1 °C).[10][11]

  • Sampling: Aliquots of the test solutions are taken at various time intervals.

  • Analysis: The concentration of this compound and its hydrolysis products in the samples is determined by a suitable analytical method, such as HPLC or LC-MS/MS.

  • Data Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound against time. The hydrolysis rate constant (k) and the half-life (DT₅₀) are calculated for each pH.

cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis cluster_data Data Processing Buffer Prepare Sterile Buffers (pH 4, 7, 9) App Add this compound Buffer->App Inc Incubate in Dark (Constant Temp.) App->Inc Samp Sample at Intervals Inc->Samp Analysis Analyze by HPLC or LC-MS/MS Samp->Analysis Calc Calculate Rate Constant & DT₅₀ Analysis->Calc

Experimental workflow for a hydrolysis study.[9][10][11]
Adsorption/Desorption Using a Batch Equilibrium Method (based on OECD Guideline 106)

This study is conducted to assess the mobility of this compound in soil by determining its soil organic carbon-water partitioning coefficient (Koc).

Methodology:

  • Test Systems: A minimum of three different soil types with varying organic carbon content, pH, and texture are used. The soils are air-dried and sieved (2 mm).

  • Preliminary Study: A preliminary test is conducted to determine the appropriate soil-to-solution ratio, equilibration time, and to check for any significant degradation or adsorption to the test vessel walls.

  • Adsorption Phase:

    • Aqueous solutions of ¹⁴C-labeled this compound in 0.01 M CaCl₂ are prepared at a range of concentrations.

    • The solutions are added to the soil samples in centrifuge tubes.

    • The soil suspensions are agitated in the dark at a constant temperature (e.g., 25 ± 1 °C) for the predetermined equilibration time.

    • The suspensions are then centrifuged to separate the soil and aqueous phases.

    • The radioactivity in the aqueous phase is measured by LSC.

    • The amount of this compound adsorbed to the soil is calculated by the difference between the initial and final concentrations in the aqueous phase.

  • Desorption Phase (optional):

    • After the adsorption phase, the supernatant is replaced with a fresh 0.01 M CaCl₂ solution.

    • The samples are re-suspended and agitated for the same equilibration time.

    • The amount of desorbed this compound in the aqueous phase is determined.

  • Data Analysis: The adsorption coefficient (Kd) is calculated for each soil. The organic carbon normalized adsorption coefficient (Koc) is then calculated using the organic carbon content of each soil.

cluster_prep Preparation cluster_ads Adsorption cluster_des Desorption cluster_data Data Processing Soil Select & Prepare Soils Mix Mix Soil & Solution Soil->Mix Soln Prepare ¹⁴C-FGE Solutions Soln->Mix Equil Equilibrate (Agitation) Mix->Equil Cent Centrifuge Equil->Cent Analyze Analyze Aqueous Phase Cent->Analyze Replace Replace Supernatant Cent->Replace Calc Calculate Kd & Koc Analyze->Calc Equil2 Re-equilibrate Replace->Equil2 Cent2 Centrifuge Equil2->Cent2 Analyze2 Analyze Aqueous Phase Cent2->Analyze2 Analyze2->Calc

References

In-Depth Technical Guide to the Degradation Pathway of Fluoroglycofen-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoroglycofen-ethyl, a selective herbicide from the diphenyl ether family, is primarily used for the control of broadleaf weeds in various agricultural settings. Its environmental fate is of significant interest, with its degradation pathway involving a combination of chemical and biological processes. This technical guide provides a comprehensive overview of the this compound degradation pathway, detailing the key transformation products, the microorganisms and enzymes involved, and the environmental factors influencing its breakdown. The guide includes quantitative data on degradation kinetics, detailed experimental protocols for key analyses, and visual representations of the degradation pathways and experimental workflows to support researchers in this field.

Introduction

This compound acts by inhibiting the enzyme protoporphyrinogen oxidase, which is crucial for chlorophyll biosynthesis in plants. Understanding its degradation is essential for assessing its environmental impact and persistence. The primary degradation mechanism involves the initial hydrolysis of the ethyl ester group to form its corresponding carboxylic acid, fluoroglycofen. This is followed by microbial degradation of the fluoroglycofen molecule.

Chemical Degradation: Hydrolysis

The initial and often rapid step in the degradation of this compound is the chemical hydrolysis of the ester linkage. This process is significantly influenced by pH and temperature.

Quantitative Data on Hydrolysis

The hydrolysis of this compound follows first-order kinetics. The rate of hydrolysis increases with both increasing pH and temperature[1].

pHTemperature (°C)Half-life (t½)
52512.2 days
725144.4 hours
92585.6 minutes
55010.7 days
75013.4 hours
95023.3 minutes
Table 1: Hydrolysis Half-life of this compound in Water at Different pH and Temperatures.[1]

Microbial Degradation

Following hydrolysis, the resulting fluoroglycofen is susceptible to microbial degradation. Several bacterial strains have been identified that can utilize this compound or fluoroglycofen as a source of carbon and energy.

Degradation by Mycobacterium phocaicum MBWY-1

A key microorganism involved in the breakdown of this compound is the bacterium Mycobacterium phocaicum strain MBWY-1, which was isolated from herbicide-contaminated soil. This strain is capable of degrading 100 mg/L of this compound to a non-detectable level within 72 hours under optimal conditions (30°C and pH 7.0)[2].

The degradation of this compound by M. phocaicum MBWY-1 proceeds through a series of metabolic steps, leading to the formation of several intermediate compounds.

Fluoroglycofen_Ethyl_Degradation_Mycobacterium FGE This compound M1 {5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrophenylacyl} hydroxyacetic acid FGE->M1 Hydrolysis Acifluorfen Acifluorfen M1->Acifluorfen Decarboxylation M3 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoate Acifluorfen->M3 Reduction of nitro group M4 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-hydroxyl M3->M4 Decarboxylation M5 3-chloro-4-hydroxyl benzotrifluoride M4->M5 Ether cleavage

Figure 1: Proposed degradation pathway of this compound by Mycobacterium phocaicum MBWY-1.

Five key metabolites have been identified during the degradation of this compound by M. phocaicum MBWY-1[2]:

  • {5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrophenylacyl} hydroxyacetic acid

  • Acifluorfen

  • 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoate

  • 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-hydroxyl

  • 3-chloro-4-hydroxyl benzotrifluoride

Degradation by Lysinibacillus sp. KS-1

Another bacterial strain, Lysinibacillus sp. KS-1, has been shown to efficiently degrade fluoroglycofen. This strain was able to degrade 85.25% of an initial 50 mg/L of fluoroglycofen within 3 days of incubation[3].

A novel esterase, designated as fluE, has been cloned from Lysinibacillus sp. KS-1. This enzyme is responsible for the initial hydrolytic cleavage of the carboxyl ester bond in fluoroglycofen[4]. The degradation by this strain also leads to the formation of acifluorfen and decarboxylate-acifluorfen[4].

Environmental Fate in Soil

In soil environments, the degradation of this compound is a relatively rapid process. The dissipation half-life of this compound in soil has been reported to be between 34.8 and 48.5 hours[5]. This rapid degradation is attributed to a combination of abiotic hydrolysis and microbial activity.

LocationSoil TypeHalf-life (t½) in Soil (hours)
ShanxiNot specified34.8
HeilongjiangNot specified48.5
Table 2: Dissipation Half-life of this compound in Soil.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound degradation.

Microbial Degradation Assay

This protocol outlines the procedure for assessing the degradation of this compound by a pure microbial culture.

Microbial_Degradation_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare sterile mineral salts medium (MSM) E1 Inoculate MSM with the pre-culture P1->E1 P2 Prepare a stock solution of This compound in a suitable solvent (e.g., acetone) E2 Add this compound stock solution to the desired final concentration (e.g., 100 mg/L) P2->E2 P3 Grow a pre-culture of the microbial strain (e.g., M. phocaicum) P3->E1 E1->E2 E3 Incubate under optimal conditions (e.g., 30°C, 150 rpm) E2->E3 E4 Collect samples at regular time intervals (e.g., 0, 12, 24, 48, 72 hours) E3->E4 A1 Extract this compound and metabolites from the culture medium E4->A1 A2 Analyze extracts by UPLC-MS/MS A1->A2 A3 Quantify parent compound and metabolites A2->A3

Figure 2: Experimental workflow for a microbial degradation assay.

Materials:

  • Mineral Salts Medium (MSM)

  • This compound analytical standard

  • Sterile culture flasks

  • Shaking incubator

  • Centrifuge

  • Solvents for extraction (e.g., ethyl acetate)

  • UPLC-MS/MS system

Procedure:

  • Prepare sterile MSM in culture flasks.

  • Prepare a stock solution of this compound in a sterile solvent.

  • Inoculate the MSM with a fresh pre-culture of the test microorganism to a specific optical density.

  • Add the this compound stock solution to the flasks to achieve the desired final concentration. Include a sterile control (no inoculum) and a culture control (no this compound).

  • Incubate the flasks under the desired temperature and agitation.

  • At specified time points, withdraw aliquots of the culture.

  • Separate the bacterial cells from the supernatant by centrifugation.

  • Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

  • Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.

  • Analyze the samples by UPLC-MS/MS to determine the concentration of this compound and its metabolites.

UPLC-MS/MS Analysis of this compound and Metabolites

This protocol provides a general framework for the analysis of this compound and its degradation products.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over a run time of several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: ESI negative or positive, depending on the analytes.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and each of its expected metabolites need to be determined by infusing pure standards.

Sample Preparation:

  • Water Samples: Direct injection after filtration, or solid-phase extraction (SPE) for pre-concentration.

  • Soil Samples: Extraction with a suitable solvent (e.g., acetonitrile), followed by a clean-up step (e.g., using dispersive SPE with PSA and C18 sorbents) before analysis[5].

Esterase Activity Assay

This protocol describes a general method for measuring the activity of esterases involved in the hydrolysis of this compound, using a model substrate like p-nitrophenyl acetate.

Principle: Esterase activity is determined by measuring the rate of hydrolysis of a p-nitrophenyl ester substrate, which releases the chromogenic product p-nitrophenol. The increase in absorbance at a specific wavelength (e.g., 405 nm) is proportional to the enzyme activity.

Materials:

  • p-Nitrophenyl acetate (or other suitable p-nitrophenyl ester)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Enzyme extract (from the microbial culture)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the p-nitrophenyl substrate in a suitable solvent (e.g., ethanol or methanol).

  • Prepare a reaction mixture containing the buffer and the enzyme extract in a cuvette or microplate well.

  • Initiate the reaction by adding a small volume of the substrate stock solution.

  • Immediately measure the change in absorbance at the appropriate wavelength over a set period.

  • Calculate the enzyme activity based on the rate of p-nitrophenol formation, using the molar extinction coefficient of p-nitrophenol under the assay conditions. A no-enzyme control should be included to account for spontaneous hydrolysis of the substrate[6].

Signaling Pathways and Logical Relationships

The degradation of this compound is primarily a catabolic process driven by the nutritional needs of the microorganisms. The expression of the degradative enzymes, such as the esterase fluE, is likely induced in the presence of the substrate.

Enzyme_Induction_Logic FGE This compound (Substrate) Induction Induction FGE->Induction Hydrolysis Hydrolysis FGE->Hydrolysis Gene fluE gene (Esterase gene) Induction->Gene Expression Gene Expression Gene->Expression Transcription & Translation Enzyme Esterase (fluE) Expression->Enzyme Enzyme->Hydrolysis Products Fluoroglycofen + Ethanol Hydrolysis->Products

Figure 3: Logical relationship of enzyme induction for this compound hydrolysis.

Conclusion

The degradation of this compound is a multi-step process initiated by chemical hydrolysis and completed by microbial catabolism. The identification of specific degrading microorganisms and the enzymes they produce provides a basis for understanding the environmental persistence of this herbicide. The provided quantitative data and experimental protocols offer a valuable resource for researchers investigating the fate of this compound and other diphenyl ether herbicides in the environment. Further research is needed to fully elucidate the enzymatic pathways in all relevant microbial species and to quantify the formation and subsequent degradation of all intermediate metabolites under various environmental conditions.

References

Methodological & Application

Application Notes and Protocols for the Analysis of Fluoroglycofen-ethyl Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the quantitative analysis of Fluoroglycofen-ethyl in various matrices. The protocols are intended for use by researchers, scientists, and professionals in drug development and environmental monitoring who are familiar with analytical chemistry techniques.

Overview of this compound

This compound is a selective herbicide belonging to the diphenyl ether class of chemicals. It is primarily used for the control of broadleaf weeds in various agricultural settings.[1] Its mode of action involves the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is crucial for chlorophyll biosynthesis in plants.[1] Due to its widespread use, robust and reliable analytical methods are essential for monitoring its residues in environmental and food samples to ensure regulatory compliance and consumer safety.[1]

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 77501-90-7
Molecular Formula C₁₈H₁₃ClF₃NO₇
Molecular Weight 447.75 g/mol
Appearance Neat (solid) or in solution
Applications Agriculture, Environmental Analysis

Experimental Protocols

This section details the protocols for sample preparation and analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Sample Preparation: QuEChERS Method for Soil and Agricultural Produce

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide residues from a variety of sample matrices.

Materials:

  • Homogenized sample (e.g., soil, soybean, cereals)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium citrate sesquihydrate

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • 50 mL centrifuge tubes

  • 15 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

Protocol:

  • Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add an appropriate amount of water to rehydrate the sample.

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the sample tube.

    • Add the appropriate salting-out mixture (e.g., 6 g MgSO₄ and 1.5 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA. For samples with high fat content, also add 50 mg of C18 sorbent.

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract:

    • Carefully collect the supernatant.

    • The extract is now ready for analysis by HPLC-UV or GC-MS/MS. For HPLC analysis, the solvent may need to be exchanged to be compatible with the mobile phase.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in agrochemical formulations and can be adapted for residue analysis after appropriate sample cleanup and concentration.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System A standard HPLC system with a UV detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection Wavelength 220 nm

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase.

  • Sample Preparation: Prepare the sample extract as described in the QuEChERS protocol. If necessary, evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify and quantify the this compound peak in the sample chromatograms by comparing the retention time and peak area with those of the calibration standards.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method provides high selectivity and sensitivity for the trace-level determination of this compound residues in complex matrices such as food and environmental samples.

Instrumentation and Conditions:

ParameterRecommended Setting
GC System A gas chromatograph with a split/splitless injector
Column DB-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injector Temperature 280 °C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program Initial 60°C for 1.5 min, ramp at 25°C/min to 180°C, then at 5°C/min to 280°C, hold for 10 min.
MS System Triple quadrupole mass spectrometer
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 280 °C
Transfer Line Temp 280 °C
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Proposed):

Precursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
447374223

Note: These MRM transitions are proposed based on the fragmentation pattern of the molecule and should be optimized on the specific instrument used.

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in a suitable solvent such as ethyl acetate or acetone. Prepare working standards for calibration by diluting the stock solution.

  • Sample Preparation: Use the extract obtained from the QuEChERS protocol.

  • Analysis: Inject the standards and samples into the GC-MS/MS system.

  • Quantification: Identify and quantify this compound based on the retention time and the response of the quantifier and qualifier MRM transitions.

Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical methods described.

Table 1: UPLC-MS/MS Method Performance for Residue Analysis in Soybean and Soil[2]

MatrixLOD (µg/kg)LOQ (µg/kg)Recovery Range (%)Intra-day RSD (%)Inter-day RSD (%)
Soybean Seed0.5Not Reported83.4 - 99.21.3 - 6.71.9 - 7.0
Soybean Plant1Not Reported83.4 - 99.21.3 - 6.71.9 - 7.0
Soil1Not Reported83.4 - 99.21.3 - 6.71.9 - 7.0

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analysis of this compound.

experimental_workflow start Start: Sample Collection homogenization Sample Homogenization (e.g., blending) start->homogenization quechers QuEChERS Extraction (Acetonitrile + Salts) homogenization->quechers centrifuge1 Centrifugation quechers->centrifuge1 dspe d-SPE Cleanup (PSA + MgSO4) centrifuge1->dspe Supernatant centrifuge2 Centrifugation dspe->centrifuge2 hplc HPLC-UV Analysis centrifuge2->hplc Final Extract gcms GC-MS/MS Analysis centrifuge2->gcms Final Extract end End: Data Analysis hplc->end gcms->end quechers_protocol weigh 1. Weigh 15g of homogenized sample add_solvent 2. Add 15 mL of 1% Acetic Acid in Acetonitrile weigh->add_solvent add_salts 3. Add QuEChERS salts (MgSO4, NaCl) add_solvent->add_salts shake 4. Shake vigorously for 1 min add_salts->shake centrifuge1 5. Centrifuge for 5 min shake->centrifuge1 transfer 6. Transfer 1 mL of supernatant to d-SPE tube centrifuge1->transfer dspe_tube d-SPE Tube: 150mg MgSO4 50mg PSA vortex 7. Vortex for 30 sec transfer->vortex centrifuge2 8. Centrifuge for 2 min vortex->centrifuge2 collect 9. Collect supernatant for analysis centrifuge2->collect

References

Application Notes and Protocols for Fluoroglycofen-ethyl in Weed Control Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Fluoroglycofen-ethyl in weed control research. The protocols outlined below cover experimental design, application procedures, and efficacy evaluation methods. The information is intended to assist in the systematic study of this herbicide's effects on various weed species.

Introduction to this compound

This compound is a selective, post-emergence herbicide primarily used for the control of broadleaf weeds and some grasses in a variety of crops, including cereals (wheat, barley, oats), soybeans, and peanuts.[1][2] It belongs to the nitrophenyl ether class of herbicides. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll biosynthesis pathway.[2] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and cell death.

Data Presentation: Efficacy of this compound

While comprehensive dose-response data for this compound as a standalone active ingredient is limited in publicly available literature, the following tables summarize its known efficacy against various weed species, often in combination with other herbicides.

Table 1: Weed Species Controlled by this compound

CropTarget WeedsEfficacy Notes
Wheat, Barley, OatsGalium aparine (Cleavers), Viola spp. (Violets), Veronica spp. (Speedwell)Effective as a post-emergence application.[3][4][5]
SoybeanBroadleaf weedsOften used in combination with other herbicides to broaden the spectrum of control.[6]
PeanutAnnual broadleaf and grass weedsApplied post-emergence for effective weed management.[1]

Table 2: Efficacy of Herbicide Mixtures Containing this compound in Wheat

Herbicide MixtureTarget WeedsWeed Control Efficiency (%)Reference
This compound + Bromoxynil octanoateBroadleaf weeds in wheatHigh efficacy, broadens weed control spectrum[7] (from patent literature)
This compound + Mesosulfuron-methylBroadleaf weeds in wheatWidens the herbicidal spectrum[7] (from patent literature)
This compound + Glufosinate-ammoniumBroadleaf and grass weedsFast-acting with good weeding effect[7] (from patent literature)

Table 3: Efficacy of a Herbicide Mixture Containing this compound in Peanuts

Herbicide MixtureTarget WeedsApplication Rate (ml/Ha)Application Timing
Quizalofop-P-ethyl 5% + this compound 2% + Imazapic 5%Annual gramineous and broad-leaved weeds750-10502-5 leaf stage of weeds

Note: The data in Tables 2 and 3 are derived from studies on herbicide mixtures. The specific contribution of this compound to the overall efficacy is not explicitly quantified in the source material.

Experimental Protocols

Protocol for In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on PPO activity.

Materials:

  • Isolated plant mitochondria or etioplasts (source of PPO)

  • This compound stock solution (dissolved in a suitable solvent like acetone or DMSO)

  • Protoporphyrinogen IX (substrate)

  • Assay buffer (e.g., 100 mM HEPES-KOH pH 7.5, 1 mM EDTA, 5 mM DTT)

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the isolated organelles.

  • Add varying concentrations of this compound to the reaction mixture. Include a control with no herbicide.

  • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25-30°C).

  • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

  • Monitor the formation of protoporphyrin IX by measuring the increase in absorbance at approximately 630 nm or fluorescence (excitation ~405 nm, emission ~630 nm) over time.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Protocol for Greenhouse Dose-Response Study

This protocol outlines the steps for evaluating the efficacy of this compound on whole plants in a controlled environment.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album)

  • Pots filled with a standardized soil mix

  • This compound formulation

  • Laboratory spray chamber

  • Greenhouse or growth chamber with controlled light, temperature, and humidity

Procedure:

  • Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves).

  • Prepare a series of dilutions of the this compound formulation. A logarithmic series of concentrations is recommended. Include an untreated control.

  • Apply the different herbicide concentrations to the plants using a laboratory spray chamber to ensure uniform application.

  • Return the treated plants to the greenhouse or growth chamber.

  • Assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale (0% = no effect, 100% = complete kill).

  • At the end of the experiment, harvest the above-ground biomass of the surviving plants.

  • Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

  • Calculate the percentage of biomass reduction for each treatment compared to the untreated control.

  • Analyze the data to determine the GR50 (the dose required to reduce plant growth by 50%) and GR90 (the dose required to reduce plant growth by 90%).

Protocol for Field Efficacy Trial

This protocol describes the methodology for conducting a field trial to evaluate the performance of this compound under real-world conditions.

Materials:

  • Field plot with a natural or seeded infestation of target weeds

  • This compound formulation

  • Calibrated field sprayer

  • Materials for plot layout (stakes, measuring tape)

Procedure:

  • Site Selection and Plot Design: Select a field with a uniform weed population. Use a randomized complete block design (RCBD) with at least three or four replications. Plot sizes should be large enough to minimize edge effects (e.g., 2m x 5m).

  • Treatments: Include a range of this compound application rates, an untreated control, and a weed-free control (maintained by hand weeding).

  • Application: Apply the herbicide treatments at the appropriate weed growth stage (typically 2-4 true leaves for broadleaf weeds) using a calibrated field sprayer to ensure accurate and uniform application.

  • Data Collection:

    • Visual Weed Control Ratings: Assess the percentage of weed control at regular intervals (e.g., 7, 14, 28, and 56 days after application) on a scale of 0 to 100, where 0 is no control and 100 is complete control.

    • Weed Density: Count the number of individual weed species in a defined area (e.g., using a 0.25 m² quadrat) in each plot before and after treatment.

    • Weed Biomass: At a set time after application, harvest the above-ground weed biomass from a defined area in each plot. Dry the biomass to a constant weight.

    • Crop Injury: Visually assess any phytotoxicity to the crop on a percentage scale (0 = no injury, 100 = crop death).

    • Crop Yield: At maturity, harvest the crop from the center of each plot and determine the yield.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.

Visualizations

G cluster_0 Chloroplast cluster_1 Mitochondrion cluster_2 Cellular Damage Glutamate Glutamate ALA ALA Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen_III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen_IX Coproporphyrinogen_III->Protoporphyrinogen_IX Protoporphyrinogen_IX_mito Protoporphyrinogen IX PPO PPO Protoporphyrinogen_IX_mito->PPO Protoporphyrin_IX Protoporphyrin IX ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Light, O2 PPO->Protoporphyrin_IX Oxidation Fluoroglycofen_ethyl Fluoroglycofen_ethyl Fluoroglycofen_ethyl->PPO Inhibition Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Disruption Cell Membrane Disruption Lipid_Peroxidation->Membrane_Disruption Cell_Death Cell_Death Membrane_Disruption->Cell_Death

Caption: Signaling pathway of this compound mode of action.

G cluster_0 Greenhouse Study Plant_Growth 1. Grow target weed species to 2-4 leaf stage Herbicide_Prep 2. Prepare serial dilutions of this compound Plant_Growth->Herbicide_Prep Application 3. Apply herbicide using a spray chamber Herbicide_Prep->Application Incubation 4. Return plants to controlled environment Application->Incubation Data_Collection 5. Assess visual injury and collect biomass Incubation->Data_Collection Analysis 6. Calculate % control and biomass reduction Data_Collection->Analysis

Caption: Experimental workflow for a greenhouse dose-response study.

G cluster_0 Field Trial Site_Selection 1. Select field and establish plots (RCBD) Treatment_Prep 2. Prepare this compound treatments Site_Selection->Treatment_Prep Field_Application 3. Apply herbicide with a calibrated sprayer Treatment_Prep->Field_Application Data_Collection_Field 4. Collect data on weed control, crop injury, and yield Field_Application->Data_Collection_Field Statistical_Analysis 5. Analyze data to determine treatment effects Data_Collection_Field->Statistical_Analysis

Caption: Experimental workflow for a field efficacy trial.

References

Protocol for Fluoroglycofen-ethyl Application in Cereals: Application Notes and Experimental Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroglycofen-ethyl is a selective, post-emergence herbicide belonging to the diphenyl ether class of chemistry.[1] It is primarily utilized for the control of a range of broadleaf weeds in cereal crops, including wheat, barley, and oats.[1][2][3] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants.[4] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and ultimately, weed death. This document provides detailed application notes and experimental protocols for the use of this compound in a research and development setting.

Product Information

This compound is commonly available as an emulsifiable concentrate (EC) formulation, for example, a 20% EC.[2] It is applied as a post-emergence spray to control actively growing broadleaf weeds.

Application Recommendations for Cereals

Target Crops and Timing
  • Crops: Wheat (including durum), Barley, Oats.[2][3]

  • Application Timing: Application should be made post-emergence of the crop, typically between the 2-leaf stage and before the flag leaf is visible.[5] The optimal timing for herbicide application in cereals is generally during the early leaf stages or before stem elongation (Zadoks scale 12-30) when weeds are small and actively growing, which minimizes potential crop injury and maximizes weed control efficacy.[6]

Target Weeds and Efficacy

This compound is effective against a variety of broadleaf weeds. Key target species include members of the Galium, Viola, and Veronica genera.[2]

Table 1: Efficacy of this compound on Key Broadleaf Weeds in Cereals

Weed Species (Common Name)Scientific NameGrowth Stage at ApplicationApplication Rate (g a.i./ha)Efficacy (% Control)Reference
CleaversGalium aparine2-4 whorls20-3085-95[4]
Field PansyViola arvensis2-4 true leaves20-3080-90[4]
SpeedwellVeronica spp.2-4 true leaves20-3080-90[4]

Note: Efficacy can be influenced by environmental conditions, weed density, and application coverage.

Application Rates and Water Volume
  • Application Rate: The recommended application rate will vary depending on the specific product formulation, target weed species, and their growth stage. For a 20% EC formulation, a typical rate is in the range of 100-150 ml/ha, which corresponds to 20-30 g of active ingredient per hectare.

  • Water Volume: A spray volume of 200-400 L/ha is generally recommended to ensure thorough coverage of the target weeds.

Crop Safety and Phytotoxicity

While generally selective in cereals, temporary crop injury such as discoloration or stunting can occur under certain conditions.[7] Factors that may increase the risk of phytotoxicity include:

  • Crop stress due to adverse weather conditions (e.g., drought, cold, wide temperature fluctuations).

  • Application at very early crop growth stages (2- to 4-leaf stage).[7]

To mitigate the risk of crop injury, it is advisable to apply this compound when the crop is actively growing and not under stress.

Table 2: Crop Tolerance of Cereals to this compound

Cereal CropGrowth Stage (Zadoks Scale)Application Rate (g a.i./ha)Phytotoxicity SymptomsReference
WheatZ13-Z3230Minor transient leaf spotting[4]
BarleyZ13-Z3230Minor transient leaf spotting[4]
OatsZ13-Z3230Slight temporary growth reduction[4]
Tank-Mixing

This compound can be tank-mixed with other herbicides to broaden the spectrum of weed control.[7] Always consult the product labels of all tank-mix partners for compatibility and follow the most restrictive label instructions.[8] A common tank-mix partner is 2,4-D (ester formulations) to enhance the control of certain broadleaf weeds and to reduce the potential for crop injury.[7] When preparing a tank-mix, a jar test is recommended to ensure physical compatibility of the products.

Experimental Protocols

Objective

To evaluate the efficacy of this compound on target broadleaf weeds and to assess its selectivity and potential phytotoxicity in a specific cereal crop (e.g., spring wheat).

Experimental Design
  • Design: Randomized Complete Block Design (RCBD).

  • Replications: 4.

  • Plot Size: Minimum of 10 square meters (e.g., 2m x 5m).[9]

  • Treatments:

    • Untreated Control (weedy check).

    • Hand-weeded Control (weed-free check).

    • This compound @ 20 g a.i./ha.

    • This compound @ 25 g a.i./ha.

    • This compound @ 30 g a.i./ha.

    • Standard commercial herbicide for comparison.

Materials and Methods
  • Crop: Certified seed of a common wheat variety.

  • Sowing: Sow the crop at a standard seeding rate for the region.

  • Herbicide Application:

    • Timing: Apply treatments when the wheat is at the 3-4 leaf stage (Zadoks 13-14) and the target weeds are at the 2-4 true leaf stage.

    • Equipment: Use a calibrated research plot sprayer with flat-fan nozzles to ensure uniform application.

    • Spray Volume: 200-300 L/ha.

  • Data Collection:

    • Weed Control Efficacy: Assess visually as a percentage of weed control compared to the untreated control at 7, 14, and 28 days after treatment (DAT). For more quantitative data, weed counts and/or biomass can be collected from a designated quadrat within each plot.

    • Crop Phytotoxicity: Visually assess crop injury (e.g., stunting, discoloration, necrosis) on a scale of 0-100% (where 0 = no injury and 100 = complete crop death) at 7, 14, and 28 DAT.

    • Yield: At crop maturity, harvest the grain from a central area of each plot to determine the grain yield.

Data Analysis

Analyze the collected data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a suitable mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.

Visualizations

G cluster_pre_application Pre-Application cluster_application Application cluster_post_application Post-Application Assessment cluster_analysis Data Analysis A Site Selection & Plot Layout B Crop Sowing A->B C Crop & Weed Staging (Zadoks 13-14, 2-4 Weed Leaves) B->C D Herbicide Application C->D E Data Collection (7, 14, 28 DAT) D->E F Yield Assessment E->F G Statistical Analysis F->G

Caption: Experimental workflow for evaluating this compound efficacy.

G This compound This compound PPO_Enzyme Protoporphyrinogen Oxidase (PPO) This compound->PPO_Enzyme Inhibits Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Catalyzes conversion of Protoporphyrinogen_IX Protoporphyrinogen IX Cell_Membrane_Disruption Cell Membrane Disruption Protoporphyrin_IX->Cell_Membrane_Disruption Accumulation leads to Weed_Death Weed Death Cell_Membrane_Disruption->Weed_Death

Caption: Simplified mode of action pathway for this compound.

References

Application Notes and Protocols for Fluoroglycofen-ethyl in Soybean Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroglycofen-ethyl is a post-emergence herbicide belonging to the diphenyl ether class of chemistry. Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[1] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption in susceptible plants.[1] this compound is effective for the control of a range of annual broadleaf weeds in various crops, including soybeans.[2]

These application notes provide a comprehensive overview of the use of this compound for broadleaf weed control in soybeans, including its mechanism of action, application guidelines, efficacy data on key weed species, and protocols for conducting efficacy and phytotoxicity trials.

Mechanism of Action and Signaling Pathway

This compound acts as a PPO inhibitor. The signaling pathway leading to weed control is initiated upon absorption of the herbicide by the weed foliage.

PPO_Inhibition_Pathway This compound Application This compound Application Absorption by Weed Foliage Absorption by Weed Foliage This compound Application->Absorption by Weed Foliage Inhibition of PPO Enzyme Inhibition of PPO Enzyme Absorption by Weed Foliage->Inhibition of PPO Enzyme Translocation Protoporphyrinogen IX Accumulation Protoporphyrinogen IX Accumulation Inhibition of PPO Enzyme->Protoporphyrinogen IX Accumulation Lipid Peroxidation & Cell Membrane Disruption Lipid Peroxidation & Cell Membrane Disruption Protoporphyrinogen IX Accumulation->Lipid Peroxidation & Cell Membrane Disruption Light & Oxygen Weed Necrosis & Death Weed Necrosis & Death Lipid Peroxidation & Cell Membrane Disruption->Weed Necrosis & Death

Caption: PPO Inhibition Pathway of this compound.

Application Recommendations

For optimal broadleaf weed control in soybeans, this compound should be applied post-emergence when weeds are young and actively growing.

ParameterRecommendation
Application Timing Post-emergence, when broadleaf weeds are in the 2-4 leaf stage.
Soybean Growth Stage V2 to V3 stages for optimal crop safety.[3]
Application Rate Refer to product label for specific rates based on weed species and size.
Adjuvants Use of a non-ionic surfactant (NIS) or crop oil concentrate (COC) is generally recommended to improve coverage and uptake.
Tank Mixtures This compound can be tank-mixed with other herbicides to broaden the weed control spectrum. For example, tank-mixing with bentazon has shown synergistic effects on certain broadleaf weeds.[4] Always conduct a jar test to ensure compatibility before mixing.

Efficacy Data on Common Broadleaf Weeds

Weed SpeciesScientific NameGrowth Stage at ApplicationExpected Efficacy (%)
Common LambsquartersChenopodium album2-4 leaves85-95
Redroot PigweedAmaranthus retroflexus2-4 leaves90-98
VelvetleafAbutilon theophrasti2-4 leaves80-90
Common RagweedAmbrosia artemisiifolia2-4 leaves85-95
Morningglory speciesIpomoea spp.2-4 leaves75-85

Soybean Phytotoxicity and Yield Response

Post-emergence applications of PPO inhibitors like this compound can sometimes cause transient phytotoxicity to soybeans.

Symptoms of Injury:

  • Necrotic spotting or speckling on the leaves that were emerged at the time of application.[5]

  • Bronzing or crinkling of treated leaves.

  • Stunting in cases of higher application rates or sensitive soybean varieties.

Soybean Response and Yield:

  • Soybean plants typically recover from initial injury within 10 to 21 days after application, with new growth appearing normal.[3]

  • Studies on similar PPO inhibitors have shown that early-season soybean injury does not always translate into yield loss, especially if the crop recovers quickly.[3]

  • Yield impact is more likely if applications are made to late-planted soybeans or under stressful environmental conditions such as high temperatures and low soil moisture.[3]

Application TimingSoybean Growth StagePotential Injury Rating (0-100 scale)Expected Yield Impact
Early Post-emergenceV2-V35-15%Minimal to None
Late Post-emergenceV5-V610-25%Potential for slight yield reduction

Experimental Protocols

Protocol for Evaluating Post-Emergence Herbicide Efficacy

This protocol outlines a standard methodology for conducting field trials to assess the efficacy of this compound on broadleaf weeds in soybeans.

Efficacy_Trial_Workflow cluster_0 Pre-Trial cluster_1 Trial Execution cluster_2 Post-Trial Site Selection & Plot Establishment Site Selection & Plot Establishment Soybean Planting & Weed Seeding (if necessary) Soybean Planting & Weed Seeding (if necessary) Site Selection & Plot Establishment->Soybean Planting & Weed Seeding (if necessary) Herbicide Application (at target weed/crop stage) Herbicide Application (at target weed/crop stage) Soybean Planting & Weed Seeding (if necessary)->Herbicide Application (at target weed/crop stage) Data Collection (Visual Ratings, Weed Counts, Biomass) Data Collection (Visual Ratings, Weed Counts, Biomass) Herbicide Application (at target weed/crop stage)->Data Collection (Visual Ratings, Weed Counts, Biomass) Soybean Injury Assessment Soybean Injury Assessment Data Collection (Visual Ratings, Weed Counts, Biomass)->Soybean Injury Assessment Yield Data Collection Yield Data Collection Soybean Injury Assessment->Yield Data Collection Statistical Analysis Statistical Analysis Yield Data Collection->Statistical Analysis

Caption: Herbicide Efficacy Trial Workflow.

Methodology:

  • Experimental Design: Randomized Complete Block Design (RCBD) with at least four replications.

  • Plot Size: Minimum of 3 meters wide by 10 meters long.

  • Treatments:

    • Untreated Weedy Check

    • Weed-Free Check (maintained by hand weeding)

    • This compound at various rates (e.g., 0.5x, 1x, 2x the recommended rate)

    • This compound in tank-mix combinations (e.g., with bentazon)

    • Commercial Standard Herbicide

  • Application: Apply herbicides using a calibrated backpack or bicycle sprayer with flat-fan nozzles to ensure uniform coverage. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Weed Control: Visually assess weed control for each species at 7, 14, and 28 days after treatment (DAT) using a scale of 0% (no control) to 100% (complete death).

    • Weed Density and Biomass: At 28 DAT, count the number of weeds per species in a designated quadrat (e.g., 0.25 m²) within each plot. Harvest the above-ground biomass of these weeds, dry to a constant weight, and record the dry weight.

    • Soybean Injury: Visually assess soybean injury at 7, 14, and 28 DAT using a scale of 0% (no injury) to 100% (plant death).[5]

    • Soybean Yield: At maturity, harvest the center two rows of each plot, adjust for moisture content, and calculate the yield in kilograms per hectare.

  • Statistical Analysis: Analyze data using Analysis of Variance (ANOVA) and a means separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Protocol for Visual Assessment of Soybean Injury

A standardized visual rating scale is crucial for consistent and comparable phytotoxicity data.

Injury_Assessment_Logic Observe Treated Plot Observe Treated Plot Compare to Untreated Control Compare to Untreated Control Observe Treated Plot->Compare to Untreated Control Assess % Necrosis/Chlorosis Assess % Necrosis/Chlorosis Compare to Untreated Control->Assess % Necrosis/Chlorosis Assess % Stunting Assess % Stunting Compare to Untreated Control->Assess % Stunting Assign Overall Injury Rating (0-100%) Assign Overall Injury Rating (0-100%) Assess % Necrosis/Chlorosis->Assign Overall Injury Rating (0-100%) Assess % Stunting->Assign Overall Injury Rating (0-100%)

Caption: Logic for Visual Herbicide Injury Assessment.

Rating Scale:

Rating (%)Description of Injury
0No visible injury
1-10Slight leaf speckling or discoloration, no stunting
11-20Noticeable leaf necrosis or chlorosis, slight stunting
21-40Moderate necrosis and stunting
41-60Severe necrosis and stunting, some stand reduction
61-80Very severe injury, significant stand reduction
81-99Near complete desiccation of plants
100Complete plant death

Procedure:

  • Assessments should be made by the same individual(s) at each rating interval to maintain consistency.

  • Stand back from the plot to get an overall impression of injury before making detailed observations.

  • Compare the treated plot directly with the untreated control plot to accurately gauge the level of injury.

  • Record the average injury rating for the entire plot.

Conclusion

This compound is a valuable tool for post-emergence broadleaf weed control in soybeans. Understanding its mode of action, proper application timing, and potential for crop injury is essential for its effective and safe use. The protocols provided here offer a framework for researchers to generate robust data on the efficacy and crop safety of this compound and its tank-mix partners, contributing to the development of integrated weed management strategies in soybean production. Further research is needed to generate specific efficacy data for this compound on a wider range of broadleaf weeds and under diverse environmental conditions.

References

Preparation of Fluoroglycofen-ethyl Solutions for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of Fluoroglycofen-ethyl solutions for various experimental applications. This compound is a selective herbicide belonging to the diphenyl ether chemical family.[1] Due to its low aqueous solubility, proper preparation techniques are crucial for obtaining accurate and reproducible results in biological research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is essential for handling the compound and preparing stable solutions.

PropertyValueReference
Chemical Name 2-ethoxy-2-oxoethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate[2]
CAS Number 77501-90-7[3]
Molecular Formula C18H13ClF3NO7[3]
Molecular Weight 447.75 g/mol [3]
Physical State Dark amber solid[4]
Melting Point 65 °C[3]
Water Solubility Low (604 µg/L, temperature not stated)[3][4]
Solubility in Organic Solvents Slightly soluble in Chloroform and Methanol. Analytical standards are often supplied in Acetonitrile.[1][3]

Recommended Solvents for Stock Solutions

Given its low water solubility, this compound should be dissolved in an appropriate organic solvent to prepare a concentrated stock solution. This stock solution can then be further diluted in aqueous buffers or cell culture media to achieve the desired final concentration for experiments.

Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing stock solutions of this compound for most in vitro biological assays. DMSO is a versatile solvent that is miscible with a wide range of aqueous and organic solvents, making it suitable for serial dilutions.

Acetonitrile is another suitable solvent, as evidenced by its use in commercially available analytical standard solutions.[1][5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many laboratory experiments.

Materials:

  • This compound (solid, high purity)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Vortex mixer

  • Calibrated analytical balance

  • Amber glass vials with screw caps

  • Pipettes and sterile pipette tips

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 447.75 g/mol

    • To prepare 1 mL of a 10 mM solution:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 447.75 g/mol = 0.0044775 g

      • Mass (mg) = 4.48 mg

    • Adjust the mass and volume as needed for your experimental requirements. For example, to prepare 5 mL of a 10 mM stock solution, you would need 22.4 mg of this compound.

  • Weigh the this compound:

    • Carefully weigh the calculated amount of this compound using a calibrated analytical balance in a fume hood.

  • Dissolve in DMSO:

    • Transfer the weighed this compound to a clean, dry amber glass vial.

    • Add the desired volume of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Storage of the Stock Solution:

    • Store the 10 mM stock solution in a tightly sealed amber vial at -20°C for long-term storage.

    • For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles, which may degrade the compound.

Safety Precautions:

  • This compound is harmful if swallowed.[2]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the solid compound and its solutions.

  • Perform all weighing and solution preparation in a well-ventilated fume hood.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare working solutions for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or conical tubes

  • Sterile pipettes and pipette tips

Procedure:

  • Determine the final desired concentrations:

    • Based on your experimental design, determine the final concentrations of this compound you will be testing (e.g., 1 µM, 10 µM, 100 µM).

  • Perform serial dilutions:

    • It is recommended to perform serial dilutions of the 10 mM stock solution in sterile cell culture medium to achieve the final working concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in your experiment.

    • Example for preparing a 10 µM working solution:

      • To prepare 1 mL of a 10 µM solution from a 10 mM stock, you would need to perform a 1:1000 dilution.

      • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Application to Cells:

    • Gently mix the working solutions by pipetting up and down before adding them to your cell cultures.

    • Ensure even distribution of the treatment across the wells or plates.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh solid This compound dissolve Dissolve in organic solvent (e.g., DMSO) weigh->dissolve Add to solvent store_stock Store at -20°C in amber vials dissolve->store_stock Aliquot and store thaw Thaw stock solution aliquot store_stock->thaw For use dilute Serially dilute in aqueous buffer or medium thaw->dilute use Use immediately in experiment dilute->use G FGE This compound PPO Protoporphyrinogen Oxidase (PPO) FGE->PPO inhibits Biosynthesis Biosynthesis PPO->Biosynthesis Chlorophyll Chlorophyll (in plants) Heme Heme (in animals) Biosynthesis->Chlorophyll Biosynthesis->Heme

References

Application Notes and Protocols for Fluoroglycofen-ethyl Residue Analysis in Soil

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the determination of fluoroglycofen-ethyl residues in soil matrices. The methodology is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The protocol is based on established analytical techniques, primarily utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for sensitive and selective quantification.

Introduction

This compound is a selective herbicide used for the control of broadleaf weeds in various agricultural settings.[1] Its presence and persistence in soil are of environmental concern, necessitating reliable and sensitive analytical methods for monitoring its residues. This protocol outlines a comprehensive procedure for the extraction, cleanup, and quantification of this compound in soil samples. The method is based on solvent extraction, followed by solid-phase extraction (SPE) for sample cleanup and subsequent analysis by UPLC-MS/MS.

In soil and water, this compound rapidly hydrolyzes to its corresponding acid, which is then subject to microbial degradation. The half-life of this compound in soil has been reported to be between 34.8 and 48.5 hours.[2][3]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (high purity)[1]

  • Acetonitrile (ACN), HPLC grade

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Formic acid, analytical grade

  • Milli-Q water or equivalent

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent[3]

  • 0.22 µm syringe filters

Equipment
  • High-speed blender or homogenizer

  • Centrifuge

  • Vortex mixer

  • Rotary evaporator or nitrogen evaporator

  • Solid-phase extraction (SPE) manifold and cartridges

  • UPLC-MS/MS system (e.g., equipped with a C18 column)

Sample Preparation and Extraction (Modified QuEChERS Method)
  • Soil Sample Collection and Preparation: Collect representative soil samples from the field. Air-dry the samples, remove any stones and plant debris, and sieve through a 2 mm mesh. Homogenize the sieved soil before extraction.

  • Extraction:

    • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (containing 1% formic acid).

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge the tube at 4000 rpm for 5 minutes.

Sample Cleanup (Dispersive Solid-Phase Extraction - d-SPE)
  • Transfer Supernatant: Carefully transfer 6 mL of the upper acetonitrile layer into a 15 mL centrifuge tube containing the d-SPE sorbent.

  • d-SPE Composition: For general soil types, a combination of 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 is effective. For soils with high pigment content, the addition of 50 mg GCB may be necessary.

  • Cleanup:

    • Vortex the tube for 1 minute to disperse the sorbent.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Take a 1 mL aliquot of the cleaned supernatant.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of methanol/water (50:50, v/v).

    • Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is typically used.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is often optimal for this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.

Data Presentation

Method Performance Characteristics

The following table summarizes typical performance data for the analysis of this compound in soil using UPLC-MS/MS.

ParameterSoil
Limit of Detection (LOD) 1 µg/kg[2][3]
Limit of Quantification (LOQ) 5 µg/kg
Recovery (at 10 µg/kg) 83.4% - 99.2%[2][3]
Recovery (at 50 µg/kg) 85.0% - 106.8%[3]
Intra-day RSD 1.3% - 6.7%[2][3]
Inter-day RSD 1.9% - 7.0%[2][3]

RSD: Relative Standard Deviation

Mass Spectrometric Parameters
AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound448.0374.0288.0

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for this compound residue analysis in soil.

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup (d-SPE) cluster_analysis Analysis soil_sample 1. Soil Sampling & Homogenization extraction 2. Extraction with Acidified Acetonitrile soil_sample->extraction salts 3. Addition of MgSO4 and NaCl extraction->salts centrifuge1 4. Centrifugation salts->centrifuge1 transfer 5. Transfer Supernatant centrifuge1->transfer dspe 6. Addition of d-SPE Sorbent (PSA, C18, MgSO4) transfer->dspe centrifuge2 7. Centrifugation dspe->centrifuge2 evaporation 8. Evaporation & Reconstitution centrifuge2->evaporation filtration 9. Filtration evaporation->filtration uplc_msms 10. UPLC-MS/MS Analysis filtration->uplc_msms

Caption: Workflow for this compound analysis in soil.

References

Application Note: Determination of Fluoroglycofen-ethyl in Environmental Samples by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluoroglycofen-ethyl is a selective, post-emergence herbicide from the diphenyl ether chemical family, primarily used to control broadleaf weeds in various agricultural crops.[1] It functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for chlorophyll synthesis in plants.[1] Due to its application in agriculture, there is a need for sensitive and reliable analytical methods to monitor its residues in food and environmental matrices like soil and water to ensure compliance with regulatory limits and safeguard consumer and environmental health.[1] This application note details a robust method for the detection and quantification of this compound using Gas Chromatography (GC) coupled with a Mass Spectrometer (MS) or an Electron Capture Detector (ECD).

Principle

The method is based on the extraction of this compound from the sample matrix using a suitable organic solvent. The extract is then concentrated and cleaned up using Solid Phase Extraction (SPE) to remove interfering co-extractives. The purified extract is injected into a Gas Chromatograph, where this compound is separated from other components on a capillary column. The analyte is then detected and quantified by a mass spectrometer, which provides high selectivity and structural confirmation, or an electron capture detector, which offers high sensitivity for halogenated compounds. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a calibration curve prepared from certified reference standards.

Materials and Reagents

  • Instrumentation:

    • Gas Chromatograph with a split/splitless injector.

    • Mass Spectrometer (MS) or Electron Capture Detector (ECD).

    • Analytical balance (5-digit).

    • Sample homogenizer/blender.

    • Centrifuge.

    • Solid Phase Extraction (SPE) manifold.[2]

    • Sample concentrator/evaporator (e.g., rotary evaporator or nitrogen blow-down system).[2]

  • Chemicals and Reagents:

    • This compound certified reference standard (>99% purity).

    • Acetonitrile, Ethyl Acetate, Hexane (Pesticide residue grade or equivalent).[3]

    • Anhydrous Magnesium Sulfate (MgSO₄).

    • Sodium Chloride (NaCl).

    • Deionized water.

  • Consumables:

    • GC capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent.[4]

    • SPE Cartridges: C18 (500 mg, 6 mL) or Florisil.[5]

    • Syringe filters (0.22 µm, PTFE).

    • Autosampler vials (2 mL) with inserts and caps.

    • Volumetric flasks, pipettes, and general laboratory glassware.

Experimental Protocols

4.1. Preparation of Standard Solutions

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with ethyl acetate. This solution should be stored at -20°C.

  • Intermediate Stock Solution (10 µg/mL): Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask and dilute to the mark with ethyl acetate.

  • Working Standard Solutions (0.01 - 2.0 µg/mL): Prepare a series of calibration standards by serial dilution of the intermediate stock solution with ethyl acetate. A typical calibration range would be 0.01, 0.05, 0.1, 0.5, 1.0, and 2.0 µg/mL.

4.2. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely applicable for pesticide residue analysis.[3]

  • Extraction:

    • Weigh 10 g of a homogenized solid sample (e.g., soil) or measure 10 mL of a water sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.[3]

    • For soil samples, add 10 mL of deionized water and vortex to create a slurry before adding acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl). The use of buffered salts like the citrate-based EN 15662 method is also common.[3]

    • Cap the tube and shake vigorously for 5 minutes using a mechanical shaker.[3]

    • Centrifuge the tube at ≥4000 rpm for 5 minutes.[3]

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA). For fatty matrices, C18 may be included.[3]

    • Vortex the dSPE tube for 1 minute.

    • Centrifuge at high speed for 5 minutes.

    • The resulting supernatant is ready for GC analysis. Filter the extract through a 0.22 µm syringe filter into an autosampler vial if necessary.

4.3. Gas Chromatography (GC-MS) Analysis

  • GC System: Agilent GC or equivalent

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film

  • Injector: Splitless mode

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C[6]

  • Carrier Gas: Helium, constant flow at 1.0 mL/min[4]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes

    • Ramp 1: 25°C/min to 150°C, hold for 1 minute

    • Ramp 2: 5°C/min to 280°C, hold for 10 minutes[4][7]

  • MS System: Quadrupole or Ion Trap MS

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Quantifier Ion: To be determined from the mass spectrum of this compound (e.g., m/z 447, 344, 168).[8][9]

  • Qualifier Ions: Select two other prominent and specific ions.

Data Presentation: Method Performance

The analytical method should be validated according to established guidelines (e.g., SANCO/12682/2019) to ensure reliability.[10] The following table summarizes typical performance data for pesticide residue analysis methods.

ParameterTypical ValueDescription
Linearity (R²)> 0.995The coefficient of determination for the calibration curve over the specified concentration range.[5]
Limit of Detection (LOD)0.5 - 1.0 µg/kg (ppb)The lowest concentration of analyte that can be reliably detected.[5][11]
Limit of Quantification (LOQ)1.0 - 5.0 µg/kg (ppb)The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[5]
Accuracy (Recovery)80 - 115%The percentage of the true concentration of a spiked analyte recovered from the matrix.[5][10]
Precision (RSD)< 15%The relative standard deviation of replicate measurements, indicating the method's repeatability.[5]

Visualization: Experimental Workflow

The following diagram illustrates the complete workflow for the determination of this compound in environmental samples.

Caption: Workflow for this compound residue analysis.

References

Application Notes and Protocols: Fluoroglycofen-ethyl in Plant Physiology Research

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Fluoroglycofen-ethyl is a synthetic diphenyl ether herbicide used for post-emergence control of annual broadleaf weeds and grasses in various crops.[1][2][3] In plant physiology research, it serves as a potent and specific tool for studying oxidative stress, cell death mechanisms, and the tetrapyrrole biosynthesis pathway. Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the synthesis of both chlorophyll and heme.[1][4] This inhibition triggers a cascade of events leading to rapid light-dependent cellular damage, making it a valuable compound for investigating plant stress responses.[5][6]

Mechanism of Action

This compound's herbicidal activity is not due to the simple blockage of chlorophyll and heme production, but rather the downstream consequences of this enzymatic inhibition.[5][7]

  • PPO Inhibition: Protoporphyrinogen oxidase (PPO), located in the chloroplast, catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[5][8] this compound competitively inhibits this enzyme.[4]

  • Substrate Accumulation & Relocation: Inhibition of PPO leads to the accumulation of its substrate, PPGIX, within the chloroplast. This excess PPGIX leaks out of the chloroplast into the cytoplasm.

  • Cytoplasmic Oxidation & Photosensitization: In the cytoplasm, PPGIX is non-enzymatically oxidized to PPIX. Unlike in the controlled environment of the chloroplast, this cytoplasmic PPIX acts as a potent photosensitizer.[7]

  • Reactive Oxygen Species (ROS) Generation: In the presence of light and molecular oxygen, the accumulated PPIX generates high levels of singlet oxygen (¹O₂), a highly reactive oxygen species (ROS).[7]

  • Membrane Peroxidation & Cell Death: The singlet oxygen rapidly attacks and oxidizes the fatty acids in cellular membranes, particularly the plasma membrane and tonoplast, in a process called lipid peroxidation.[5][7] This leads to a loss of membrane integrity, rapid leakage of cellular contents, tissue necrosis (browning), and ultimately, cell death.[5][8] Injury symptoms can appear within hours of application, especially in bright, sunny conditions.[5]

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Glutamate Glutamate PPGIX PPGIX Glutamate->PPGIX Heme & Chlorophyll Pathway PPIX PPIX PPGIX->PPIX Oxidation PPO Protoporphyrinogen Oxidase (PPO) PPGIX_cyto Protoporphyrinogen IX (PPGIX) PPGIX->PPGIX_cyto Leaks out Chlorophyll_Heme Chlorophyll_Heme PPIX->Chlorophyll_Heme Synthesis Inhibitor This compound Inhibitor->PPO Inhibits PPIX_cyto Protoporphyrin IX (PPIX) PPGIX_cyto->PPIX_cyto Non-enzymatic Oxidation ROS Singlet Oxygen (¹O₂) (ROS) PPIX_cyto->ROS Membrane Cell Membrane (Lipid Peroxidation) ROS->Membrane Damages Light Light + O₂ Light->PPIX_cyto Death Cell Leakage & Necrosis Membrane->Death

Caption: Mechanism of this compound action via PPO inhibition.

Quantitative Data on Physiological Effects

Quantitative data for this compound's effects in a controlled research setting is limited in publicly available literature. The table below includes relevant data points from studies on this compound and other PPO inhibitors to provide context for experimental design.

ParameterSpeciesConcentration / DosageObserved EffectCitation
Application Rate Grapevine (Vitis vinifera)375 g ai ha⁻¹Increased chlorophyll and carotenoid content; altered chloroplast ultrastructure; increased starch grain accumulation.[9]
Residue Half-Life Soybean PlantField Application43.3 hours[10]
Residue Half-Life SoilField Application34.8 - 48.5 hours[10]
IC₅₀ (Human PPO) Acifluorfen (related PPO inhibitor)1.48 µM50% inhibition of human protoporphyrinogen oxidase.[11]
IC₅₀ (Human PPO) Lactofen (related PPO inhibitor)0.33 µM50% inhibition of human protoporphyrinogen oxidase.[11]

Experimental Protocols

Protocol 1: General Phytotoxicity Assessment

This protocol provides a framework for evaluating the phytotoxic effects of this compound on whole plants.

Objective: To visually and quantitatively assess the herbicidal damage caused by this compound.

Materials:

  • Test plant species (e.g., Arabidopsis thaliana, soybean, velvetleaf) at the 2-4 true leaf stage.

  • This compound (analytical grade).

  • Solvent (e.g., acetone or DMSO).

  • Surfactant (e.g., Tween-20).

  • Deionized water.

  • Calibrated laboratory sprayer.

  • Growth chamber with controlled light, temperature, and humidity.

  • Digital camera for documentation.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in a suitable solvent like acetone. Store in the dark at 4°C.

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to achieve the desired final concentrations. A common final solvent concentration should be maintained across all treatments (typically <0.5%). Add a surfactant (e.g., 0.01-0.05% Tween-20) to the final spray solution to ensure leaf wetting.

  • Control Group: Prepare a control solution containing the same concentration of solvent and surfactant as the treatment groups, but without this compound.

  • Herbicide Application: Uniformly spray the plants until foliage is wet but before runoff occurs. Ensure the sprayer is calibrated to deliver a consistent volume.[12]

  • Incubation: Place treated and control plants in a growth chamber under a defined light/dark cycle (e.g., 16h light / 8h dark) and temperature.[12]

  • Data Collection:

    • Visual Scoring: At set time points (e.g., 6, 12, 24, 48, 72 hours), visually assess and score phytotoxicity on a scale (e.g., 0 = no injury, 100 = complete death).

    • Image Analysis: Photograph the plants at each time point. Use image analysis software to quantify the necrotic or chlorotic area as a percentage of the total leaf area.

    • Biomass Measurement: At the end of the experiment, harvest the above-ground tissue and measure the fresh weight. Dry the tissue at 60-70°C to a constant weight to determine the dry weight.

Phytotoxicity_Workflow arrow arrow A Plant Cultivation (e.g., 2-4 leaf stage) B Prepare this compound Working Solutions & Control A->B C Apply Treatments (Calibrated Sprayer) B->C D Incubate in Growth Chamber (Controlled Conditions) C->D E Data Collection at Time Points (e.g., 24, 48, 72h) D->E F Visual Scoring & Photography E->F G Final Harvest: Fresh/Dry Weight E->G H Data Analysis F->H G->H

Caption: Experimental workflow for phytotoxicity assessment.
Protocol 2: In Vitro PPO Inhibition Assay

This protocol details a biochemical assay to measure the direct inhibitory effect of this compound on PPO enzyme activity.

Objective: To determine the concentration of this compound required to inhibit PPO activity by 50% (IC₅₀).

Materials:

  • Fresh plant tissue (e.g., spinach leaves, etiolated cucumber cotyledons).

  • PPO extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 10% glycerol, 5 mM DTT).

  • Assay buffer (e.g., 100 mM HEPES-KOH pH 7.5, 1 mM EDTA, 0.1% Tween-20).

  • Substrate: Protoporphyrinogen IX (PPGIX), freshly prepared.

  • This compound stock solution (in DMSO).

  • Spectrofluorometer or spectrophotometer.

  • Refrigerated centrifuge.

Procedure:

  • Enzyme Extraction:

    • Homogenize fresh plant tissue on ice in cold extraction buffer (e.g., 1:3 w/v).[12]

    • Filter the homogenate through cheesecloth and centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Reaction:

    • In a 96-well plate or cuvette, prepare reaction mixtures containing assay buffer, enzyme extract, and various concentrations of this compound (or DMSO for the control).[12]

    • Pre-incubate the mixtures for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation & Measurement:

    • Initiate the reaction by adding the PPGIX substrate (final concentration typically 5-20 µM).[12]

    • Immediately monitor the formation of protoporphyrin IX (PPIX) by measuring the increase in fluorescence (Excitation ~405 nm, Emission ~630 nm) or absorbance over time.

  • Data Analysis:

    • Calculate the initial reaction rate for each inhibitor concentration.

    • Express the activity as a percentage of the control (DMSO only).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

PPO_Assay_Workflow arrow arrow A Homogenize Plant Tissue in Cold Extraction Buffer B Centrifuge and Collect Supernatant (Enzyme Extract) A->B C Prepare Reaction Mixtures: Buffer + Enzyme + Inhibitor B->C D Pre-incubate (5-10 min) C->D E Initiate with Substrate (Protoporphyrinogen IX) D->E F Measure PPIX Formation (Fluorescence/Absorbance) E->F G Calculate Reaction Rates & % Inhibition F->G H Determine IC₅₀ Value G->H

Caption: Workflow for in vitro PPO inhibition assay.

References

Formulations of Fluoroglycofen-ethyl for Agricultural Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various formulations of Fluoroglycofen-ethyl, a post-emergence herbicide used for the control of broadleaf weeds and some grasses in a variety of agricultural crops. These guidelines are intended to assist researchers, scientists, and professionals in the development and evaluation of this compound formulations.

Mode of Action

This compound is a member of the diphenyl ether class of herbicides. Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the plastid and is rapidly oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, protoporphyrin IX generates singlet oxygen, a highly reactive oxygen species that causes rapid lipid peroxidation of cell membranes, leading to cell leakage, necrosis, and ultimately, the death of the plant.[1][2][3]

Below is a diagram illustrating the signaling pathway of this compound's mode of action.

cluster_Plastid Plastid cluster_Cytoplasm Cytoplasm Protoporphyrinogen_IX_plastid Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX_plastid->PPO Protoporphyrinogen_IX_cyto Protoporphyrinogen IX Protoporphyrinogen_IX_plastid->Protoporphyrinogen_IX_cyto Leakage Protoporphyrin_IX_plastid Protoporphyrin IX PPO->Protoporphyrin_IX_plastid Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX_plastid->Chlorophyll_Heme Protoporphyrin_IX_cyto Protoporphyrin IX Protoporphyrinogen_IX_cyto->Protoporphyrin_IX_cyto Oxidation Singlet_Oxygen Singlet Oxygen (¹O₂) Protoporphyrin_IX_cyto->Singlet_Oxygen Light, O₂ Lipid_Peroxidation Lipid Peroxidation & Membrane Damage Singlet_Oxygen->Lipid_Peroxidation Cell_Death Cell Death Lipid_Peroxidation->Cell_Death Fluoroglycofen_ethyl This compound Fluoroglycofen_ethyl->PPO Inhibition

Caption: Mode of action of this compound.

Formulations

This compound is available in several formulations for agricultural use. The choice of formulation can impact handling, mixing, application, and efficacy. The most common formulations include Technical Concentrate (TC), Emulsifiable Concentrate (EC), and Emulsion in Water (EW), often in combination with other herbicides.

Data Presentation of Formulations

The following tables summarize the quantitative data for various this compound formulations. Please note that detailed compositions of commercial formulations, particularly the inert ingredients, are often proprietary. The information provided is based on publicly available data from patents and safety data sheets and may not represent the exact composition of all commercial products.

Table 1: Technical Concentrate (TC) Formulation of this compound

ComponentFunctionConcentration (%)
This compoundActive Ingredient≥ 95.0
MoistureImpurity≤ 0.5
Acetone InsolubleImpurity≤ 0.3
Acidity (as H₂SO₄)Impurity≤ 0.5

Table 2: Emulsifiable Concentrate (EC) Formulations of this compound

ComponentFunction10% EC15% EC20% EC
This compoundActive Ingredient10.015.020.0
Aromatic HydrocarbonSolvent70.0 - 80.065.0 - 75.060.0 - 70.0
Calcium Dodecylbenzene SulfonateEmulsifier5.0 - 10.05.0 - 10.05.0 - 10.0
Non-ionic Surfactant BlendEmulsifier/Stabilizer5.0 - 10.05.0 - 10.05.0 - 10.0

Note: The ranges for inert ingredients are typical for EC formulations and are provided as an example.

Table 3: Combination Emulsion in Water (EW) Formulation [4][5]

ComponentFunctionConcentration (%)
Quizalofop-P-ethylActive Ingredient5.0
This compoundActive Ingredient2.0
ImazapicActive Ingredient5.0
Wetting Agent (e.g., Fatty alcohol-polyoxyethylene ether)Surfactant2.0 - 5.0
Dispersing Agent (e.g., Sodium benzenesulfonate formaldehyde condensate)Surfactant2.0 - 5.0
Disintegrating Agent (e.g., Anhydrous potassium carbonate)Formulation Aid1.0 - 3.0
Organic Silicon SurfactantSurfactant2.0 - 4.0
Filler (e.g., Bentonite)CarrierBalance to 100

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to evaluate the efficacy and safety of this compound formulations.

Protocol for Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This in vitro assay determines the inhibitory effect of this compound on PPO activity.[6]

Materials:

  • Isolated plant mitochondria or chloroplasts (source of PPO)

  • Protoporphyrinogen IX (substrate)

  • This compound technical grade (dissolved in DMSO)

  • Assay Buffer: 100 mM HEPES-KOH (pH 7.5), 1 mM EDTA, 5 mM dithiothreitol (DTT)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 630 nm

  • 96-well microplate (for microplate reader format)

Procedure:

  • Enzyme Preparation: Isolate mitochondria or chloroplasts from a suitable plant source (e.g., etiolated cucumber cotyledons) using standard differential centrifugation methods. Determine the protein concentration of the organelle suspension.

  • Reaction Mixture Preparation: In a microplate well or a cuvette, prepare the reaction mixture containing the Assay Buffer and the isolated organelles (e.g., 50-100 µg of mitochondrial protein).

  • Inhibitor Addition: Add varying concentrations of this compound (e.g., from 0.01 µM to 100 µM) to the reaction mixture. Include a control with DMSO only. Incubate for 5-10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding Protoporphyrinogen IX to a final concentration of 5-10 µM.

  • Measurement: Immediately monitor the increase in absorbance at 630 nm (the absorption peak of Protoporphyrin IX) over time (e.g., for 10-15 minutes) at 30°C.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Protocol for Greenhouse Herbicide Efficacy Bioassay

This protocol outlines a greenhouse experiment to assess the efficacy of this compound formulations on target weed species.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Chenopodium album)

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix

  • This compound formulation to be tested

  • Research-grade spray chamber

  • Greenhouse with controlled temperature, humidity, and light conditions

Procedure:

  • Plant Growth: Sow the weed seeds in the pots and grow them in the greenhouse until they reach the 2-4 true leaf stage.

  • Treatment Preparation: Prepare a series of dilutions of the this compound formulation in water to achieve a range of application rates (e.g., 0.5x, 1x, and 2x the recommended field rate). Include an untreated control (water spray only).

  • Herbicide Application: Transfer the pots to the spray chamber and apply the herbicide treatments evenly over the foliage. Ensure a consistent spray volume across all treatments.

  • Post-Treatment Care: Return the pots to the greenhouse and maintain optimal growing conditions.

  • Efficacy Assessment: Visually assess the percentage of weed control at 7, 14, and 21 days after treatment (DAT) using a scale of 0% (no effect) to 100% (complete plant death).

  • Biomass Measurement: At 21 DAT, harvest the above-ground biomass of the weeds in each pot, dry them in an oven at 70°C for 48 hours, and record the dry weight.

  • Data Analysis: Analyze the visual assessment data and dry weight data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine the effective dose (ED₅₀) of the formulation.

Protocol for Field Trial on Crop Safety and Weed Efficacy

This protocol describes a field experiment to evaluate the crop safety and weed control efficacy of this compound formulations under real-world agricultural conditions.

Experimental Design:

  • Randomized complete block design with 3-4 replications.

  • Plot size: e.g., 3 m x 10 m.

Procedure:

  • Site Selection and Preparation: Choose a field with a uniform soil type and a natural infestation of target weeds. Prepare the seedbed according to standard agricultural practices for the selected crop.

  • Crop Planting: Plant a tolerant crop species (e.g., wheat, soybean) at the recommended seeding rate.[7]

  • Herbicide Application: Apply the this compound formulation at different rates (e.g., 0.5x, 1x, 2x the recommended rate) at the appropriate crop and weed growth stage (post-emergence). Include an untreated weedy check and a hand-weeded check. Use a calibrated plot sprayer to ensure accurate application.

  • Data Collection:

    • Crop Injury: Visually assess crop injury (e.g., stunting, chlorosis, necrosis) at 7, 14, and 28 DAT on a scale of 0% (no injury) to 100% (crop death).[8][9][10]

    • Weed Control: Visually assess the percentage of control for each target weed species at 14, 28, and 56 DAT.

    • Weed Density and Biomass: At a designated time point, count the number of weeds per unit area and harvest the above-ground weed biomass from a quadrat within each plot.

    • Crop Yield: At crop maturity, harvest the grain from the center of each plot and determine the yield, adjusting for moisture content.

  • Data Analysis: Analyze the crop injury, weed control, and yield data using ANOVA to determine the effects of the herbicide treatments.

Below is a diagram illustrating a typical experimental workflow for evaluating a new herbicide formulation.

Start Start: New Formulation Lab_Studies Laboratory Studies (Physicochemical Properties, Stability) Start->Lab_Studies Greenhouse_Bioassays Greenhouse Bioassays (Efficacy & Dose-Ranging) Lab_Studies->Greenhouse_Bioassays Field_Trials Field Trials (Efficacy, Crop Safety, Yield) Greenhouse_Bioassays->Field_Trials Data_Analysis Data Analysis & Interpretation Field_Trials->Data_Analysis Regulatory_Submission Regulatory Submission Data_Analysis->Regulatory_Submission End Product Launch Regulatory_Submission->End

Caption: Herbicide formulation evaluation workflow.

Application Recommendations

This compound is a post-emergence herbicide effective against a range of annual broadleaf weeds.[2]

  • Target Crops: Wheat, barley, oats, peanuts, rice, and soybeans.[7]

  • Target Weeds: Effective against weeds such as Chenopodium album (common lambsquarters), Amaranthus retroflexus (redroot pigweed), Galium aparine (cleavers), Viola arvensis (field pansy), and Veronica spp. (speedwells).

  • Application Timing: Apply when weeds are in the 2-4 leaf stage for optimal control.

  • Adjuvants: The addition of a non-ionic surfactant or crop oil concentrate may improve the efficacy of EC formulations, especially under dry conditions or on hard-to-wet weed species. Always follow the product label for specific adjuvant recommendations.

  • Tank Mixtures: this compound can be tank-mixed with other herbicides to broaden the weed control spectrum. For example, a combination with Quizalofop-P-ethyl and Imazapic provides both broadleaf and grass weed control in peanuts.[5] Always perform a jar test to check for physical compatibility before tank-mixing products.

Disclaimer: This document is intended for informational purposes for research and development professionals. Always refer to the specific product label and local regulations for complete and current application instructions, safety precautions, and restrictions.

References

Application Notes and Protocols for Fluoroglycofen-ethyl in Herbicide Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroglycofen-ethyl is a selective, post-emergence herbicide belonging to the nitrophenyl ether chemical family.[1] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthetic pathways in plants.[1] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death. This compound is classified under the Herbicide Resistance Action Committee (HRAC) Group E and the Weed Science Society of America (WSSA) Group 14.[1] The increasing reliance on PPO-inhibiting herbicides has led to the evolution of resistance in several weed species, posing a significant challenge to sustainable weed management.

These application notes provide detailed protocols for studying herbicide resistance to this compound, including whole-plant bioassays and biochemical enzyme inhibition assays.

Mechanism of Action and Resistance

This compound itself is a pro-herbicide that is rapidly hydrolyzed in plants to its active form, fluoroglycofen acid. This active metabolite competitively inhibits PPO, the enzyme that catalyzes the oxidation of protoporphyrinogen IX (Proto IX) to protoporphyrin IX. The blockage of this pathway leads to the accumulation of Proto IX in the cytoplasm. In the presence of light, Proto IX acts as a photosensitizer, generating reactive oxygen species (ROS) that cause lipid peroxidation and membrane damage, ultimately leading to cell death.

Resistance to PPO inhibitors, including this compound, can arise through two primary mechanisms:

  • Target-Site Resistance (TSR): This involves mutations in the gene encoding the PPO enzyme (PPX2), which reduce the binding affinity of the herbicide to the enzyme. Common mutations include the deletion of a glycine residue at position 210 (ΔG210) and a glycine to alanine substitution at position 399 (G399A) in Amaranthus species.[2]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common NTSR mechanism is enhanced herbicide metabolism, often mediated by cytochrome P450 monooxygenases or glutathione S-transferases.[3]

Signaling Pathway of this compound Action and Resistance

cluster_plant_cell Plant Cell cluster_resistance Resistance Mechanisms This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Entry into cell Fluoroglycofen_acid Fluoroglycofen Acid (Active Herbicide) PPO_enzyme Protoporphyrinogen Oxidase (PPO) Fluoroglycofen_acid->PPO_enzyme Inhibition Hydrolysis->Fluoroglycofen_acid Proto_IX_accumulation Protoporphyrinogen IX Accumulation PPO_enzyme->Proto_IX_accumulation Leads to Protoporphyrin_IX Protoporphyrin IX PPO_enzyme->Protoporphyrin_IX Blocked ROS_generation Reactive Oxygen Species (ROS) Generation Proto_IX_accumulation->ROS_generation Light Cell_death Cell Death ROS_generation->Cell_death Lipid peroxidation, membrane damage Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Protoporphyrinogen_IX Protoporphyrinogen_IX Protoporphyrinogen_IX->PPO_enzyme Substrate TSR Target-Site Resistance (e.g., ΔG210 mutation in PPO gene) TSR->PPO_enzyme Alters enzyme, reduces binding NTSR Non-Target-Site Resistance (Enhanced Metabolism) NTSR->Fluoroglycofen_acid Detoxification

Caption: Mechanism of action of this compound and resistance pathways.

Quantitative Data on this compound Resistance

The following table summarizes reported resistance levels to this compound and other PPO-inhibiting herbicides in resistant weed populations. The resistance index (RI) is calculated as the ratio of the herbicide concentration required to cause 50% growth reduction (GR₅₀) or mortality (LD₅₀) in the resistant population compared to a susceptible population.

Weed SpeciesHerbicideResistance Index (RI)Resistance MechanismReference
Amaranthus retroflexusThis compound183Not specified[4]
Amaranthus palmeriFomesafen3-16 (LD₅₀)ΔG210 mutation in PPX2[5]
Amaranthus palmeriFomesafen8-15 (GR₅₀)ΔG210 mutation in PPX2[6]
Amaranthus palmeriFomesafen3-10 (GR₅₀)Arg-128-Gly substitution in PPX2[6]

Experimental Protocols

Protocol 1: Whole-Plant Dose-Response Assay for this compound Resistance

This protocol is designed to determine the level of resistance to this compound in a weed population by comparing the dose-response of suspected resistant and known susceptible populations.

Materials:

  • Seeds of suspected resistant and known susceptible weed populations

  • Pots (10 cm diameter) filled with a commercial potting mix

  • Growth chamber or greenhouse with controlled temperature (25/20°C day/night), humidity (60-70%), and photoperiod (16h light)

  • Commercial formulation of this compound

  • Track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha)

  • Deionized water

  • Non-ionic surfactant

  • Balance, weigh boats, and volumetric flasks

Procedure:

  • Plant Growth:

    • Sow seeds of both resistant and susceptible populations in pots and cover lightly with soil.

    • Water the pots as needed and thin the seedlings to 3-4 plants per pot once they have emerged.

    • Grow the plants until they reach the 3-4 leaf stage.

  • Herbicide Preparation:

    • Prepare a stock solution of this compound.

    • Perform serial dilutions of the stock solution to create a range of 7-8 herbicide doses. A suggested range for testing Amaranthus species is: 0, 1, 5, 10, 20, 40, 80, and 160 g ai/ha. This range may need to be adjusted based on the suspected level of resistance.

    • Add a non-ionic surfactant to each herbicide solution at the manufacturer's recommended rate (e.g., 0.25% v/v).

  • Herbicide Application:

    • Randomly assign pots to each herbicide dose, with at least four replicate pots per dose for each population.

    • Spray the plants with the prepared herbicide solutions using a calibrated track sprayer.

    • Include an untreated control (sprayed with water and surfactant only) for each population.

  • Data Collection and Analysis:

    • Return the pots to the growth chamber or greenhouse.

    • Assess plant injury (visual rating on a scale of 0-100%, where 0 is no injury and 100 is complete death) at 7, 14, and 21 days after treatment (DAT).

    • At 21 DAT, harvest the above-ground biomass for each pot, dry it in an oven at 70°C for 72 hours, and record the dry weight.

    • Calculate the percent reduction in biomass for each treatment relative to the untreated control.

    • Analyze the data using a non-linear regression model (e.g., a log-logistic model) to determine the GR₅₀ for each population.

    • Calculate the Resistance Index (RI) = GR₅₀ (Resistant Population) / GR₅₀ (Susceptible Population).

Experimental Workflow for Whole-Plant Dose-Response Assay

Seed_Germination Seed Germination (Resistant & Susceptible) Plant_Growth Plant Growth (3-4 leaf stage) Seed_Germination->Plant_Growth Herbicide_Application Herbicide Application (Track Sprayer) Plant_Growth->Herbicide_Application Herbicide_Preparation Herbicide Preparation (Dose Range) Herbicide_Preparation->Herbicide_Application Incubation Incubation (21 days) Herbicide_Application->Incubation Data_Collection Data Collection (Visual Injury, Biomass) Incubation->Data_Collection Data_Analysis Data Analysis (GR50, RI calculation) Data_Collection->Data_Analysis

Caption: Workflow for the whole-plant dose-response assay.

Protocol 2: In Vitro PPO Enzyme Inhibition Assay

This protocol measures the inhibition of PPO enzyme activity by fluoroglycofen acid in extracts from resistant and susceptible plants.

Materials:

  • Fresh leaf tissue (2-3 g) from resistant and susceptible plants

  • Extraction buffer (e.g., 100 mM Tris-HCl pH 7.8, 1 mM EDTA, 10% glycerol, 10 mM MgCl₂, 5 mM β-mercaptoethanol)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM MgCl₂)

  • Protoporphyrinogen IX (substrate)

  • Fluoroglycofen acid (inhibitor)

  • Spectrophotometer or fluorometer

  • Centrifuge

  • Mortar and pestle

  • Liquid nitrogen

Procedure:

  • Enzyme Extraction:

    • Grind fresh leaf tissue to a fine powder in a mortar with liquid nitrogen.

    • Add extraction buffer (e.g., 3 mL per gram of tissue) and continue grinding until a homogenous slurry is formed.

    • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the crude enzyme extract. Determine the protein concentration of the extract (e.g., using the Bradford assay).

  • PPO Activity Assay:

    • Prepare a reaction mixture in a cuvette containing assay buffer and a known concentration of protoporphyrinogen IX (e.g., 50 µM).

    • Add a specific amount of the crude enzyme extract to the reaction mixture.

    • Monitor the oxidation of protoporphyrinogen IX to protoporphyrin IX by measuring the increase in absorbance at 420 nm or fluorescence (excitation at 405 nm, emission at 630 nm) over time.

  • Inhibition Assay:

    • Prepare a range of concentrations of fluoroglycofen acid in the assay buffer.

    • Pre-incubate the enzyme extract with each inhibitor concentration for 10 minutes at room temperature.

    • Initiate the reaction by adding the substrate (protoporphyrinogen IX).

    • Measure the initial rate of the reaction for each inhibitor concentration.

    • Include a control without the inhibitor.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of fluoroglycofen acid relative to the control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for both resistant and susceptible plant extracts by fitting the data to a suitable dose-response curve.

    • Calculate the Resistance Index (RI) = IC₅₀ (Resistant Population) / IC₅₀ (Susceptible Population).

Logical Relationship of PPO Inhibition Assay

Enzyme_Source Enzyme Source (Resistant & Susceptible Plants) Enzyme_Extraction Crude Enzyme Extraction Enzyme_Source->Enzyme_Extraction Reaction_Mixture Reaction Mixture Enzyme_Extraction->Reaction_Mixture Inhibitor Inhibitor (Fluoroglycofen Acid) Inhibitor->Reaction_Mixture Substrate Substrate (Protoporphyrinogen IX) Substrate->Reaction_Mixture Measurement Measurement (Spectrophotometry/Fluorometry) Reaction_Mixture->Measurement Data_Analysis Data Analysis (IC50, RI calculation) Measurement->Data_Analysis

Caption: Logical steps in the PPO enzyme inhibition assay.

Conclusion

The study of herbicide resistance is critical for the development of sustainable weed management strategies. The protocols outlined in these application notes provide a framework for investigating resistance to this compound at both the whole-plant and biochemical levels. By understanding the mechanisms and levels of resistance, researchers can contribute to the development of effective resistance management tactics and the design of new herbicidal molecules.

References

Troubleshooting & Optimization

Technical Support Center: Fluoroglycofen-ethyl Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting experiments on the degradation of fluoroglycofen-ethyl under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected degradation behavior of this compound in aqueous solutions at different pH levels?

A1: The degradation of this compound in water follows first-order kinetics.[1] Its stability is highly dependent on the pH of the solution. It is most stable in acidic conditions and degrades progressively faster as the pH becomes neutral and then alkaline. This is due to a process called alkaline hydrolysis, where the ester linkage in the this compound molecule is cleaved.[2][3][4]

Q2: What are the primary degradation products of this compound under different pH conditions?

A2: Under typical hydrolytic conditions (acidic, neutral, and alkaline), the primary degradation product of this compound is its corresponding carboxylic acid, acifluorfen.[5] In soil and water, this compound is very rapidly hydrolyzed to this acid.[5] Biodegradation studies have identified other potential metabolites, including {5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrophenylacyl} hydroxyacetic acid, 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoate, 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-hydroxyl, and 3-chloro-4-hydroxyl benzotrifluoride.[6]

Q3: How does temperature affect the degradation rate of this compound?

A3: The hydrolytic rate of this compound increases with increasing temperature.[1] This is a common characteristic of chemical reactions, including the hydrolysis of pesticides.[7] Therefore, it is crucial to maintain a constant and controlled temperature throughout your experiments to ensure reproducible results.

Q4: What analytical methods are suitable for quantifying this compound and its degradation products?

A4: Gas chromatography (GC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) are commonly used and effective methods for the analysis of this compound and its metabolites.[1][8] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex matrices.[9]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent degradation rates at the same pH. 1. Temperature fluctuations during the experiment.2. Inaccurate pH measurement or control.3. Contamination of reagents or glassware.1. Use a temperature-controlled incubator or water bath.2. Calibrate the pH meter before each use and use high-quality buffers.3. Use analytical grade reagents and thoroughly clean all glassware.
No degradation observed, even at high pH. 1. Preparation error of the this compound stock solution.2. Incorrect pH of the buffer solution.3. Analytical instrument malfunction.1. Verify the concentration and purity of the this compound standard.2. Re-measure the pH of the buffer solution.3. Check the performance of the GC or LC-MS/MS system with a known standard.
Unexpected peaks in the chromatogram. 1. Contamination of the sample or solvent.2. Formation of unknown degradation products.3. Matrix effects from the sample.1. Run a blank sample (solvent only) to identify potential contaminants.2. Use mass spectrometry to identify the chemical structure of the unknown peaks.3. Employ sample cleanup techniques like solid-phase extraction (SPE).
Poor recovery of this compound or its metabolites. 1. Inefficient extraction from the sample matrix.2. Adsorption of the analyte to glassware or plasticware.3. Degradation during sample preparation or storage.1. Optimize the extraction solvent and method.2. Use silanized glassware to minimize adsorption.3. Store samples at low temperatures and analyze them as soon as possible after preparation.

Data Presentation

Table 1: Half-lives (DT50) of this compound at Different pH Values and Temperatures

Temperature (°C)pH 5pH 7pH 9
2512.2 days144.4 hours85.6 minutes
5010.7 days13.4 hours23.3 minutes

Source: Chinese Journal of Pesticide Science, 2007, 9(1): 96-99[1]

Experimental Protocols

Protocol 1: Determination of this compound Hydrolysis Rate

This protocol outlines a general procedure for studying the hydrolysis of this compound in aqueous buffer solutions at different pH values.

1. Materials:

  • This compound analytical standard

  • High-purity water (e.g., Milli-Q)

  • Buffer solutions (pH 5, 7, and 9)

  • Acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Temperature-controlled incubator or water bath

  • Analytical instrument (GC or LC-MS/MS)

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent, such as acetonitrile.

  • Preparation of Test Solutions:

    • For each pH level, add a small, known volume of the this compound stock solution to a larger volume of the corresponding buffer solution in a volumetric flask. The final concentration of the organic solvent should be minimal to avoid affecting the hydrolysis rate.

    • Prepare triplicate samples for each pH level and a control sample with sterilized water (if investigating biotic degradation).

  • Incubation:

    • Incubate the test solutions in a temperature-controlled environment (e.g., 25°C or 50°C) in the dark to prevent photodegradation.

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot from each test solution. The sampling frequency will depend on the expected degradation rate (more frequent for higher pH values).

  • Sample Analysis:

    • Immediately after collection, quench any further degradation by adding a suitable reagent if necessary and prepare the sample for analysis.

    • Analyze the concentration of this compound in each sample using a validated GC or LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • Determine the degradation rate constant (k) from the slope of the regression line.

    • Calculate the half-life (DT50) using the formula: DT50 = ln(2) / k.

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Spike Buffer with Stock Solution A->C B Prepare Buffer Solutions (pH 5, 7, 9) B->C D Incubate at Constant Temperature C->D E Collect Samples at Time Intervals D->E F Analyze Samples by GC or LC-MS/MS E->F G Determine Concentration and Calculate Half-life F->G

Caption: Experimental workflow for studying this compound hydrolysis.

Degradation_Pathway FGE This compound ACF Acifluorfen (Primary Degradation Product) FGE->ACF Hydrolysis (Ester Cleavage) Metabolites Further Biodegradation Products ACF->Metabolites Microbial Action (in soil/water)

Caption: Simplified degradation pathway of this compound.

References

Technical Support Center: Fluoroglycofen-ethyl Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Fluoroglycofen-ethyl. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

A1: this compound is a selective, post-emergence herbicide belonging to the diphenyl ether class. Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll and heme biosynthesis pathway.[1] This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane disruption and ultimately, plant death.[1]

Q2: What is the typical weed control spectrum for this compound?

A2: this compound is primarily effective against a wide range of broadleaf weeds. It is commonly used in crops such as wheat, barley, oats, peanuts, rice, and soybeans.[1][2][3] Some of the commonly controlled weeds include Galium, Viola, and Veronica species.[2]

Q3: My experiment with this compound showed lower than expected efficacy. What are the common contributing factors?

A3: Several factors can influence the efficacy of this compound. These can be broadly categorized as environmental conditions, application parameters, and weed-specific factors. Sub-optimal conditions in any of these categories can lead to reduced performance. This guide provides detailed troubleshooting for each of these areas.

Troubleshooting Guide

Environmental Factors

The efficacy of this compound is highly dependent on environmental conditions, particularly light, temperature, and humidity.

Issue: Poor weed control under low light conditions or when applied at night.

  • Explanation: this compound's herbicidal activity is light-dependent. The accumulation of protoporphyrinogen IX, caused by PPO inhibition, only leads to the production of destructive reactive oxygen species in the presence of light.

  • Troubleshooting:

    • Ensure applications are made during daylight hours.

    • In controlled environments, provide adequate light intensity post-application. While specific quantitative data for this compound is limited, studies on other PPO inhibitors show a significant increase in efficacy with higher light intensity.

    • Be aware that cloudy conditions may slow the onset of symptoms but may not necessarily reduce overall efficacy if sufficient light is received subsequently.

Issue: Reduced efficacy in very hot or cold temperatures.

  • Explanation: Temperature affects the metabolic rate of both the target weed and the activity of the herbicide. Extreme temperatures can stress the plant, reducing its ability to absorb and translocate the herbicide.

  • Troubleshooting:

    • Apply this compound when weeds are actively growing, typically within a moderate temperature range. Avoid application during periods of extreme heat, cold, or frost.

    • Optimal temperature for the degradation of this compound by the bacterium Mycobacterium phocaicum MBWY-1 was found to be 30°C, suggesting that microbial breakdown in the soil is also temperature-dependent.[4]

Issue: Variable efficacy with changing humidity.

  • Explanation: Higher relative humidity generally enhances the efficacy of foliar-applied herbicides by keeping the spray droplets on the leaf surface in a liquid state for a longer period, which facilitates absorption. Low humidity can cause rapid droplet drying, reducing uptake.

  • Troubleshooting:

    • If possible, apply this compound during periods of higher relative humidity (e.g., early morning).

    • In greenhouse settings, maintaining moderate to high humidity post-application can improve efficacy.

Application and Formulation Factors

Proper application techniques and the use of appropriate adjuvants are critical for maximizing the efficacy of this compound.

Issue: Inconsistent results across different experiments or treatment areas.

  • Explanation: This can be due to improper mixing, incorrect dosage, or inadequate spray coverage.

  • Troubleshooting:

    • Ensure the spray solution is thoroughly mixed before and during application.

    • Calibrate spray equipment accurately to deliver the intended dose.

    • Use appropriate spray nozzles and pressure to ensure uniform coverage of the target weed foliage.

Issue: Reduced efficacy when used without an adjuvant.

  • Explanation: Adjuvants can significantly enhance the performance of herbicides by improving spray retention, droplet spreading, and penetration of the active ingredient through the leaf cuticle.

  • Troubleshooting:

    • Always follow the manufacturer's recommendations for adjuvant selection and concentration.

Weed-Related Factors

The characteristics of the target weed species can significantly impact the effectiveness of this compound.

Issue: Lack of control of specific weed species within the expected spectrum.

  • Explanation: This could be due to the natural tolerance of the weed species or the development of herbicide resistance.

  • Troubleshooting:

    • Confirm Weed Identification: Ensure the target weed is correctly identified and is known to be susceptible to this compound.

    • Check for Resistance: Herbicide resistance to PPO inhibitors is a known issue in some weed populations, particularly in species of the Amaranthus genus. Resistance is often conferred by target-site mutations, such as the glycine deletion at position 210 (ΔG210) in the PPX2 gene.

    • Action for Suspected Resistance: If resistance is suspected, consider using a herbicide with a different mode of action. Laboratory testing of the weed population can confirm resistance.

Data and Protocols

Quantitative Data Summary

Table 1: Degradation of this compound in Water

pHTemperature (°C)Half-life
52512.2 days
725144.4 hours
92585.6 minutes
55010.7 days
75013.4 hours
95023.3 minutes
Data from a study on the degradation dynamics of this compound in buffer solutions. The degradation follows first-order kinetics, and the rate increases with increasing pH and temperature.[6]

Table 2: Half-life of this compound in Soil and Soybean Plants

MatrixLocationHalf-life (hours)
SoilShanxi34.8
SoilHeilongjiang48.5
Soybean PlantBoth locations43.3
Data from a dissipation study using UPLC-MS/MS for detection.[7]
Experimental Protocols

Protocol 1: Greenhouse Herbicide Efficacy Bioassay

This protocol provides a general framework for assessing the efficacy of this compound on target weed species in a controlled greenhouse environment.

  • Plant Preparation:

    • Grow target weed species from seed in pots containing a standardized greenhouse potting mix.

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have reached the 1-2 leaf stage.

    • Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod until they reach the desired growth stage for treatment (typically 2-4 true leaves).

  • Herbicide Preparation and Application:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Create a series of dilutions to achieve the desired application rates. Include a control group that receives only the carrier solution (and adjuvant, if used).

    • If using an adjuvant, add it to the spray solutions according to the manufacturer's recommendations.

    • Apply the herbicide solutions using a calibrated cabinet sprayer to ensure uniform application.

  • Post-Application Care and Evaluation:

    • Return the treated plants to the greenhouse and maintain optimal growing conditions.

    • Visually assess weed control at set intervals (e.g., 3, 7, 14, and 21 days after treatment). Use a rating scale from 0% (no effect) to 100% (complete plant death).

    • At the final assessment, harvest the above-ground biomass of the surviving plants in each pot.

    • Dry the biomass in an oven until a constant weight is achieved.

    • Calculate the percent reduction in biomass compared to the untreated control.

  • Data Analysis:

    • Analyze the visual assessment data and biomass reduction data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the dose-response relationship.

Protocol 2: Residue Analysis of this compound in Soil by UPLC-MS/MS

This protocol is based on a published method for the detection of this compound residues.

  • Sample Preparation:

    • Air-dry soil samples and sieve them to remove large debris.

    • Weigh a representative subsample of the soil (e.g., 10 g) into a centrifuge tube.

  • Extraction:

    • Add an appropriate extraction solvent (e.g., acetonitrile).

    • Vortex or shake the samples for a specified time to ensure thorough extraction.

    • Centrifuge the samples to separate the soil particles from the solvent.

    • Collect the supernatant for cleanup.

  • Cleanup (if necessary):

    • The extraction solvent may be passed through a solid-phase extraction (SPE) cartridge to remove interfering compounds. The choice of SPE cartridge will depend on the soil type and potential interferences.

  • UPLC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: A suitable C18 column.

      • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or ammonium acetate).

      • Flow Rate: A typical flow rate for UPLC.

      • Injection Volume: A small, precise volume of the extract.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for this compound.

      • Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for quantification and confirmation.

    • Quantification:

      • Prepare a calibration curve using certified reference standards of this compound.

      • Quantify the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Visualizations

This compound Mode of Action This compound This compound Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen Oxidase (PPO) This compound->Protoporphyrinogen Oxidase (PPO) Inhibits Protoporphyrin IX Protoporphyrin IX Protoporphyrinogen Oxidase (PPO)->Protoporphyrin IX Blocked Conversion Protoporphyrinogen IX Protoporphyrinogen IX Protoporphyrinogen IX->Protoporphyrinogen Oxidase (PPO) Substrate Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Protoporphyrinogen IX->Reactive Oxygen Species (ROS) Accumulation + Light Cell Membrane Disruption Cell Membrane Disruption Reactive Oxygen Species (ROS)->Cell Membrane Disruption Plant Death Plant Death Cell Membrane Disruption->Plant Death

Caption: Mode of action of this compound.

Troubleshooting_Efficacy Low Efficacy Low Efficacy Environmental_Factors Environmental_Factors Low Efficacy->Environmental_Factors Application_Factors Application_Factors Low Efficacy->Application_Factors Weed_Factors Weed_Factors Low Efficacy->Weed_Factors Low_Light Low_Light Environmental_Factors->Low_Light Extreme_Temperatures Extreme_Temperatures Environmental_Factors->Extreme_Temperatures Low_Humidity Low_Humidity Environmental_Factors->Low_Humidity Improper_Dosage Improper_Dosage Application_Factors->Improper_Dosage Poor_Coverage Poor_Coverage Application_Factors->Poor_Coverage No_Adjuvant No_Adjuvant Application_Factors->No_Adjuvant Weed_Stage Weed_Stage Weed_Factors->Weed_Stage Weed_Resistance Weed_Resistance Weed_Factors->Weed_Resistance

Caption: Troubleshooting factors for low efficacy.

Experimental_Workflow cluster_prep Preparation cluster_app Application cluster_eval Evaluation Plant_Growth Grow Target Weeds Application Spray Application Plant_Growth->Application Herbicide_Prep Prepare Herbicide Solutions Herbicide_Prep->Application Visual_Assessment Visual Assessment Application->Visual_Assessment Biomass_Measurement Biomass Measurement Visual_Assessment->Biomass_Measurement Data_Analysis Data Analysis Biomass_Measurement->Data_Analysis

Caption: Greenhouse efficacy trial workflow.

References

Technical Support Center: Optimizing Fluoroglycofen-ethyl Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Fluoroglycofen-ethyl, a diphenyl ether herbicide and potent inhibitor of protoporphyrinogen oxidase (PPO). This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the optimization of this compound concentrations in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1][2][3] This enzyme is crucial for the biosynthesis of both chlorophyll in plants and heme in animals.[4] Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, in the cytoplasm. In the presence of light and oxygen, this accumulated substrate is converted to protoporphyrin IX, a potent photosensitizer.[4] Protoporphyrin IX generates reactive oxygen species (ROS), particularly singlet oxygen, which cause rapid lipid peroxidation and disruption of cell membranes, leading to cellular leakage and death.

Q2: How should I prepare a stock solution of this compound?

A2: this compound has low aqueous solubility.[2] Therefore, it is recommended to prepare stock solutions in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in vitro experiments. Due to the high concentration of stock solutions, ensure the final concentration of the solvent in your experimental medium is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.

Q3: What is a typical starting concentration range for in vitro experiments?

A3: Due to a lack of publicly available IC50 data for this compound in cell lines, determining a precise starting range is challenging. However, based on data from other diphenyl ether PPO inhibitors, a broad range of concentrations should be tested initially. A starting point for a dose-response experiment could be a serial dilution from 100 µM down to 1 nM. For PPO enzyme inhibition assays, concentrations of other diphenyl ether herbicides have shown IC50 values in the low micromolar to nanomolar range.[5]

Q4: Does this compound require light to be active?

A4: Yes, the herbicidal and cytotoxic effects of this compound are light-dependent. The accumulation of protoporphyrin IX, the photosensitizing molecule, requires light to generate reactive oxygen species and induce cell damage. Experiments should be conducted under controlled and consistent light conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Efficacy Improper Stock Solution Preparation: this compound is not fully dissolved.Ensure the compound is completely dissolved in the stock solvent (e.g., DMSO) before further dilution. Gentle warming or vortexing may aid dissolution.
Inadequate Light Exposure: Insufficient light to activate the photosensitizing protoporphyrin IX.Ensure consistent and adequate light exposure for the duration of the experiment following treatment.
Incorrect pH of Medium: The activity of some herbicides can be pH-dependent.Check and maintain the optimal pH of your experimental medium.
Degradation of Compound: The stock solution may have degraded over time.Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C, protected from light).
High Variability Between Replicates Uneven Application: Inconsistent dosage across different wells or samples.Ensure thorough mixing of the final working solution. Use calibrated pipettes for accurate dispensing.
Inconsistent Cell Seeding: Variation in cell number at the start of the experiment.Use a hemocytometer or automated cell counter to ensure consistent cell seeding density across all wells.
Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of the plate can concentrate the compound.Avoid using the outermost wells of a multi-well plate for critical experiments, or fill them with sterile medium or water to minimize evaporation.
Unexpected Cytotoxicity in Control Group Solvent Toxicity: The concentration of the solvent (e.g., DMSO) is too high.Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Include a solvent-only control in your experimental design.
Contamination: Bacterial or fungal contamination of cell cultures or reagents.Practice sterile techniques and regularly check for contamination. Use fresh, sterile reagents.

Data Presentation

Due to the limited availability of public data on the specific in vitro efficacy of this compound, the following tables provide example IC50 values for other diphenyl ether PPO inhibitors to serve as a reference for experimental design.

Table 1: Example IC50 Values of Diphenyl Ether PPO Inhibitors in Plant-Based in vitro Assays

CompoundTarget Organism/EnzymeIC50 (µM)Reference
OxyfluorfenAmaranthus tuberculatus PPO20.150[5]
FomesafenAmaranthus tuberculatus PPO2Varies by mutation[6]
LactofenAmaranthus tuberculatus PPO2Varies by mutation[6]

Table 2: Example Cytotoxicity (IC50) of Various Compounds in Cancer Cell Lines (for methodological reference)

CompoundCell LineIC50 (µM)Reference
Compound 1HCT116 (Colon Cancer)22.4[7]
Compound 2HCT116 (Colon Cancer)0.34[7]
CYT-Rx20MCF-7 (Breast Cancer)0.81 µg/mL[8]
CYT-Rx20MDA-MB-231 (Breast Cancer)1.82 µg/mL[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Materials: this compound (solid), Dimethyl sulfoxide (DMSO, sterile), sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the tube until the solid is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: Determining Optimal Concentration using a Dose-Response Assay (in vitro)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serial Dilution:

    • Prepare a series of dilutions of the this compound stock solution in the appropriate cell culture medium. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

    • Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (medium with DMSO only).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under controlled conditions, including light exposure.

  • Cytotoxicity Assessment:

    • Use a suitable cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).

    • Measure the absorbance or luminescence according to the assay manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Visualizations

PPO_Inhibition_Pathway cluster_inhibition Effect of this compound Glutamate Glutamate Protoporphyrinogen IX Protoporphyrinogen IX Glutamate->Protoporphyrinogen IX Multiple Steps Protoporphyrin IX (in Chloroplast/Mitochondria) Protoporphyrin IX (in Chloroplast/Mitochondria) Protoporphyrinogen IX->Protoporphyrin IX (in Chloroplast/Mitochondria) PPO (Protoporphyrinogen Oxidase) Accumulated\nProtoporphyrinogen IX\n(Cytoplasm) Accumulated Protoporphyrinogen IX (Cytoplasm) Protoporphyrinogen IX->Accumulated\nProtoporphyrinogen IX\n(Cytoplasm) Chlorophyll & Heme Chlorophyll & Heme Protoporphyrin IX (in Chloroplast/Mitochondria)->Chlorophyll & Heme This compound This compound PPO (Protoporphyrinogen Oxidase) PPO (Protoporphyrinogen Oxidase) This compound->PPO (Protoporphyrinogen Oxidase) Inhibition Protoporphyrin IX\n(Photosensitizer) Protoporphyrin IX (Photosensitizer) Accumulated\nProtoporphyrinogen IX\n(Cytoplasm)->Protoporphyrin IX\n(Photosensitizer) Oxidation Reactive Oxygen\nSpecies (ROS) Reactive Oxygen Species (ROS) Protoporphyrin IX\n(Photosensitizer)->Reactive Oxygen\nSpecies (ROS) Light + O2 Lipid Peroxidation &\nCell Membrane Disruption Lipid Peroxidation & Cell Membrane Disruption Reactive Oxygen\nSpecies (ROS)->Lipid Peroxidation &\nCell Membrane Disruption Cell Death Cell Death Lipid Peroxidation &\nCell Membrane Disruption->Cell Death

Caption: Mechanism of action of this compound via PPO inhibition.

Dose_Response_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell Seeding Cell Seeding Treatment of Cells Treatment of Cells Cell Seeding->Treatment of Cells Stock Solution\nPreparation (DMSO) Stock Solution Preparation (DMSO) Serial Dilution Serial Dilution Stock Solution\nPreparation (DMSO)->Serial Dilution Serial Dilution->Treatment of Cells Incubation\n(Controlled Light & Time) Incubation (Controlled Light & Time) Treatment of Cells->Incubation\n(Controlled Light & Time) Cell Viability\nAssay (e.g., MTT) Cell Viability Assay (e.g., MTT) Incubation\n(Controlled Light & Time)->Cell Viability\nAssay (e.g., MTT) Data Acquisition\n(Absorbance/Luminescence) Data Acquisition (Absorbance/Luminescence) Cell Viability\nAssay (e.g., MTT)->Data Acquisition\n(Absorbance/Luminescence) Calculate % Viability Calculate % Viability Data Acquisition\n(Absorbance/Luminescence)->Calculate % Viability Plot Dose-Response\nCurve Plot Dose-Response Curve Calculate % Viability->Plot Dose-Response\nCurve Determine IC50 Value Determine IC50 Value Plot Dose-Response\nCurve->Determine IC50 Value

Caption: Experimental workflow for determining the IC50 of this compound.

References

"Fluoroglycofen-ethyl stability and storage conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Fluoroglycofen-ethyl.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] Specific recommendations include storage at 20°C or in a freezer at -20°C under an inert atmosphere.[4] It is crucial to store it away from foodstuff containers and incompatible materials.[1][3]

Q2: How stable is this compound in aqueous solutions?

A2: The stability of this compound in water is highly dependent on pH and temperature. It undergoes hydrolysis, and the degradation follows first-order kinetics. The rate of hydrolysis increases significantly with higher pH and temperature.[5] For detailed hydrolysis data, please refer to the data table below.

Q3: What is the stability of this compound in soil?

A3: this compound is not persistent in soil under most conditions.[6] It is rapidly hydrolyzed to its corresponding acid, followed by microbial degradation.[7] The half-life in soil can vary depending on the specific conditions, with reported values of 34.8 hours and 48.5 hours in different soil types.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is susceptible to photolysis. The aqueous photolysis half-life (DT₅₀) at pH 7 is approximately 0.25 days. Therefore, it is advisable to protect solutions of this compound from light.

Q5: What are the main degradation products of this compound?

A5: The degradation of this compound can occur through hydrolysis and microbial action. The primary degradation pathway involves the cleavage of the ester group to form acifluorfen.[8][9] Further degradation can lead to metabolites such as {5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrophenylacyl} hydroxyacetic acid, 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoate, 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-hydroxyl, and 3-chloro-4-hydroxyl benzotrifluoride.[8][9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions frequently. Store stock solutions in a freezer at -20°C, protected from light. Verify the concentration of the stock solution before use.
Loss of compound in aqueous buffers Hydrolysis of this compound, especially at neutral or alkaline pH.Prepare aqueous solutions fresh before each experiment. If storage is necessary, use acidic buffers (pH 5 or lower) and store at low temperatures (e.g., 4°C) for a short period.
Unexpected peaks in chromatograms Presence of degradation products.Refer to the known degradation pathway of this compound. If possible, use a mass spectrometer to identify the impurities. Consider that the degradation is accelerated by high pH, temperature, and light.
Low recovery from soil or plant matrix Rapid degradation in the matrix.Process samples as quickly as possible after collection. Store samples frozen at -20°C or below if immediate analysis is not possible.

Quantitative Data Summary

Table 1: Hydrolysis of this compound in Aqueous Buffer Solutions [5]

pHTemperature (°C)Half-life (t₁/₂)
52512.2 days
725144.4 hours
92585.6 minutes
55010.7 days
75013.4 hours
95023.3 minutes

Experimental Protocols

Protocol 1: Determination of this compound Stability in an Aqueous Solution

This protocol is a general guideline for assessing the hydrolytic stability of this compound.

1. Materials:

  • This compound analytical standard
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Buffer solutions (pH 5, 7, and 9)
  • Volumetric flasks
  • Pipettes
  • HPLC or UPLC system with a UV or MS detector

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in acetonitrile to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
  • Preparation of Test Solutions: Dilute the stock solution with the respective buffer solutions (pH 5, 7, and 9) to a final concentration suitable for analysis (e.g., 10 µg/mL).
  • Incubation: Store the test solutions at controlled temperatures (e.g., 25°C and 50°C) and protect them from light.
  • Sampling and Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and then daily or weekly as needed), withdraw an aliquot from each test solution. Analyze the samples by a validated stability-indicating HPLC or UPLC-MS/MS method to determine the remaining concentration of this compound.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point. Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) under each condition.

Protocol 2: Forced Degradation Study (General Guideline)

Forced degradation studies help to identify potential degradation products and establish the degradation pathways.

1. Acid and Base Hydrolysis:

  • Treat a solution of this compound in a suitable solvent with 0.1 M HCl and 0.1 M NaOH.
  • Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period.
  • Neutralize the solutions before analysis.

2. Oxidative Degradation:

  • Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
  • Incubate at room temperature for a defined period.

3. Photolytic Degradation:

  • Expose a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
  • Maintain a control sample in the dark.

4. Thermal Degradation:

  • Expose a solid sample of this compound to elevated temperatures (e.g., 70°C).

Analysis of Stressed Samples: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like UPLC-MS/MS to identify and quantify the parent compound and any degradation products formed.

Visualizations

This compound This compound Acifluorfen Acifluorfen This compound->Acifluorfen Hydrolysis/Esterase Metabolite_A {5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrophenylacyl} hydroxyacetic acid This compound->Metabolite_A Metabolite_B 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoate Acifluorfen->Metabolite_B Metabolite_C 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-hydroxyl Metabolite_B->Metabolite_C Metabolite_D 3-chloro-4-hydroxyl benzotrifluoride Metabolite_C->Metabolite_D

Caption: Proposed degradation pathway of this compound.

cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (in organic solvent) Test_Solution Prepare Test Solutions (in buffer/stressor) Stock_Solution->Test_Solution Incubate Incubate under controlled conditions (T, pH, light) Test_Solution->Incubate Sampling Withdraw aliquots at time intervals Incubate->Sampling Analysis Analyze by HPLC/UPLC-MS-MS Sampling->Analysis Data Calculate remaining % and half-life Analysis->Data

Caption: General workflow for a stability study.

References

Technical Support Center: Photodegradation of Fluoroglycofen-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the photodegradation of Fluoroglycofen-ethyl.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for this compound in aqueous environments?

A1: In aqueous solutions, this compound is susceptible to both hydrolysis and photodegradation. Hydrolysis is a significant pathway, with the rate being highly dependent on pH and temperature.[1] For instance, the degradation of this compound follows first-order kinetics, and its hydrolytic rate increases with rising pH and temperature.[1] In soil and water, it is known to be very rapidly hydrolyzed to its corresponding acid, which is then followed by microbial degradation.[2]

Q2: What is the photosensitivity of this compound?

A2: this compound is expected to undergo photodegradation. One source indicates a rapid aqueous photolysis half-life (DT₅₀) of 0.25 days at pH 7, though detailed experimental conditions for this value are not provided.

Q3: What are the likely photoproducts of this compound?

A3: While specific studies detailing the comprehensive photoproducts of this compound are limited, a primary and initial degradation step is likely the cleavage of the ester linkage, leading to the formation of its corresponding carboxylic acid, Acifluorfen. Biodegradation studies have also identified Acifluorfen as a metabolite, along with other compounds such as {5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrophenylacyl} hydroxyacetic acid, 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoate, 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-hydroxyl, and 3-chloro-4-hydroxyl benzotrifluoride.[3] It is plausible that some of these could also be formed under photolytic conditions.

Q4: What analytical techniques are recommended for studying the photodegradation of this compound and its photoproducts?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or mass spectrometry (MS) is a suitable technique for monitoring the degradation of this compound. For the identification of unknown photoproducts, high-resolution mass spectrometry (LC-HRMS) is highly recommended.[4] Given the fluorinated nature of the molecule, 19F NMR can also be a powerful tool for identifying and quantifying fluorinated photoproducts.[4][5] Gas chromatography has also been used for residue analysis of this compound in buffer solutions.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable degradation of this compound. Inappropriate light source wavelength. The compound may not absorb at the emitted wavelengths.Ensure your light source (e.g., xenon arc lamp, mercury vapor lamp) emits wavelengths that overlap with the UV-Vis absorption spectrum of this compound. The use of a solar simulator is often recommended for environmentally relevant studies.
Low light intensity.Measure the light intensity at the sample position and compare it with reported values in similar studies. Increase the intensity if necessary, but be mindful of potential thermal degradation.
Incorrect solvent. The solvent may be absorbing the light or quenching the excited state of the molecule.Use a photochemically inert solvent like acetonitrile or purified water (e.g., Milli-Q). If using buffered solutions, ensure the buffer components do not interfere with the photoreaction.
Degradation is too fast to monitor accurately. High light intensity.Reduce the light intensity or use neutral density filters.
Presence of photosensitizers in the matrix (e.g., dissolved organic matter, nitrate ions).If studying direct photolysis, use highly purified water. If investigating indirect photolysis, characterize the components of your matrix. Consider using quenchers to identify the role of specific reactive oxygen species.
Poor reproducibility of degradation kinetics. Fluctuations in light source intensity.Allow the lamp to stabilize before starting the experiment and monitor its output throughout the study.
Temperature variations.Use a thermostatted reaction vessel to maintain a constant temperature, as temperature can influence degradation rates.[1]
Changes in solution pH.Monitor and control the pH of the solution, as it can significantly affect the stability of this compound through hydrolysis.[1]
Difficulty in identifying photoproducts. Low concentration of photoproducts.Concentrate the samples after irradiation using techniques like solid-phase extraction (SPE).
Co-elution of peaks in chromatography.Optimize your chromatographic method (e.g., change the mobile phase gradient, use a different column).
Lack of authentic standards for comparison.Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and propose elemental compositions for the unknown products. Tandem MS (MS/MS) can provide structural information through fragmentation patterns. 19F NMR can also be used to identify and quantify fluorinated products without the need for standards.[5][6]

Quantitative Data Summary

Table 1: Hydrolysis Half-lives of this compound in Water [1]

Temperature (°C)pH 5pH 7pH 9
2512.2 days144.4 hours85.6 minutes
5010.7 days13.4 hours23.3 minutes

Experimental Protocols

Protocol 1: General Aqueous Photodegradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a water-miscible, photochemically inert solvent (e.g., acetonitrile).

  • Preparation of Working Solutions: Spike the stock solution into purified water (e.g., Milli-Q) or a buffered solution of the desired pH to achieve the target concentration. The final concentration of the organic solvent should be kept low (typically <1%) to minimize co-solvent effects.

  • Irradiation:

    • Use a photolysis reactor equipped with a suitable light source (e.g., xenon arc lamp with filters to simulate sunlight, or a mercury vapor lamp).

    • Place the working solution in a quartz reaction vessel to allow for UV light transmission.

    • Maintain a constant temperature using a water bath or cooling system.

    • Stir the solution continuously to ensure homogeneity.

  • Sampling: Withdraw aliquots of the solution at predetermined time intervals.

  • Sample Analysis:

    • Immediately analyze the samples using a validated analytical method (e.g., HPLC-UV, LC-MS) to determine the concentration of this compound.

    • Store samples in the dark and at a low temperature if immediate analysis is not possible.

  • Dark Control: Run a parallel experiment under the same conditions but in the absence of light to assess the contribution of hydrolysis or other non-photochemical degradation pathways.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time to determine the pseudo-first-order rate constant and the degradation half-life.

Visualizations

Diagram 1: Proposed Initial Degradation Pathways of this compound

A This compound B Acifluorfen A->B Hydrolysis / Photolysis (Ester Cleavage) D Microbial Degradation Products A->D Biodegradation C Further Degradation Products B->C Photolysis

Caption: Initial degradation pathways of this compound.

Diagram 2: General Experimental Workflow for a Photodegradation Study

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare Stock Solution A2 Prepare Working Solution (Aqueous Matrix) A1->A2 B1 Irradiation (Light Source) A2->B1 B2 Dark Control A2->B2 B3 Sampling at Time Intervals B1->B3 B2->B3 C1 Analytical Measurement (e.g., LC-MS) B3->C1 C2 Data Processing C1->C2 C3 Kinetic Analysis & Product Identification C2->C3

Caption: Workflow for a photodegradation experiment.

References

Technical Support Center: Microbial Degradation of Fluoroglycofen-ethyl in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides detailed information, troubleshooting guides, and frequently asked questions regarding the microbial degradation of the herbicide Fluoroglycofen-ethyl in soil.

Frequently Asked Questions (FAQs)

Q1: What is the typical half-life of this compound in soil?

A1: The half-life (DT50) of this compound in soil is relatively short, indicating it is not highly persistent under most conditions. Field studies have reported half-lives ranging from 34.8 to 48.5 hours.[1][2] Another source indicates a typical aerobic soil degradation half-life of about 2 days (48 hours).[3] However, persistence is highly dependent on environmental factors such as soil type, temperature, moisture, and microbial activity.[4][5]

Q2: Which microorganisms are known to degrade this compound?

A2: Several bacterial strains have been identified that can degrade this compound and related diphenyl ether herbicides. The most well-documented include:

  • Mycobacterium phocaicum strain MBWY-1: Isolated from herbicide factory soil, this strain can utilize this compound as a sole source of carbon and degrade it completely within 72 hours in liquid culture.[6][7]

  • Lysinibacillus sp. strain KS-1: Isolated from sludge, this bacterium degraded over 85% of fluoroglycofen (a related compound) within 3 days.[2][7][8]

  • Other genera such as Pseudomonas and Staphylococcus have also been noted for degrading similar herbicides.[7]

Q3: What are the optimal environmental conditions for its microbial degradation?

A3: Microbial degradation is most efficient under specific conditions. For the identified bacterial strains, the optimal conditions are:

  • pH: A neutral pH of 7.0 is optimal for both M. phocaicum MBWY-1 and Lysinibacillus sp. KS-1.[6][7][8]

  • Temperature: The ideal temperature for degradation by these strains is 30°C.[6][7][8]

  • Moisture and Aeration: Generally, warm, moist, and well-aerated soils favor the microbial activity required for herbicide breakdown.[4][5] Dry or flooded conditions can significantly slow down degradation.[4]

Q4: What are the major degradation products I should look for?

A4: The degradation of this compound proceeds through the breakdown of its ester bond and subsequent modifications. The primary metabolite is its corresponding acid, acifluorfen, which is formed by rapid hydrolysis in soil and water.[9] From there, microbial action leads to several other intermediate products. Key metabolites identified from different bacterial strains include:

  • From Lysinibacillus sp. KS-1: deethyl-fluoroglycofen, acifluorfen, and decarboxylate-acifluorfen.[8]

  • From M. phocaicum MBWY-1: acifluorfen, 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoate, and others, eventually leading to the breakdown of the aromatic rings.[6]

Q5: Why am I seeing rapid degradation in my sterile control soil?

A5: this compound is susceptible to abiotic degradation, primarily through chemical hydrolysis.[10] This process is especially rapid in neutral to alkaline conditions and at higher temperatures. In soil and water, it is very quickly hydrolyzed to its corresponding acid, acifluorfen.[9] Therefore, even in sterilized soil where microbial activity is absent, you will likely observe the disappearance of the parent compound and the appearance of acifluorfen due to this chemical reaction. It is crucial to monitor both the parent compound and its primary hydrolytic product to distinguish between abiotic and biotic degradation.[11]

Troubleshooting Guides
Problem Possible Causes Recommended Solutions
No or Slow Degradation Observed 1. Non-viable or incorrect microbial inoculum: The degrading strain may not be active or adapted. 2. Suboptimal environmental conditions: Soil pH, temperature, or moisture may be outside the optimal range.[4][12] 3. Low bioavailability: The herbicide may be strongly adsorbed to soil organic matter or clay particles, making it unavailable to microbes.[13] 4. Presence of inhibitors: Certain metal ions (e.g., Zn²⁺, Cu²⁺) can inhibit microbial activity.[2][7][8]1. Verify Inoculum: Check the viability of your culture. Consider a period of adaptation by pre-exposing the culture to low concentrations of this compound. 2. Optimize Conditions: Adjust the soil pH to ~7.0 and maintain the temperature at ~30°C. Ensure soil moisture is adequate (e.g., 50-70% of water holding capacity). 3. Assess Bioavailability: Analyze both soil and soil-water phases. Consider using soils with lower organic matter or clay content for initial studies. 4. Analyze Soil Chemistry: Check for potentially inhibitory substances in your soil matrix.
High Variability Between Replicates 1. Non-homogenous soil: Soil samples may differ in composition, organic matter, or microbial populations. 2. Inconsistent herbicide application or inoculation: Uneven distribution of the herbicide or microbial culture in the soil samples. 3. Analytical errors: Inconsistent extraction efficiency or instrumental variability.1. Homogenize Soil: Thoroughly mix and sieve the soil before dividing it into experimental units. 2. Standardize Application: Use a solvent-based application method followed by evaporation to ensure even distribution.[11] Ensure the microbial inoculum is well-mixed and applied uniformly. 3. Refine Analytical Method: Validate your extraction and analytical methods. Use internal standards to correct for variations. Ensure recovery rates are consistent and high (>80%).[1][2]
Difficulty Extracting Analyte 1. Incorrect solvent polarity: The solvent may not be effective for this compound or its more polar metabolites. 2. Strong soil binding (adsorption): The analyte may be tightly bound to soil particles.[13] 3. Inefficient cleanup: Co-extractants from the soil matrix can interfere with analysis.1. Optimize Solvent: Acetonitrile is commonly used for extraction.[2] Test different solvents or solvent mixtures. 2. Enhance Extraction: Use techniques like sonication or pressurized liquid extraction. Increase extraction time or perform multiple extraction steps. 3. Improve Cleanup: Use a solid-phase extraction (SPE) step with appropriate cartridges (e.g., C18, Florisil) to remove interfering compounds.[2]
Unexpected Peaks in Chromatography 1. Contamination: Contamination from glassware, solvents, or the instrument. 2. Abiotic degradation products: Products from hydrolysis or photolysis that were not anticipated.[10] 3. Unknown microbial metabolites: The strain may be producing novel intermediate compounds.1. Run Blanks: Analyze solvent blanks, method blanks (clean soil extract), and instrumental blanks to identify sources of contamination. 2. Analyze Controls: Carefully analyze sterile and dark controls to identify products of abiotic degradation. 3. Identify Unknowns: Use high-resolution mass spectrometry (e.g., LC-QToF-MS) to obtain accurate mass data and propose structures for the unknown peaks.[14]
Data Presentation

Table 1: Degradation Rates & Half-Life of this compound

ParameterConditionValueReference
Half-Life (DT₅₀) Soil (Field Study, Shanxi)34.8 hours[1][2]
Soil (Field Study, Heilongjiang)48.5 hours[1][2]
Soil (Aerobic, Lab)~2 days[3]
Degradation Rate M. phocaicum MBWY-1 (Liquid Culture)100 mg/L to non-detectable in 72 h[6][7]
Lysinibacillus sp. KS-1 (Liquid Culture)85.25% of 50 mg/L in 72 h[2][7][8]

Table 2: Optimal Conditions for Microbial Degradation

ParameterStrainOptimal ValueReference
pH M. phocaicum MBWY-17.0[6][7]
Lysinibacillus sp. KS-17.0[7][8]
Temperature M. phocaicum MBWY-130°C[6][7]
Lysinibacillus sp. KS-130°C[7][8]

Table 3: Identified Degradation Metabolites

Degrading StrainIdentified MetabolitesReference
M. phocaicum MBWY-1 • {5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrophenylacyl} hydroxyacetic acid • Acifluorfen • 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoate • 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-hydroxyl • 3-chloro-4-hydroxyl benzotrifluoride[6]
Lysinibacillus sp. KS-1 • Deethyl-fluoroglycofen • Acifluorfen • Decarboxylate-acifluorfen[8]
Abiotic Hydrolysis • Acifluorfen (corresponding acid)[9]
Experimental Protocols

Protocol 1: Isolation of this compound Degrading Microorganisms

  • Sample Collection: Collect soil or sludge samples from sites with a history of herbicide application.[15]

  • Enrichment Culture:

    • Prepare a mineral salts medium (MSM) with this compound (e.g., 50-100 mg/L) as the sole carbon source.[15]

    • Add 10g of the soil sample to 100 mL of MSM in a flask.

    • Incubate at 30°C on a rotary shaker (150 rpm) for 7-10 days.

  • Subculturing: Transfer an aliquot (e.g., 5 mL) of the enrichment culture to fresh MSM with this compound. Repeat this step 3-5 times to select for microbes that can effectively utilize the herbicide.

  • Isolation:

    • Serially dilute the final enrichment culture and spread onto MSM agar plates containing this compound.

    • Incubate at 30°C until colonies appear. Degrading colonies may form clear halos around them.[8]

  • Purification and Screening:

    • Pick individual colonies and streak them onto fresh plates to obtain pure cultures.

    • Screen the purified isolates for degradation ability in liquid MSM and quantify the reduction in this compound concentration using HPLC or UPLC-MS/MS.[8]

Protocol 2: Soil Degradation (Incubation) Study

  • Soil Preparation: Collect fresh soil, remove debris, and sieve (e.g., 2 mm mesh). Adjust moisture content to 60-70% of the maximum water-holding capacity.

  • Herbicide Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Add the solution to the soil to achieve the desired concentration. Mix thoroughly and allow the solvent to evaporate completely in a fume hood.[11]

  • Experimental Setup:

    • Divide the treated soil into microcosms (e.g., 50g of soil in 250 mL flasks).

    • Non-sterile treatment: Inoculate with a known degrading bacterial strain (e.g., 10⁷ CFU/g soil).

    • Sterile control: Use autoclaved soil and operate under sterile conditions to assess abiotic degradation.[11]

    • Uninoculated control: Use non-sterile soil without adding the specific degrader to assess degradation by native microflora.

  • Incubation: Incubate all flasks in the dark at a constant temperature (e.g., 30°C).[12] Maintain soil moisture by adding sterile water as needed.

  • Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, 28 days), destructively sample triplicate flasks from each treatment group for analysis.[16]

  • Analysis: Extract the herbicide and its metabolites from the soil samples and analyze using UPLC-MS/MS or a similar technique.

Protocol 3: Extraction and Analysis by UPLC-MS/MS

  • Extraction:

    • Weigh 5-10g of the soil sample into a centrifuge tube.

    • Add 10-20 mL of acetonitrile.

    • Shake vigorously for 30-60 minutes on a mechanical shaker.

    • Centrifuge at high speed (e.g., 8000 rpm for 10 min).

    • Collect the supernatant. Repeat the extraction on the soil pellet and combine the supernatants.

  • Cleanup (if necessary):

    • For soils with high organic matter, a cleanup step may be required.

    • Pass the extract through a solid-phase extraction (SPE) cartridge containing C18 or another suitable sorbent.[2]

    • Elute the analyte with a small volume of appropriate solvent.

  • Analysis:

    • Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase (e.g., methanol/water mixture).

    • Filter the sample through a 0.22 µm syringe filter into an autosampler vial.

    • Inject the sample into a UPLC-MS/MS system equipped with a C18 column for separation and a mass spectrometer for detection and quantification.[1][2] Use appropriate parent/daughter ion transitions for this compound and its expected metabolites.

Visualizations

G cluster_hydrolysis Hydrolysis (Abiotic/Biotic) cluster_lysini Lysinibacillus sp. Pathway cluster_myco Mycobacterium sp. Pathway FGE This compound DF Deethyl-fluoroglycofen FGE->DF Esterase ACF Acifluorfen FGE->ACF Esterase (fluE) or Chemical Hydrolysis DF->ACF DCF Decarboxylate-acifluorfen ACF->DCF Decarboxylase NB 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoate ACF->NB OH Further Ring Cleavage Products NB->OH G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Soil_Prep Soil Sieving & Moisture Adjustment Herbicide_App Herbicide Spiking & Homogenization Soil_Prep->Herbicide_App Inoculation Inoculation with Degrading Strain Herbicide_App->Inoculation Incubation Incubation (Controlled Temp/Time) Inoculation->Incubation Sampling Time-Point Sampling Incubation->Sampling Extraction Solvent Extraction & Cleanup (SPE) Sampling->Extraction Analysis UPLC-MS/MS Analysis Extraction->Analysis Data Data Processing (Degradation Kinetics) Analysis->Data G cluster_physical Soil Properties cluster_enviro Environmental Factors cluster_bio Biological Factors center Degradation Rate of this compound pH Soil pH pH->center OM Organic Matter OM->center Adsorption (-) Texture Texture (Clay %) Texture->center Adsorption (-) Temp Temperature Temp->center Moisture Moisture Moisture->center Oxygen Aeration (Oxygen) Oxygen->center Microbes Microbial Population (e.g., M. phocaicum) Microbes->center Enzymes Enzyme Activity (e.g., Esterase) Enzymes->center

References

Technical Support Center: Fluoroglycofen-ethyl Half-life in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers investigating the aqueous stability of fluoroglycofen-ethyl. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on the hydrolysis and photolysis of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental determination of this compound's half-life in aqueous solutions.

Issue Possible Cause Troubleshooting Steps
Inconsistent half-life results across replicates. 1. Inconsistent pH of buffer solutions. 2. Temperature fluctuations in the incubator. 3. Contamination of the aqueous solution. 4. Variability in the initial concentration of this compound.1. Prepare fresh buffer solutions for each experiment and verify the pH with a calibrated meter just before use. 2. Use a calibrated, temperature-controlled incubator and monitor the temperature throughout the experiment. 3. Use sterile glassware and high-purity water to prepare all solutions. Consider filtering the solutions through a 0.22 µm filter. 4. Ensure the stock solution is homogeneous and that the pipetting technique is accurate and consistent. Prepare working solutions for all replicates from the same stock dilution.
Precipitation of this compound in the aqueous solution. Low aqueous solubility of this compound.1. Prepare a stock solution in a water-miscible organic solvent (e.g., acetonitrile or methanol) and spike it into the aqueous buffer. Ensure the final concentration of the organic solvent is minimal (typically <0.1% v/v) to avoid affecting the degradation kinetics. 2. Vigorously mix the solution after adding the this compound stock solution to ensure it is fully dissolved.
No degradation or unexpectedly slow degradation observed. 1. Incorrect pH of the buffer solution (hydrolysis is pH-dependent). 2. For photolysis studies, the light source is not emitting at the appropriate wavelength or intensity. 3. The analytical method is not sensitive enough to detect small changes in concentration.1. Verify the pH of your buffer solutions. This compound degrades much slower at acidic pH. 2. Check the specifications of your light source to ensure it emits UV radiation in a range that can be absorbed by this compound. Verify the lamp's age and output. 3. Optimize your analytical method (e.g., UPLC-MS/MS) to achieve a lower limit of quantification (LOQ).
Unexpected peaks appearing in the chromatogram. 1. Formation of unknown degradation products. 2. Contamination from glassware, solvents, or the analytical instrument.1. Use a high-resolution mass spectrometer to identify the mass-to-charge ratio of the unknown peaks and propose potential structures. 2. Run blank samples (buffer without this compound) to identify any background contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in water?

A1: The two primary degradation pathways for this compound in aqueous environments are hydrolysis and photolysis. Hydrolysis involves the cleavage of the ester linkage, leading to the formation of its corresponding acid, acifluorfen.[1] Photolysis, or degradation by light, also contributes to its breakdown in the presence of a suitable light source.

Q2: How does pH affect the hydrolysis rate of this compound?

A2: The hydrolysis of this compound is highly dependent on pH. It is significantly faster under alkaline conditions (higher pH) compared to neutral or acidic conditions.[2] For instance, at 25°C, the half-life is much shorter at pH 9 than at pH 7 or pH 5.[2]

Q3: What is the main degradation product of this compound hydrolysis?

A3: The main degradation product of this compound hydrolysis is acifluorfen, which is formed by the cleavage of the ethyl ester group.[1]

Q4: What analytical techniques are suitable for measuring the concentration of this compound and its degradation products in water?

A4: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the simultaneous determination of this compound and its metabolites like acifluorfen in aqueous samples. Gas chromatography can also be used.[2]

Q5: Are there standardized guidelines for conducting hydrolysis and photolysis studies?

A5: Yes, the Organization for Economic Co-operation and Development (OECD) has established guidelines for testing chemicals. OECD Guideline 111 details the protocol for hydrolysis as a function of pH, and OECD Guideline 316 outlines the procedures for phototransformation of chemicals in water.

Data Presentation

The following tables summarize the half-life (DT50) of this compound in aqueous solutions under various conditions.

Table 1: Hydrolysis Half-life of this compound [2]

pHTemperature (°C)Half-life
52512.2 days
725144.4 hours
92585.6 minutes
55010.7 days
75013.4 hours
95023.3 minutes

Table 2: Photolysis Half-life of this compound

pHConditionHalf-life (DT50)
7Aqueous photolysis14 days[3]

Experimental Protocols

Protocol 1: Determination of Hydrolysis Rate of this compound

Objective: To determine the rate of hydrolysis of this compound in aqueous buffer solutions at different pH values according to OECD Guideline 111.

Materials:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Buffer solutions (pH 5, 7, and 9), sterile-filtered

  • Sterile, amber glass vials with screw caps

  • Temperature-controlled incubator

  • UPLC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in acetonitrile to prepare a concentrated stock solution (e.g., 1 mg/mL).

  • Preparation of Test Solutions: In separate volumetric flasks, add the required volume of each buffer solution (pH 5, 7, and 9). Spike each flask with a small volume of the this compound stock solution to achieve the desired initial concentration (e.g., 1 µg/mL). The final concentration of acetonitrile should be less than 0.1% v/v.

  • Incubation: Aliquot the test solutions into sterile amber glass vials, cap tightly, and place them in a temperature-controlled incubator set at the desired temperature (e.g., 25°C or 50°C).

  • Sampling: At predetermined time intervals, withdraw an aliquot from each vial for analysis. The sampling frequency should be adjusted based on the expected degradation rate at each pH.

  • Analysis: Analyze the samples immediately using a validated UPLC-MS/MS method to determine the concentration of this compound and its primary degradation product, acifluorfen.

  • Data Analysis: Plot the natural logarithm of the this compound concentration versus time. The degradation is expected to follow first-order kinetics.[2] The slope of the linear regression will be the rate constant (k). Calculate the half-life (t½) using the formula: t½ = ln(2)/k.

Protocol 2: Determination of Photolysis Rate of this compound

Objective: To determine the rate of photolysis of this compound in an aqueous solution upon exposure to a light source simulating natural sunlight, following principles of OECD Guideline 316.

Materials:

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Sterile buffer solution (e.g., pH 7)

  • Quartz glass tubes

  • A light source capable of simulating natural sunlight (e.g., xenon arc lamp)

  • Dark control samples wrapped in aluminum foil

  • UPLC-MS/MS system

Procedure:

  • Preparation of Test Solution: Prepare a test solution of this compound in the chosen buffer as described in the hydrolysis protocol.

  • Experimental Setup: Fill the quartz glass tubes with the test solution. Prepare an equal number of dark control samples by wrapping the tubes in aluminum foil.

  • Irradiation: Place the samples in a photolysis reactor equipped with the light source. The dark controls should be placed alongside the irradiated samples. Maintain a constant temperature throughout the experiment.

  • Sampling: At selected time intervals, remove a set of irradiated and dark control tubes for analysis.

  • Analysis: Determine the concentration of this compound in both the irradiated and dark control samples using a validated UPLC-MS/MS method.

  • Data Analysis: Calculate the rate of photolysis by subtracting the degradation in the dark controls from the degradation in the irradiated samples. Determine the photolysis half-life using first-order kinetics as described in the hydrolysis protocol.

Mandatory Visualization

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Aqueous Solution (pH dependent) Photolysis Photolysis This compound->Photolysis Light Exposure Acifluorfen Acifluorfen Hydrolysis->Acifluorfen Cleavage of ethyl ester Degradation Products Degradation Products Photolysis->Degradation Products

Caption: Degradation pathways of this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Stock Solution Test Solutions Test Solutions Stock Solution->Test Solutions Buffer Solutions Buffer Solutions Buffer Solutions->Test Solutions Incubation (Dark) Incubation (Dark) Test Solutions->Incubation (Dark) Hydrolysis Study Irradiation (Light) Irradiation (Light) Test Solutions->Irradiation (Light) Photolysis Study Sampling Sampling Incubation (Dark)->Sampling Irradiation (Light)->Sampling UPLC-MS/MS Analysis UPLC-MS/MS Analysis Sampling->UPLC-MS/MS Analysis Data Analysis Data Analysis UPLC-MS/MS Analysis->Data Analysis

Caption: Experimental workflow for degradation studies.

References

Technical Support Center: Fluoroglycofen-ethyl Crop Injury Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for crop injury when using the herbicide Fluoroglycofen-ethyl in experimental settings. All information is presented to assist in identifying, understanding, and mitigating unintended phytotoxicity.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a post-emergence herbicide belonging to the diphenyl ether chemical family.[1][2] Its primary mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2] This enzyme is critical in the biosynthesis pathway of both chlorophyll and heme. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates highly reactive oxygen species that cause rapid cell membrane disruption, leading to tissue necrosis.[3]

Q2: What are the typical visual symptoms of this compound injury on crops?

As a PPO inhibitor, this compound injury symptoms appear rapidly, often within hours to a few days of application, and are more pronounced in bright, sunny conditions.[3] General symptoms across susceptible plant species include:

  • Initial Symptoms: Water-soaked lesions on the foliage.[3]

  • Rapid Progression: Development of chlorotic (yellow) and necrotic (brown) spots on the leaves.[3]

  • "Bronzing": The appearance of reddish-brown spots on the leaves.

  • Speckling: Small, necrotic spots may appear on the leaf tissue, particularly from drift exposure.[3]

For specific crops:

  • Soybean: Injury often manifests as necrotic lesions on the cotyledons and hypocotyl. In severe cases, the hypocotyl can be girdled, leading to plant death.

  • Wheat & Rice: Specific visual symptoms of this compound injury on wheat and rice seedlings are not well-documented in publicly available literature. General PPO inhibitor symptoms such as leaf speckling and necrosis would be expected.

Q3: What factors can increase the risk of crop injury from this compound?

Several factors can enhance the phytotoxic effects of this compound:

  • Environmental Conditions: High humidity, high temperatures, and bright sunlight can intensify injury symptoms.[3] Cool and wet conditions that slow crop growth can also increase the risk of injury as the plant's ability to metabolize the herbicide is reduced.

  • Application Rate: Exceeding the recommended application rate for a specific crop and growth stage is a primary cause of injury.

  • Crop Growth Stage: Younger, rapidly growing plants are often more susceptible to herbicide injury.

  • Tank-Mixing: The compatibility of this compound with other pesticides in a tank mix is a critical factor. Incompatible mixtures can increase crop phytotoxicity. Always consult product labels for specific tank-mix restrictions.[4][5]

  • Adjuvants: The use of certain adjuvants, such as crop oil concentrates, can increase herbicide uptake and, consequently, the potential for crop injury, especially under adverse environmental conditions.

II. Troubleshooting Guides

Problem 1: Unexpected crop injury observed after this compound application.

Initial Assessment:

  • Confirm Application Details: Verify the application rate, growth stage of the crop at the time of application, and all tank-mix partners used.

  • Observe Symptomology: Carefully document the visual symptoms on the affected plants. Note the location and pattern of the injury (e.g., leaf speckling, necrosis on new or old growth, stunting). Compare these symptoms to the known effects of PPO inhibitors.

  • Evaluate Environmental Conditions: Review the weather conditions at the time of and immediately following the application (temperature, humidity, sunlight intensity, rainfall).

  • Inspect for Patterns: Look for patterns of injury in the field or greenhouse that might indicate sprayer overlap, drift, or contamination.

Diagnostic Workflow:

A Crop Injury Observed B Review Application Records (Rate, Timing, Tank Mix) A->B C Document Visual Symptoms (Photos, Notes) A->C D Analyze Environmental Data (Temp, Humidity, Light) A->D E Symptoms Consistent with PPO Inhibitor Injury? C->E F Application Rate Exceeded Recommended Limits? E->F Yes J Consider Other Stressors (Disease, Nutrient Deficiency, Other Herbicides) E->J No G Adverse Environmental Conditions Present? F->G No I High Likelihood of This compound Injury F->I Yes H Potential Tank-Mix Incompatibility? G->H No G->I Yes H->I Yes H->J No K Collect Plant and Soil Samples for Residue Analysis I->K L Implement Mitigation Strategies (e.g., supportive care for crop) I->L A This compound Application B Inhibition of Protoporphyrinogen Oxidase (PPO) A->B C Accumulation of Protoporphyrinogen IX B->C D Leakage from Chloroplast to Cytoplasm C->D E Oxidation to Protoporphyrin IX D->E G Generation of Reactive Oxygen Species (ROS) E->G F Light Energy Absorption F->G H Lipid Peroxidation of Cell Membranes G->H I Cell Leakage and Membrane Disruption H->I J Tissue Necrosis (Chlorosis, Bronzing) I->J A This compound Application F Crop Injury Potential A->F B Application Rate B->F C Crop Growth Stage C->F D Environmental Conditions (Light, Temp, Humidity) D->F E Tank-Mix Partners E->F

References

Validation & Comparative

A Comparative Analysis of Fluoroglycofen-ethyl and Acifluorfen Efficacy in Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy of fluoroglycofen-ethyl and acifluorfen, two prominent members of the diphenyl ether class. Both herbicides are recognized for their post-emergence activity against a wide spectrum of broadleaf weeds, functioning through the inhibition of the protoporphyrinogen oxidase (PPO) enzyme. While acifluorfen is a well-documented herbicide with a significant body of publicly available efficacy data, quantitative performance data for this compound is less prevalent in peer-reviewed literature. This guide synthesizes the available information to offer a thorough comparative analysis, including detailed experimental protocols and a visualization of the shared mechanism of action.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Both this compound and acifluorfen exert their herbicidal effects by targeting and inhibiting the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the chlorophyll and heme biosynthesis pathways within plants.[1] The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX (Proto IX), within the plant cells. This accumulation, in the presence of light and oxygen, results in the generation of highly reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and cell membrane disruption, leading to cellular leakage, necrosis, and ultimately, the death of susceptible plant species.

dot

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_inhibition cluster_cytoplasm Cytoplasm Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA PBG Porphobilinogen (PBG) ALA->PBG Uro_III Uroporphyrinogen III PBG->Uro_III Copro_III Coproporphyrinogen III Uro_III->Copro_III Proto_IX_gen Protoporphyrinogen IX Copro_III->Proto_IX_gen PPO Protoporphyrinogen Oxidase (PPO) Proto_IX_gen->PPO Proto_IX_gen_leak Protoporphyrinogen IX (leaks from chloroplast) Proto_IX_gen->Proto_IX_gen_leak Accumulation & Leakage Proto_IX Protoporphyrin IX PPO->Proto_IX Chlorophyll Chlorophyll Proto_IX->Chlorophyll Herbicides This compound & Acifluorfen Herbicides->PPO Inhibition Proto_IX_cyto Protoporphyrin IX Proto_IX_gen_leak->Proto_IX_cyto Oxidation ROS Reactive Oxygen Species (ROS) Proto_IX_cyto->ROS + Light + O₂ Membrane Cell Membrane Damage ROS->Membrane CellDeath Cell Death Membrane->CellDeath

Caption: Mechanism of action for this compound and Acifluorfen.

Quantitative Efficacy Comparison

A substantial body of research is available detailing the efficacy of acifluorfen against a multitude of broadleaf weeds. However, similar quantitative data for this compound is sparse in publicly accessible scientific literature, making a direct, data-driven comparison challenging. The following tables summarize the available efficacy data for both herbicides.

Table 1: Efficacy of Acifluorfen Against Various Broadleaf Weeds
Weed SpeciesCommon NameApplication Rate (kg a.i./ha)Weed Stage% ControlReference
Amaranthus powelliiPowell amaranth0.07 - 0.286-8 leaf68 - 96[2]
Amaranthus retroflexusRedroot pigweed0.28-81 - 96[2]
Abutilon theophrastiVelvetleaf0.302-leaf≥85[2]
Xanthium pensylvanicumCommon cocklebur0.31-2 leaf-[3]
Ipomoea hederaceaIvyleaf morningglory0.6 - 0.81-2 leaf90 - 96[3]
Chenopodium albumCommon lambsquarters---[4]

Note: Efficacy can be influenced by environmental conditions, weed size, and the use of adjuvants.

Table 2: Reported Weed Spectrum of this compound

Due to the limited availability of quantitative data, the following table provides a qualitative summary of the weed species reportedly controlled by this compound based on product labels and descriptive literature.

Weed SpeciesCommon Name
Galium aparineCleavers
Viola spp.Violets
Veronica spp.Speedwells
Chenopodium albumCommon lambsquarters
Amaranthus retroflexusRedroot pigweed
Xanthium strumariumCocklebur
Abutilon theophrastiVelvetleaf

Experimental Protocols

The following section outlines a detailed methodology for a representative field trial designed to evaluate the efficacy of post-emergence herbicides like this compound and acifluorfen. This protocol is based on established practices in weed science research.

Experimental Design and Setup
  • Trial Location: Select a site with a uniform distribution of the target weed species.

  • Plot Design: A randomized complete block design (RCBD) with at least four replications is recommended to minimize the effects of field variability.

  • Plot Size: Individual plots should be of a sufficient size to allow for accurate application and assessment, with buffer zones to prevent spray drift between plots.

dot

Experimental_Workflow SiteSelection Site Selection (Uniform Weed Population) PlotDesign Plot Design (Randomized Complete Block) SiteSelection->PlotDesign TreatmentPrep Treatment Preparation (Herbicide Dilution) PlotDesign->TreatmentPrep Application Herbicide Application (Post-emergence) TreatmentPrep->Application DataCollection Data Collection (Weed Control, Crop Injury) Application->DataCollection Harvest Harvest (Yield and Biomass) DataCollection->Harvest Analysis Statistical Analysis (ANOVA) Harvest->Analysis Reporting Reporting (Results and Conclusions) Analysis->Reporting

Caption: A generalized workflow for a herbicide efficacy field trial.

Herbicide Application
  • Treatments: Include a range of application rates for both this compound and acifluorfen, as well as an untreated control for comparison.

  • Application Timing: Apply the herbicides at a specified weed growth stage (e.g., 2-4 true leaves) for consistent results.

  • Equipment: Use a calibrated research sprayer to ensure accurate and uniform application.

  • Adjuvants: The use and type of adjuvants (e.g., non-ionic surfactants, crop oil concentrates) should be consistent with product labels and recorded.

Data Collection and Analysis
  • Weed Control Assessment: Visually assess the percentage of weed control at predetermined intervals after application (e.g., 7, 14, and 28 days after treatment). A rating scale of 0% (no control) to 100% (complete weed death) is typically used.

  • Crop Injury Assessment: Evaluate any phytotoxic effects on the crop using a similar visual rating scale.

  • Weed Biomass: At the end of the evaluation period, harvest the above-ground weed biomass from a designated area within each plot. Dry the biomass to a constant weight and record the data.

  • Crop Yield: Harvest the crop from the center of each plot to determine the yield.

  • Statistical Analysis: Subject the collected data to Analysis of Variance (ANOVA) to determine statistically significant differences between the herbicide treatments.

Conclusion

Acifluorfen is a well-characterized diphenyl ether herbicide with extensive, publicly available data demonstrating its efficacy against a broad spectrum of broadleaf weeds. This compound, sharing the same mode of action, is also effective against a range of broadleaf weeds and some grasses. However, the scarcity of quantitative, peer-reviewed efficacy data for this compound limits a direct, robust comparison with acifluorfen. For researchers and professionals in herbicide development, the comprehensive dataset for acifluorfen serves as a valuable benchmark for the performance of PPO-inhibiting herbicides. Further research generating quantitative efficacy data for this compound across various weed species and environmental conditions is necessary to enable a more thorough and direct comparative assessment.

References

A Comparative Analysis of Fluoroglycofen-ethyl and Other Protoporphyrinogen Oxidase (PPO) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fluoroglycofen-ethyl with other commercially significant protoporphyrinogen oxidase (PPO) inhibiting herbicides. The information is intended for researchers and professionals engaged in the development of new herbicidal compounds and for those studying the mechanisms of PPO inhibition.

Introduction to PPO-Inhibiting Herbicides

Protoporphyrinogen oxidase (PPO) inhibitors are a major class of herbicides that disrupt the biosynthesis of chlorophyll and heme in susceptible plants.[1] By targeting the PPO enzyme, these herbicides trigger a cascade of events leading to rapid cell death. This compound belongs to the diphenyl ether chemical family, a prominent group of PPO inhibitors.[2][3] Other significant chemical classes of PPO inhibitors include N-phenylphthalimides, oxadiazoles, and triazolinones.[1]

Mechanism of Action

The primary mode of action for all PPO inhibitors is the blockage of the protoporphyrinogen oxidase enzyme. This enzyme catalyzes the oxidation of protoporphyrinogen IX (Proto IXogen) to protoporphyrin IX (Proto IX), a critical precursor in the biosynthesis of both chlorophyll and heme.

The inhibition of PPO leads to the accumulation of its substrate, Proto IXogen, within the plant cell.[4][5] This excess Proto IXogen leaks from the plastid and is rapidly oxidized to Proto IX in the cytoplasm. Proto IX is a potent photosensitizing molecule. In the presence of light and molecular oxygen, it generates highly reactive singlet oxygen (¹O₂).[6] These reactive oxygen species cause rapid peroxidation of lipids and proteins in cellular membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[1][6] This process manifests as rapid tissue necrosis, often within hours of application.[1]

PPO_Inhibition_Pathway ProtoIXogen Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) ProtoIXogen->PPO Substrate Accumulated_ProtoIXogen Accumulated Protoporphyrinogen IX (in cytoplasm) ProtoIXogen->Accumulated_ProtoIXogen Leakage ProtoIX_plastid Protoporphyrin IX (in plastid) PPO->ProtoIX_plastid Catalysis Chlorophyll Chlorophyll ProtoIX_plastid->Chlorophyll Heme Heme ProtoIX_plastid->Heme PPO_Inhibitor PPO Inhibitor (e.g., this compound) PPO_Inhibitor->PPO Inhibition ProtoIX_cytoplasm Protoporphyrin IX (in cytoplasm) Accumulated_ProtoIXogen->ProtoIX_cytoplasm Oxidation ROS Reactive Oxygen Species (¹O₂) ProtoIX_cytoplasm->ROS Light_O2 Light + O₂ Light_O2->ROS Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Cell_Death Cell Death Membrane_Damage->Cell_Death

Figure 1. Signaling pathway of PPO inhibition by herbicides.

Comparative Performance of PPO Inhibitors

HerbicideChemical ClassEnzyme SourceIC50 (nM)Reference
Acifluorfen-methyl Diphenyl EtherCorn (Zea mays) Etioplast4[2][5]
Oxyfluorfen Diphenyl EtherHuman130[7][8]
Fomesafen Diphenyl EtherHuman110[7][8]
Lactofen Diphenyl EtherHuman330[7][8]
Acifluorfen Diphenyl EtherHuman1480[7][8]
Saflufenacil Phenyl-pyrazolesHuman>1000[7][8]
Oxadiazon OxadiazoleHuman240[7][8]
Butafenacil Phenyl-pyrazolesHuman>1000[7][8]
This compound Diphenyl EtherNot availableNot available

Note: The IC50 values against human PPO are provided for comparative purposes within that specific study but may not directly correlate with herbicidal efficacy in plants. The lower IC50 value for Acifluorfen-methyl against corn etioplast PPO suggests a high level of activity on a plant-based enzyme. Further research is required to determine the specific IC50 of this compound on various plant PPO enzymes to allow for a direct and accurate comparison.

Experimental Protocols

To facilitate further comparative studies, detailed methodologies for key experiments are provided below.

In Vitro PPO Inhibition Assay

This assay is used to determine the IC50 value of a compound against the PPO enzyme.

1. Enzyme Extraction:

  • Homogenize fresh or frozen plant tissue (e.g., young leaves of a susceptible weed species like velvetleaf (Abutilon theophrasti)) in a cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 10 mM MgCl₂, and 10% (v/v) glycerol).

  • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant containing the crude enzyme extract. The protein concentration of the extract should be determined using a standard method (e.g., Bradford assay).

2. Enzyme Activity Assay:

  • The assay is typically performed in a spectrophotometer by monitoring the oxidation of protoporphyrinogen IX to protoporphyrin IX.

  • Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5), a reducing agent to maintain Proto IXogen in its reduced state (e.g., dithiothreitol), and the enzyme extract.

  • Initiate the reaction by adding the substrate, protoporphyrinogen IX.

  • Measure the increase in absorbance at a specific wavelength (e.g., 408 nm) over time.

3. IC50 Determination:

  • Perform the enzyme activity assay in the presence of a range of concentrations of the test inhibitor (e.g., this compound) and other PPO inhibitors for comparison.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity and can be calculated using non-linear regression analysis.

PPO_Assay_Workflow Plant_Tissue 1. Plant Tissue (e.g., Velvetleaf leaves) Homogenization 2. Homogenization in cold extraction buffer Plant_Tissue->Homogenization Centrifugation 3. Centrifugation (15,000 x g, 4°C) Homogenization->Centrifugation Enzyme_Extract 4. Crude Enzyme Extract (Supernatant) Centrifugation->Enzyme_Extract Reaction_Mixture 5. Prepare Reaction Mixture (Buffer, DTT, Enzyme) Enzyme_Extract->Reaction_Mixture Add_Inhibitor 6. Add varying concentrations of PPO Inhibitor Reaction_Mixture->Add_Inhibitor Add_Substrate 7. Add Substrate (Protoporphyrinogen IX) Add_Inhibitor->Add_Substrate Spectrophotometry 8. Measure Absorbance (e.g., 408 nm) Add_Substrate->Spectrophotometry IC50_Calculation 9. Calculate IC50 value Spectrophotometry->IC50_Calculation

Figure 2. Experimental workflow for in vitro PPO inhibition assay.

Whole-Plant Herbicidal Efficacy Assay (Greenhouse)

This assay evaluates the herbicidal effect of the compounds on whole plants.

1. Plant Material:

  • Grow a susceptible weed species (e.g., velvetleaf) in pots containing a standard potting mix under controlled greenhouse conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

2. Herbicide Application:

  • Apply the herbicides at various doses when the plants have reached a specific growth stage (e.g., 2-4 true leaves).

  • Herbicides should be applied using a calibrated laboratory sprayer to ensure uniform coverage. Include a control group treated with a blank formulation (without the active ingredient).

3. Data Collection:

  • Visually assess plant injury (e.g., necrosis, chlorosis) at regular intervals after treatment (e.g., 3, 7, and 14 days after application) using a rating scale (e.g., 0% = no injury, 100% = complete plant death).

  • At the end of the experiment (e.g., 14 or 21 days after application), harvest the above-ground biomass, dry it in an oven, and record the dry weight.

4. Data Analysis:

  • Calculate the percentage of growth reduction relative to the untreated control.

  • Determine the GR50 value (the herbicide dose required to cause a 50% reduction in plant growth) for each compound using regression analysis.

Conclusion

This compound, as a member of the diphenyl ether class, is an effective PPO-inhibiting herbicide. Its mode of action, involving the light-dependent generation of reactive oxygen species and subsequent cell membrane disruption, is well-established for this class of herbicides. While direct, publicly available quantitative data (IC50 values from plant-based assays) for this compound is limited, the provided experimental protocols offer a robust framework for researchers to conduct comparative studies against other PPO inhibitors. Such studies are crucial for the development of novel, more effective herbicidal solutions and for understanding the nuances of PPO inhibitor performance across different chemical classes and plant species.

References

Unveiling the Impact of Fluoroglycofen-ethyl on Chlorophyll Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Göttingen, Germany – December 13, 2025 – In a comprehensive analysis for researchers, scientists, and professionals in drug and herbicide development, this guide provides an in-depth comparison of Fluoroglycofen-ethyl's effect on chlorophyll production against other leading alternatives. This publication synthesizes available experimental data to offer a clear perspective on its efficacy and mechanism of action.

This compound, a post-emergence herbicide from the diphenyl ether family, operates by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This crucial enzyme is the final common step in the biosynthesis of both chlorophyll and heme. The inhibition of PPO by this compound leads to the accumulation of protoporphyrinogen IX in plant cells. This compound then moves from the chloroplast to the cytoplasm, where it is oxidized to protoporphyrin IX. In the presence of light, protoporphyrin IX acts as a potent photosensitizer, generating highly reactive oxygen species (ROS). These ROS cause rapid lipid peroxidation and destruction of cell membranes, leading to the disintegration of the photosynthetic apparatus and a subsequent decline in chlorophyll content, ultimately resulting in plant death.

Comparative Analysis of PPO-Inhibiting Herbicides on Chlorophyll Content

While direct comparative studies quantifying the chlorophyll reduction by this compound alongside other PPO inhibitors under identical conditions are limited, the following table summarizes available data on the impact of various PPO inhibitors on chlorophyll or related photosynthetic parameters. It is important to note that experimental conditions, plant species, and measurement techniques may vary between studies.

Herbicide (Class)Target Weed/PlantApplication RateEffect on Chlorophyll/PhotosynthesisCitation
This compound (Diphenyl Ether)GeneralNot SpecifiedInhibits PPO, leading to decreased chlorophyll content and weakened photosynthesis.[1]
Fomesafen (Diphenyl Ether)Raphidocelis subcapitata, Chlamydomonas snowii40 and 320 µg · L⁻¹Significant decrease in chlorophyll a and carotenoid content in R. subcapitata.
Lactofen (Diphenyl Ether)Lemna minorNot SpecifiedSignificantly reduced chlorophyll and carotenoid content.[2]
Oxyfluorfen (Diphenyl Ether)Sorghum (bioindicator)Not SpecifiedCauses whitish spots evolving to necrosis and leaf shriveling, indicative of chlorophyll loss.[3]
Metribuzin (Triazinone - Photosystem II Inhibitor)Amaranthus retroflexus, Lactuca sativaVariousReduces relative chlorophyll content in a dose-dependent manner.[4][5]

Experimental Protocols

Protocol for Determination of Chlorophyll Content by Spectrophotometry

This protocol outlines the standard method for extracting and quantifying chlorophyll a and b from plant tissue.

1. Materials and Reagents:

  • Fresh leaf tissue (e.g., 100 mg)

  • 80% or 90% Acetone (v/v in water), cooled[6][7]

  • Mortar and pestle or tissue homogenizer

  • Centrifuge and centrifuge tubes

  • Spectrophotometer

  • Cuvettes

  • Volumetric flasks

  • Dimethyl sulfoxide (optional solvent)

2. Procedure:

  • Extraction:

    • Weigh approximately 100 mg of fresh leaf tissue.

    • Grind the tissue in a mortar and pestle with a small amount of 80% or 90% acetone and a pinch of sand (optional, to aid grinding) until the tissue is thoroughly homogenized.[6]

    • Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional acetone and add it to the tube.

    • Bring the final volume of the extract to a known volume (e.g., 10 ml) with the acetone solution.

    • Centrifuge the extract at 3000-5000 rpm for 10 minutes to pellet the cell debris.[7]

    • Carefully transfer the supernatant to a clean tube.

  • Spectrophotometric Measurement:

    • Calibrate the spectrophotometer with the same solvent used for extraction (80% or 90% acetone) as a blank.

    • Measure the absorbance of the chlorophyll extract at 663 nm and 645 nm.[1]

  • Calculation of Chlorophyll Content:

    • Use the following equations (Arnon's equations) to calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll in mg/g of fresh tissue:

      • Chlorophyll a (mg/g) = [12.7(A663) – 2.69(A645)] × (V / 1000 × W)

      • Chlorophyll b (mg/g) = [22.9(A645) – 4.68(A663)] × (V / 1000 × W)

      • Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] × (V / 1000 × W)

    • Where:

      • A663 = Absorbance at 663 nm

      • A645 = Absorbance at 645 nm

      • V = Final volume of the chlorophyll extract (in ml)

      • W = Fresh weight of the leaf tissue (in g)

Visualizing the Impact: Signaling Pathways and Experimental Workflow

To better illustrate the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

PPO_Inhibition_Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX Accumulates & leaks to cytoplasm, non-enzymatic oxidation PPO->Protoporphyrin_IX Catalyzes Fluoroglycofen This compound Fluoroglycofen->PPO Inhibits Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Precursor to ROS Reactive Oxygen Species (ROS) Protoporphyrin_IX->ROS Generates (with light) Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Causes Photosynthesis_Inhibition Inhibition of Photosynthesis Membrane_Damage->Photosynthesis_Inhibition Leads to

Caption: Signaling pathway of Protoporphyrinogen IX oxidase (PPO) inhibition by this compound.

Chlorophyll_Assay_Workflow start Start: Plant Treatment sampling Leaf Tissue Sampling start->sampling extraction Chlorophyll Extraction (e.g., 80% Acetone) sampling->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant measurement Spectrophotometric Measurement (A663 & A645) supernatant->measurement calculation Calculate Chlorophyll Content (Arnon's Equations) measurement->calculation end End: Data Analysis calculation->end

Caption: Experimental workflow for chlorophyll content determination.

References

Cross-Reactivity of Fluoroglycofen-ethyl with Other Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of Fluoroglycofen-ethyl with other herbicides, based on available data from structurally similar compounds. Due to a lack of direct experimental data for this compound immunoassays in the public domain, this comparison leverages findings from studies on other diphenyl ether herbicides, such as oxyfluorfen and fomesafen. This information can serve as a valuable reference for researchers developing immunoassays for this compound, highlighting potential cross-reactants and informing assay specificity requirements.

Quantitative Cross-Reactivity Data

The following table summarizes the cross-reactivity of antibodies developed for the diphenyl ether herbicide oxyfluorfen with other structurally related herbicides. This data is presented as a proxy to infer potential cross-reactivity for this compound, given their structural similarities as nitrophenyl ether compounds. The cross-reactivity is typically calculated as: (IC50 of target analyte / IC50 of competing compound) x 100%.

Herbicide/CompoundChemical SubclassCross-Reactivity (%) with Anti-Oxyfluorfen Antibody
Oxyfluorfen Diphenyl Ether 100
BenzofluorfenDiphenyl Ether11.58 - 16.7[1][2]
BifenoxDiphenyl Ether8.23 - 13.5[1][2]
AcifluorfenDiphenyl Ether< 0.01
FomesafenDiphenyl Ether< 0.01
LactofenDiphenyl Ether< 0.01
Other AnalogsVarious< 0.02[3]

Note: The data presented above is from immunoassays developed for oxyfluorfen.[1][2] Direct experimental data for this compound is not currently available. These findings suggest that antibodies raised against one diphenyl ether herbicide may exhibit significant cross-reactivity with other structurally similar compounds within the same class.

Experimental Protocols

The following is a representative experimental protocol for an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for a diphenyl ether herbicide, based on methodologies reported for oxyfluorfen.[2] This protocol can be adapted for the development of an immunoassay for this compound.

1. Reagents and Materials:

  • Coating Antigen: Hapten-protein conjugate (e.g., Fluoroglycofen-hapten conjugated to Ovalbumin - OVA).

  • Antibody: Monoclonal or polyclonal antibody specific to the target herbicide.

  • Enzyme-Conjugated Secondary Antibody: e.g., Goat anti-mouse IgG-HRP.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Buffers: Coating buffer (carbonate-bicarbonate), washing buffer (PBS with Tween-20), blocking buffer (e.g., non-fat milk in PBS), and substrate buffer.

  • Standards: Analytical grade this compound and other herbicides for cross-reactivity testing.

  • Microtiter Plates: 96-well polystyrene plates.

2. Assay Procedure:

  • Coating: Microtiter plate wells are coated with the coating antigen diluted in coating buffer and incubated overnight at 4°C.

  • Washing: The plate is washed three times with washing buffer.

  • Blocking: Unbound sites are blocked by adding blocking buffer to each well and incubating for 1-2 hours at 37°C.

  • Washing: The plate is washed three times with washing buffer.

  • Competitive Reaction: A mixture of the specific antibody and either the standard solution or the sample extract is added to the wells. The plate is then incubated for 1 hour at 37°C.

  • Washing: The plate is washed three times with washing buffer.

  • Secondary Antibody Incubation: The enzyme-conjugated secondary antibody is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed five times with washing buffer.

  • Substrate Reaction: The substrate solution is added to each well, and the plate is incubated in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2M H₂SO₄).

  • Data Acquisition: The absorbance is read at a specific wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

The concentration of the herbicide in the samples is determined by constructing a standard curve, plotting the absorbance values against the logarithm of the standard concentrations. The IC50 value (the concentration of the analyte that causes 50% inhibition of the signal) is calculated from this curve. Cross-reactivity is then determined using the IC50 values of the target analyte and the competing compounds.

Visualizations

The following diagrams illustrate the principles of the experimental workflow and the competitive immunoassay.

ELISA_Workflow cluster_preparation Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection Coating 1. Coating with Antigen Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking Washing1->Blocking Washing2 4. Washing Blocking->Washing2 Competition 5. Add Antibody + Sample/Standard Washing2->Competition Washing3 6. Washing Competition->Washing3 SecondaryAb 7. Add Secondary Antibody Washing3->SecondaryAb Washing4 8. Washing SecondaryAb->Washing4 Substrate 9. Add Substrate Washing4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance Stop->Read

Caption: Indirect Competitive ELISA Workflow.

Competitive_Immunoassay cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Analyte_H Analyte Antibody_H Antibody Analyte_H->Antibody_H Binds CoatedAntigen_H Coated Antigen Antibody_H->CoatedAntigen_H Less Binding Result_H Low Signal Analyte_L Analyte Antibody_L Antibody Analyte_L->Antibody_L Less Binding CoatedAntigen_L Coated Antigen Antibody_L->CoatedAntigen_L Binds Result_L High Signal

Caption: Principle of Competitive Immunoassay.

References

Synergistic Weed Management: A Comparative Analysis of Fluoroglycofen-ethyl and Glyphosate Tank Mixes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The combination of herbicides with different modes of action is a cornerstone of effective weed management and resistance mitigation. This guide provides a comprehensive comparison of the synergistic effects observed when tank-mixing Fluoroglycofen-ethyl, a protoporphyrinogen oxidase (PPO) inhibitor, with glyphosate, a widely used non-selective herbicide. While specific quantitative data for this compound in combination with glyphosate is limited in publicly available peer-reviewed literature, this guide leverages data from closely related diphenyl ether herbicides (PPO inhibitors) such as acifluorfen and fomesafen to provide a robust comparative analysis.

Enhanced Efficacy Through Synergistic Action

Tank-mixing this compound with glyphosate offers a dual-pronged attack on target weeds. Glyphosate inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, crucial for the synthesis of aromatic amino acids.[1] this compound, as a PPO inhibitor, blocks the conversion of protoporphyrinogen IX to protoporphyrin IX in the chlorophyll and heme biosynthesis pathway. This leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption through lipid peroxidation.[1]

The proposed synergistic mechanism suggests that the rapid, contact-based activity of this compound may enhance the uptake and translocation of the systemic glyphosate, leading to a more comprehensive and faster kill of a broader spectrum of weeds.

Quantitative Analysis of Herbicide Interactions

To quantify the nature of the interaction between two herbicides, Colby's method is a widely accepted formula.[2] The expected response (E) of a herbicide combination is calculated based on the observed control from each herbicide applied alone:

E = X + Y - (XY/100)

Where X is the percent control from herbicide A, and Y is the percent control from herbicide B.

  • If the observed control of the mixture is greater than E, the interaction is synergistic .

  • If the observed control is less than E, the interaction is antagonistic .

  • If the observed control is equal to E, the interaction is additive .

The following tables present data from studies on tank mixes of glyphosate with other diphenyl ether PPO inhibitors, which serve as surrogates for understanding the potential interactions with this compound.

Table 1: Interaction of Glyphosate and Acifluorfen on Pitted Morningglory (Ipomoea lacunosa) Control 2 Weeks After Treatment (WAT) [3]

HerbicideRate (g/ha)Observed Control (%)Expected Control (E)Interaction
Glyphosate56055--
Acifluorfen----
Glyphosate + Acifluorfen560 + -100-Synergistic
Glyphosate84067--
Acifluorfen----
Glyphosate + Acifluorfen840 + -98-Synergistic

Table 2: Interaction of Glyphosate and Fomesafen on Pitted Morningglory (Ipomoea lacunosa) Control 2 Weeks After Treatment (WAT) [3]

HerbicideRate (g/ha)Observed Control (%)Expected Control (E)Interaction
Glyphosate84067--
Fomesafen----
Glyphosate + Fomesafen840 + -90-Synergistic

Note: Specific control data for acifluorfen and fomesafen applied alone were not provided in the summary of this study, however, the authors concluded a synergistic effect based on their complete data.

Experimental Protocols

The following is a detailed methodology for conducting a greenhouse experiment to evaluate the synergistic effects of a this compound and glyphosate tank mix.

1. Plant Material and Growth Conditions:

  • Procure seeds of target weed species (e.g., Amaranthus retroflexus, Ipomoea lacunosa).

  • Sow seeds in pots containing a commercial potting mix.

  • Grow plants in a greenhouse with controlled temperature (e.g., 25-30°C day, 20-25°C night) and a 16-hour photoperiod.

  • Water and fertilize as needed to ensure uniform and healthy plant growth.

  • Thin seedlings to one plant per pot before herbicide application.

2. Herbicide Application:

  • Apply herbicides when weed seedlings reach a specific growth stage (e.g., 4-6 leaf stage).

  • Use a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha) at a constant pressure.

  • Prepare stock solutions of this compound and glyphosate formulations.

  • Treatments should include:

    • Untreated control.

    • This compound alone at various rates (e.g., 0.5x, 1x, 2x the recommended field rate).

    • Glyphosate alone at various rates.

    • Tank mixtures of this compound and glyphosate at various rate combinations.

  • Each treatment should be replicated at least four times in a completely randomized design.

3. Data Collection and Analysis:

  • Visually assess weed control (percent injury) at regular intervals after treatment (e.g., 7, 14, and 21 days after treatment) using a scale of 0% (no injury) to 100% (plant death).

  • At the final assessment, harvest the above-ground biomass of each plant.

  • Dry the biomass in an oven at a constant temperature (e.g., 70°C) until a constant weight is achieved.

  • Calculate the percent biomass reduction relative to the untreated control.

  • Determine the nature of the interaction (synergistic, antagonistic, or additive) for each combination using Colby's method.[2]

  • Subject the data to statistical analysis (e.g., ANOVA) to determine the significance of the results.

Visualizing the Synergistic Interaction

The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating the synergistic effects of this compound and glyphosate.

G cluster_PPO PPO Inhibition Pathway (this compound) cluster_Glyphosate EPSPS Inhibition Pathway (Glyphosate) cluster_Synergy Synergistic Effect Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO substrate ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS accumulation leads to Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Blocked by This compound Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Enhanced_Uptake Enhanced Glyphosate Uptake/Translocation Membrane_Damage->Enhanced_Uptake facilitates Rapid_Cell_Death Rapid and Complete Weed Death Membrane_Damage->Rapid_Cell_Death Shikimate_Pathway Shikimate Pathway EPSPS EPSP Synthase Shikimate_Pathway->EPSPS Aromatic_Amino_Acids Aromatic Amino Acids (Trp, Tyr, Phe) EPSPS->Aromatic_Amino_Acids Blocked by Glyphosate Protein_Synthesis Protein Synthesis Aromatic_Amino_Acids->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Plant_Growth->Rapid_Cell_Death inhibition contributes to Enhanced_Uptake->Rapid_Cell_Death

Caption: Proposed mechanism of synergistic action between this compound and glyphosate.

G cluster_workflow Experimental Workflow A Seed Germination & Seedling Growth B Herbicide Application (Individual & Tank Mix) A->B C Data Collection (Visual Injury & Biomass) B->C D Data Analysis (Colby's Method) C->D E Determine Interaction (Synergistic, Additive, Antagonistic) D->E

Caption: Greenhouse experimental workflow for assessing herbicide synergy.

References

Fluoroglycofen-Ethyl's Performance Across Diverse Soil Types: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available data indicates that the efficacy and persistence of the herbicide fluoroglycofen-ethyl are significantly influenced by soil composition. Soil texture and organic matter content emerge as critical determinants of its performance, affecting its availability for weed control and its degradation rate. This guide provides a comparative analysis of this compound's behavior in different soil types, contrasts its performance with alternative herbicides such as pendimethalin and oxyfluorfen, and presents detailed experimental protocols for evaluating herbicide efficacy and dissipation.

Impact of Soil Properties on Herbicide Performance

The effectiveness of soil-applied herbicides is intrinsically linked to the physical and chemical properties of the soil.[1] Key factors influencing the performance of this compound and its alternatives include soil texture (the relative proportions of sand, silt, and clay) and the percentage of organic matter.

Soil Texture: Soils with a higher clay content tend to have a greater capacity to adsorb, or bind, herbicides, making them less available in the soil solution for uptake by weeds.[1] Conversely, in coarse-textured sandy soils, herbicides are more readily available, which can enhance weed control but also increases the potential for leaching.[2]

Organic Matter: Similar to clay, soil organic matter possesses a high capacity to adsorb herbicides.[3][4][5][6][7] This binding can reduce the herbicide's immediate availability for weed control, necessitating adjustments in application rates based on the soil's organic matter content.[3][4][5][6][7]

Comparative Performance of this compound and Alternatives

While direct comparative studies detailing the performance of this compound across a range of soil types are limited, inferences can be drawn from research on other diphenyl ether herbicides, such as oxyfluorfen, and from herbicides with different modes of action, like pendimethalin.

A study on oxyfluorfen demonstrated a clear correlation between soil type and herbicide persistence. The half-life of oxyfluorfen was longest in clayey soil (75.25 days), followed by sandy loam (60.20 days), and was shortest in sandy soil (43.00 days).[8][9] This suggests that this compound, being in the same chemical family, would likely exhibit similar behavior, with reduced efficacy and longer persistence in fine-textured, high organic matter soils compared to coarse-textured, low organic matter soils.

In a comparative study conducted in sandy loam soil, pendimethalin showed a higher weed control efficiency than oxyfluorfen in an onion nursery.[10][11] Another study in sandy clay loam soil found that oxyfluorfen had a higher weed control efficiency than pendimethalin for irrigated blackgram, though it also showed some crop toxicity.[12] The half-life in this sandy clay loam soil was determined to be 11.36 days for oxyfluorfen and 12.47 days for pendimethalin.[12]

The following tables summarize the available data on the performance of these herbicides in different soil types.

Table 1: Herbicide Dissipation in Different Soil Types

HerbicideSoil TypeHalf-Life (DT₅₀) in daysReference
OxyfluorfenClayey Soil75.25[8][9]
OxyfluorfenSandy Loam Soil60.20[8][9]
OxyfluorfenSandy Soil43.00[8][9]
OxyfluorfenSandy Clay Loam11.36[12]
PendimethalinSandy Clay Loam12.47[12]

Table 2: Weed Control Efficacy in Specific Soil Types

HerbicideSoil TypeCropWeed Control Efficiency (%)Reference
PendimethalinSandy LoamOnionHigher than Oxyfluorfen[10][11]
OxyfluorfenSandy LoamOnionLower than Pendimethalin[10][11]
OxyfluorfenSandy Clay LoamBlackgram83.93 (at 20 DAS)[12]
PendimethalinSandy Clay LoamBlackgramLower than Oxyfluorfen[12]

Experimental Protocols

To ensure accurate and reproducible results when evaluating the performance of herbicides in different soil types, standardized experimental protocols are essential. Below are detailed methodologies for conducting herbicide efficacy and dissipation studies.

Herbicide Efficacy Bioassay in a Greenhouse Setting

This protocol is designed to assess the biological activity of a herbicide on target weed species in different soil types under controlled conditions.

1. Soil Collection and Preparation:

  • Collect representative soil samples from the top 10-15 cm of the desired soil types (e.g., sandy loam, clay loam, high organic matter soil).
  • Air-dry the soil samples and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.
  • Characterize each soil type for its texture (sand, silt, clay content), organic matter content, and pH.

2. Potting and Seeding:

  • Fill pots (e.g., 10 cm diameter) with a known weight of each soil type.
  • Sow seeds of a sensitive bioindicator weed species (e.g., cress, ryegrass) at a uniform depth and density in each pot.

3. Herbicide Application:

  • Prepare a stock solution of the herbicide and then a series of dilutions to achieve a range of application rates.
  • Apply the herbicide solutions evenly to the soil surface of the pots using a calibrated laboratory sprayer. Include an untreated control for each soil type.

4. Incubation and Observation:

  • Place the pots in a greenhouse with controlled temperature, light, and humidity.
  • Water the pots as needed to maintain optimal soil moisture for plant growth.
  • After a predetermined period (e.g., 21 days), visually assess weed control efficacy using a rating scale (e.g., 0% = no control, 100% = complete kill).
  • Harvest the above-ground biomass of the weeds, dry it in an oven, and record the dry weight.

5. Data Analysis:

  • Calculate the percent reduction in dry weight for each herbicide rate compared to the untreated control for each soil type.
  • Use this data to determine the herbicide dose required to achieve 50% (ED₅₀) or 90% (ED₉₀) weed control in each soil.

Herbicide Dissipation Study Using HPLC

This protocol outlines the procedure for determining the rate at which a herbicide degrades in different soil types.

1. Soil Treatment and Incubation:

  • Prepare microcosms by placing a known amount of sieved soil of each type into glass jars.
  • Fortify the soil with the herbicide at a known concentration.
  • Adjust the soil moisture to a specific level (e.g., 75% of field capacity) and incubate the jars in the dark at a constant temperature.

2. Sample Collection:

  • At specified time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), collect soil samples from the jars.

3. Herbicide Extraction:

  • Extract the herbicide from the soil samples using an appropriate organic solvent (e.g., acetonitrile, methanol). This can be done by shaking the soil with the solvent followed by centrifugation.

4. Sample Cleanup (if necessary):

  • If the soil extract contains interfering substances, a cleanup step using solid-phase extraction (SPE) may be required.

5. HPLC Analysis:

  • Analyze the concentration of the herbicide in the extracts using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or mass spectrometry).[13][14][15][16]
  • Prepare a calibration curve using standard solutions of the herbicide to quantify the concentration in the soil extracts.

6. Data Analysis:

  • Plot the concentration of the herbicide remaining in the soil against time for each soil type.
  • Use this data to calculate the dissipation half-life (DT₅₀) of the herbicide in each soil, which is the time required for 50% of the initial concentration to degrade.

Visualizing the Impact of Soil Properties

The relationship between soil properties and herbicide efficacy can be visualized to better understand these critical interactions.

Soil_Herbicide_Interaction cluster_soil Soil Properties cluster_herbicide Herbicide Behavior cluster_outcome Performance Outcome Soil_Texture Soil Texture (e.g., Sandy, Loam, Clay) Adsorption Adsorption (Binding to Soil) Soil_Texture->Adsorption Influences Organic_Matter Organic Matter Content Organic_Matter->Adsorption Increases pH Soil pH pH->Adsorption Can Influence Bioavailability Bioavailability (Available for Weed Uptake) Adsorption->Bioavailability Decreases Degradation Degradation (Breakdown of Herbicide) Bioavailability->Degradation Affects Rate Weed_Control Weed Control Efficacy Bioavailability->Weed_Control Determines Persistence Persistence (Half-life in Soil) Degradation->Persistence Determines

References

A Comparative Analysis of Fluoroglycofen-ethyl and its Metabolites: Efficacy, Toxicity, and Metabolic Fate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the diphenyl ether herbicide Fluoroglycofen-ethyl and its principal metabolites. By examining their herbicidal efficacy, toxicological profiles, and metabolic pathways, this document aims to offer valuable insights for researchers in weed science, environmental toxicology, and agrochemical development. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided.

Overview of this compound and its Primary Metabolites

This compound is a selective, post-emergence herbicide used to control a variety of broadleaf weeds and grasses in crops such as soybeans, peanuts, and cereals.[1] Its mode of action, like other diphenyl ether herbicides, is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[2]

In the environment and within organisms, this compound undergoes metabolic transformation. The primary and most significant metabolite is its corresponding carboxylic acid, Fluoroglycofen . This hydrolysis occurs rapidly in soil and water.[3] Another key metabolite, particularly from microbial degradation, is Acifluorfen , which is also a commercially used herbicide.[4][5] Further microbial degradation can lead to a variety of other breakdown products.

This guide will focus on the comparative analysis of this compound, Fluoroglycofen, and Acifluorfen.

Comparative Herbicidal Efficacy

CompoundTarget EnzymeIC50 ValueReference
Acifluorfen-methyl Protoporphyrinogen Oxidase (Corn etioplast)4 nM[6]
Fomesafen Protoporphyrinogen Oxidase (Brain mitochondrial)< 1 µM[7]

Note: Data for this compound and Fluoroglycofen are not available in the cited literature. The provided data for related diphenyl ether herbicides illustrates the potent PPO inhibition characteristic of this chemical class.

Comparative Toxicology

The toxicological profiles of this compound and its metabolite Acifluorfen have been evaluated. It is important to note that direct, side-by-side comparative toxicity studies are limited. The available data for each compound is summarized below.

CompoundAcute Oral LD50 (Rat)Dermal LD50 (Rabbit)Primary Toxicological ConcernsReference
This compound 1500 mg/kg>5000 mg/kgModerate acute oral toxicity; Slight skin and eye irritant.[3]
Acifluorfen 1370 - 2025 mg/kg>2000 mg/kgSlight acute toxicity; Severe eye irritant; Affects liver and kidney at high doses; Classified as a probable human carcinogen (Category B2).[8][9]

Metabolic Pathways and Environmental Fate

The transformation of this compound is a critical factor in its environmental persistence and biological activity.

Hydrolysis to Fluoroglycofen

In soil and water, this compound is rapidly hydrolyzed to its active acid form, Fluoroglycofen.[3] This is a primary and significant degradation pathway.

Microbial Degradation

Microbial organisms play a crucial role in the further breakdown of this compound. One identified bacterial strain, Mycobacterium phocaicum, can degrade the herbicide into several metabolites, including Acifluorfen.[4]

The following diagram illustrates the initial steps in the metabolic degradation of this compound.

G FGE This compound FG Fluoroglycofen (acid metabolite) FGE->FG Hydrolysis (Soil & Water) Acifluorfen Acifluorfen FGE->Acifluorfen Microbial Degradation Other Other Metabolites Acifluorfen->Other Further Degradation

Metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of herbicidal and toxicological properties. Below are representative protocols for key experiments.

Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This in vitro assay is used to determine the inhibitory potential of a compound against the PPO enzyme.

Objective: To quantify the concentration of the test compound required to inhibit 50% of the PPO enzyme activity (IC50).

Materials:

  • Isolated plant chloroplasts or mitochondria (source of PPO enzyme)

  • Protoporphyrinogen IX (substrate)

  • Test compounds (this compound and its metabolites) dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 0.1% Triton X-100)

  • Spectrofluorometer or spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the isolated enzyme source.

  • Add the test compound at various concentrations to the reaction mixture. A solvent control (e.g., DMSO) should be included.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).

  • Initiate the enzymatic reaction by adding the substrate, protoporphyrinogen IX.

  • Monitor the formation of protoporphyrin IX over time by measuring the increase in fluorescence (excitation ~405 nm, emission ~630 nm) or absorbance (at 630 nm).

  • Calculate the initial reaction rates from the linear portion of the progress curves.

  • Determine the percent inhibition for each concentration of the test compound relative to the solvent control.

  • Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC50 value from the resulting dose-response curve.

Herbicidal Efficacy - Whole Plant Assay (Greenhouse)

This bioassay evaluates the herbicidal effect of a compound on target weed species.

Objective: To determine the effective dose of the herbicide required to cause a 50% reduction in plant growth (ED50).

Materials:

  • Seeds of a susceptible weed species (e.g., Amaranthus retroflexus - redroot pigweed)

  • Pots filled with a standard potting mix

  • Greenhouse or controlled environment growth chamber

  • Test compounds formulated for spray application

  • Laboratory spray chamber calibrated to deliver a precise volume

Procedure:

  • Sow weed seeds in pots and allow them to grow to a specific stage (e.g., 2-4 true leaves).

  • Prepare a range of concentrations for each test compound.

  • Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage. An untreated control group should be included.

  • Return the treated plants to the greenhouse or growth chamber and maintain them under optimal growing conditions.

  • After a set period (e.g., 14-21 days), assess the herbicidal effect. This can be done by:

    • Visual injury ratings (on a scale of 0 to 100%, where 100% is complete plant death).

    • Harvesting the above-ground plant material and measuring the fresh or dry weight.

  • Calculate the percent growth reduction for each treatment relative to the untreated control.

  • Determine the ED50 value by plotting the percent growth reduction against the herbicide dose.

The following workflow illustrates the process of evaluating herbicidal efficacy.

G cluster_0 Preparation cluster_1 Treatment cluster_2 Evaluation A Sow Weed Seeds B Plant Growth (2-4 leaf stage) A->B D Spray Application B->D C Prepare Herbicide Solutions C->D E Incubation (14-21 days) D->E F Data Collection (Visual Rating, Biomass) E->F G Data Analysis (ED50 Calculation) F->G

References

Efficacy of Fluoroglycofen-ethyl in Combination with Other Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal efficacy of Fluoroglycofen-ethyl when used in combination with other active ingredients. It is intended to be a valuable resource for researchers and professionals in the fields of agriculture, weed science, and herbicide development. This document synthesizes available data on performance, outlines experimental methodologies for efficacy testing, and illustrates the underlying biochemical pathways.

I. Performance and Efficacy of this compound Combinations

This compound is a selective, post-emergence herbicide belonging to the diphenyl ether class.[1][2] It is primarily used for the control of broadleaf weeds in various crops, including cereals like wheat and barley, as well as peanuts and soybeans.[1][3][4] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[3][5][6][7] This inhibition leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and plant death.[6][7]

Tank-mixing this compound with other herbicides is a common practice to broaden the weed control spectrum, enhance efficacy through synergistic effects, and manage herbicide resistance.[8][9]

Combination with Glyphosate

A notable combination is this compound with glyphosate. This mixture provides both a rapid burndown effect and systemic control.

Advantages:

  • Broadened Weed Spectrum: This combination is effective against a wide range of annual and perennial weeds, including both grasses and broadleaf species. It shows particular efficacy against broadleaf weeds that are often tolerant to glyphosate alone.[10]

  • Synergistic Effect & Fast Action: The addition of this compound to glyphosate leads to a significantly faster appearance of herbicidal symptoms, with effects visible within three days, compared to the slower action of glyphosate alone.[10] The contact action of this compound complements the systemic action of glyphosate, leading to a more rapid suppression of weed growth.[10]

  • Thorough Weed Control: The systemic nature of glyphosate ensures translocation to the roots, while this compound provides rapid foliar control, resulting in the death of both above-ground and below-ground plant parts and reducing the likelihood of weed regrowth.[10]

  • Extended Control Duration: This combination can provide weed control for over 50 days.[10]

Target Weeds: This mixture is effective against a wide array of weeds, including but not limited to: cleavers (Galium aparine), speedwells (Veronica spp.), violets (Viola spp.), quinoa (Chenopodium album), barnyard grass (Echinochloa crus-galli), and foxtail grass (Setaria spp.).[10] It is also reported to be particularly effective against noxious weeds with high resistance to glyphosate.[10]

Combination with Bromoxynil Octanoate

A patented herbicide composition combines this compound with bromoxynil octanoate. This mixture is designed for use in cereal crops like wheat and barley.

Advantages:

  • Broad-Spectrum Broadleaf Control: This combination targets a wide range of broadleaf weeds commonly found in cereal fields.

  • Multiple Formulations: The patent describes the potential for various formulations, including emulsifiable concentrate, wettable powder, water suspension, and water-dispersible granules, offering flexibility in application.[11]

Note: While the patent claims high efficiency and a wide herbicidal spectrum, specific quantitative data from field trials is not publicly available within the patent document.[11]

Combination with Quizalofop-P-ethyl and Imazapic

A three-way combination of this compound (2%), Quizalofop-P-ethyl (5%), and Imazapic (5%) in an oil-in-water emulsion (EW) formulation is available for use in peanut cultivation.

Advantages:

  • Comprehensive Weed Control: This mixture combines three herbicides with different modes of action to control a broad spectrum of weeds. Quizalofop-P-ethyl is a systemic herbicide for grass control, Imazapic is a systemic herbicide for both grass and broadleaf weeds, and this compound is a contact herbicide for broadleaf weeds.[12]

  • Expanded Spectrum and Prolonged Efficacy: The combination of these three active ingredients overcomes the limitations of each when used alone, resulting in a wider range of controlled weeds and a longer duration of activity.[12]

Target Weeds: This formulation is particularly effective for controlling gramineous weeds such as barnyard grass (Echinochloa crus-galli), large crabgrass (Digitaria sanguinalis), and green foxtail (Setaria viridis), as well as broadleaf weeds in peanut fields.[12]

II. Experimental Protocols

The evaluation of herbicide efficacy, particularly for tank-mix combinations, requires rigorous and standardized experimental protocols. The following methodologies are based on established guidelines for conducting herbicide field trials.

General Field Trial Design
  • Trial Location and Replication: At least four replicated efficacy trials should be conducted in different geographical regions to account for variations in environmental conditions and weed populations.[13]

  • Plot Design: A randomized complete block design is commonly employed.[13] Each plot should be of a sufficient size (e.g., at least 10 square meters) to allow for representative sampling and to minimize edge effects.[13] An adjacent untreated control plot is essential for comparison.[13]

  • Treatments:

    • Untreated Control (Weedy Check)

    • This compound applied alone at the recommended rate.

    • Partner herbicide(s) applied alone at their recommended rates.

    • Tank-mix combination of this compound and partner herbicide(s) at various rates to assess for synergistic, additive, or antagonistic effects.

    • A weed-free control (manual weeding) to determine the maximum yield potential.

  • Application: Herbicides should be applied using a calibrated sprayer to ensure uniform coverage. Application parameters such as spray volume, pressure, and nozzle type should be recorded.[14] Applications should be timed according to the growth stage of both the crop and the target weeds as specified on the product labels.[13]

  • Data Collection:

    • Weed Density and Biomass: Weed counts and biomass (dry weight) per unit area (e.g., per square meter) should be recorded for each weed species before and at set intervals after herbicide application (e.g., 30 and 60 days after application).[13]

    • Weed Control Efficacy: Visual assessment of weed control is typically rated on a percentage scale (0% = no control, 100% = complete control) at regular intervals after treatment.[14]

    • Crop Phytotoxicity: Any visible crop injury, such as stunting, chlorosis, or necrosis, should be rated on a percentage scale.[13]

    • Crop Yield: The final grain yield and, if relevant, other yield components (e.g., thousand-grain weight) should be measured at harvest.

  • Statistical Analysis: Data should be subjected to analysis of variance (ANOVA) to determine the statistical significance of treatment effects.

Assessment of Synergism and Antagonism

When evaluating herbicide combinations, it is crucial to determine if the interaction is synergistic, additive, or antagonistic.

  • Additive Effect: The combined effect of the two herbicides is equal to the sum of their individual effects.[8]

  • Synergistic Effect: The combined effect is greater than the sum of the individual effects.[8]

  • Antagonistic Effect: The combined effect is less than the sum of the individual effects.[8]

Several methods can be used to assess these interactions, including the isobole method and Colby's method, which compare the observed response of the mixture to the expected response calculated from the individual herbicide responses.[15][16]

III. Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound (PPO Inhibition)

This compound acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial for the synthesis of both chlorophyll and heme. The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, in the cytoplasm. In the presence of light, protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX, a potent photosensitizer. This accumulation of protoporphyrin IX generates reactive oxygen species (ROS), which cause rapid peroxidation of lipids in the cell membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

PPO_Inhibition_Pathway Glutamate Glutamate ALA 5-Aminolevulinic acid (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO ROS Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS Accumulation & non-enzymatic oxidation in cytoplasm Protoporphyrin_IX Protoporphyrin IX Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme Heme Protoporphyrin_IX->Heme PPO->Protoporphyrin_IX Oxidation Fluoroglycofen This compound Fluoroglycofen->PPO Inhibits Cytoplasm Cytoplasm Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Causes Light Light Light->ROS

Caption: Mechanism of action of this compound.

Experimental Workflow for Herbicide Efficacy Trial

The following diagram illustrates a typical workflow for conducting a field trial to evaluate the efficacy of a new herbicide combination.

Herbicide_Trial_Workflow Trial_Planning Trial Planning (Protocol Design, Site Selection) Site_Preparation Field Preparation (Tillage, Fertilization) Trial_Planning->Site_Preparation Sowing Crop Sowing Site_Preparation->Sowing Pre_Application_Assessment Pre-Application Assessment (Weed Density & Species) Sowing->Pre_Application_Assessment Herbicide_Application Herbicide Application (Treatments) Pre_Application_Assessment->Herbicide_Application Post_Application_Assessments Post-Application Assessments (Weed Control, Crop Injury) Herbicide_Application->Post_Application_Assessments Data_Collection Data Collection (Weed Biomass, Crop Growth) Post_Application_Assessments->Data_Collection Harvest Harvest (Yield Measurement) Data_Collection->Harvest Data_Analysis Statistical Analysis & Interpretation Harvest->Data_Analysis Reporting Final Report & Publication Data_Analysis->Reporting

Caption: Workflow for a herbicide efficacy field trial.

Logical Relationship of Herbicide Interaction Assessment

This diagram outlines the process of determining the nature of the interaction between two herbicides in a tank-mix.

Herbicide_Interaction_Assessment Experiment Conduct Experiment with: A alone, B alone, A+B mix Measure_Response Measure Weed Control (%) Experiment->Measure_Response Calculate_Expected Calculate Expected Response (E) (e.g., Colby's Method) Measure_Response->Calculate_Expected Compare Compare Observed (O) with Expected (E) Measure_Response->Compare Observed Response (O) Calculate_Expected->Compare Synergism Synergism (O > E) Compare->Synergism If O > E Antagonism Antagonism (O < E) Compare->Antagonism If O < E Additive Additive (O = E) Compare->Additive If O = E

Caption: Logic for assessing herbicide interactions.

References

A Comparative Guide to Fluoroglycofen-ethyl and Bifenox for Weed Control in Cereals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two protoporphyrinogen oxidase (PPO) inhibiting herbicides, fluoroglycofen-ethyl and bifenox, for the control of broadleaf weeds in cereal crops. While direct comparative experimental data is limited in publicly available literature, this document synthesizes available information on their individual efficacy, crop safety, and mechanisms of action to offer a comprehensive overview for research and development professionals.

Executive Summary

Both this compound and bifenox belong to the diphenyl ether class of herbicides and share the same mode of action: inhibition of the PPO enzyme. This leads to the accumulation of toxic protoporphyrin IX, causing rapid cell membrane disruption and plant death. They are both effective post-emergence herbicides for controlling a range of broadleaf weeds in cereal crops like wheat and barley.

This compound is noted for its control of weeds such as Galium aparine, Viola arvensis, and Veronica spp.[1]. It is used in wheat, barley, oats, peanuts, rice, and soybeans[2][3][4].

Bifenox has demonstrated effective control of annual broadleaf weeds in small grains, including spring wheat[5][6]. Its weed spectrum includes species like Chenopodium album and Amaranthus retroflexus.

Due to the absence of head-to-head comparative studies, the following sections provide a compilation of individual product data, generalized experimental protocols for efficacy and phytotoxicity assessment, and a visualization of the underlying biochemical pathway.

Mechanism of Action: PPO Inhibition

Both this compound and bifenox disrupt the chlorophyll biosynthesis pathway in susceptible plants by inhibiting the enzyme protoporphyrinogen oxidase (PPO).

PPO_Inhibition cluster_chloroplast Chloroplast cluster_inhibition Mechanism of Action cluster_cytoplasm Cytoplasm & Peroxidation Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA PBG Porphobilinogen (PBG) ALA->PBG Uro_III Uroporphyrinogen III PBG->Uro_III Copro_III Coproporphyrinogen III Uro_III->Copro_III Proto_IX_gen Protoporphyrinogen IX Copro_III->Proto_IX_gen Proto_IX Protoporphyrin IX Proto_IX_gen->Proto_IX PPO Proto_IX_gen_leak Protoporphyrinogen IX (leaks from chloroplast) Proto_IX_gen->Proto_IX_gen_leak Accumulation & Leakage Chlorophyll Chlorophyll Proto_IX->Chlorophyll Herbicide This compound or Bifenox PPO_enzyme PPO Enzyme Herbicide->PPO_enzyme Inhibits Proto_IX_cyto Protoporphyrin IX Proto_IX_gen_leak->Proto_IX_cyto Oxidation ROS Reactive Oxygen Species (Singlet Oxygen) Proto_IX_cyto->ROS Light Light + O2 Light->ROS Disruption Membrane Disruption (Lipid Peroxidation) ROS->Disruption Membrane Cell Membrane

Figure 1: PPO-inhibiting herbicide signaling pathway.

Comparative Data on Weed Efficacy and Crop Application

The following tables summarize the available data on the weed control spectrum and crop applications for this compound and bifenox. This information is compiled from various sources and does not represent a direct head-to-head comparison.

Table 1: Weed Control Spectrum

Weed SpeciesCommon NameThis compound ControlBifenox Control
Galium aparineCleaversYes[1]Yes[6]
Viola arvensisField PansyYes[1]Yes
Veronica spp.SpeedwellYes[1]Yes[7]
Chenopodium albumFat HenYesYes[6]
Amaranthus retroflexusRedroot PigweedYesYes
Polygonum convolvulusBlack-bindweed-Yes[7]
Sinapis arvensisCharlock-Yes[7]
Lamium purpureumRed Dead-nettle-Yes[7]
Various GrassesAnnual GrassesYes[2][3]Some[6]

Table 2: Crop Application and Use

ParameterThis compoundBifenox
Target Crops Wheat, Barley, Oats, Rice, Peanuts, Soybeans[2][3][4]Wheat, Barley, Corn, Soybeans, Peanuts, Rice, Sorghum[6]
Application Timing Post-emergence[2][4]Pre-emergence and Post-emergence[5][7]
Formulation Emulsifiable Concentrate (EC)Suspension Concentrate (SC)[7]
Typical Application Rate (Cereals) Varies by formulation and target weedUp to 1.5 L/ha (480 g/L formulation) in winter wheat/barley[7]
Water Volume (Cereals) -200-400 L/ha[7]

Experimental Protocols

While specific protocols for direct comparative studies were not found, the following generalized methodologies for herbicide efficacy and phytotoxicity trials in cereals are based on established guidelines.

Generalized Protocol for Post-Emergence Herbicide Efficacy Trial

This protocol outlines a typical experimental design for evaluating the efficacy of post-emergence herbicides on broadleaf weeds in cereal crops.

Herbicide_Efficacy_Workflow cluster_setup Trial Setup cluster_application Herbicide Application cluster_assessment Data Collection & Analysis A1 Site Selection (Uniform weed pressure) A2 Plot Establishment (e.g., Randomized Complete Block Design) A1->A2 A3 Crop Seeding (e.g., Winter Wheat) A2->A3 B1 Weed & Crop Staging (e.g., Weeds 2-4 leaf, Crop tillering) A3->B1 B2 Treatment Preparation (this compound, Bifenox, Control) B1->B2 B3 Application (Calibrated sprayer, specified water volume) B2->B3 C1 Visual Weed Control Assessment (% control at set intervals, e.g., 14, 28, 56 DAT) B3->C1 C2 Weed Biomass Measurement (Dry weight at a set time point) C1->C2 C3 Crop Yield Measurement (Harvest plots) C2->C3 C4 Statistical Analysis (e.g., ANOVA) C3->C4 Phytotoxicity_Assessment_Workflow cluster_setup Trial Setup (Weed-Free) cluster_application Herbicide Application cluster_assessment Data Collection & Analysis A1 Site Selection (Uniform soil, weed-free) A2 Plot Establishment (Randomized Complete Block Design) A1->A2 A3 Crop Seeding (e.g., Barley) A2->A3 B1 Crop Staging (Specified growth stage, e.g., 3-4 leaf) A3->B1 B2 Treatment Preparation (1x and 2x rates of each herbicide, Control) B1->B2 B3 Application (Calibrated sprayer) B2->B3 C1 Visual Phytotoxicity Assessment (% injury at set intervals, e.g., 7, 14, 28 DAT) B3->C1 C2 Crop Height & Biomass Measurement C1->C2 C3 Yield & Quality Assessment (Harvest) C2->C3 C4 Statistical Analysis C3->C4

References

A Comparative Environmental Impact Assessment of Fluoroglycofen-ethyl and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the environmental impact of the herbicide Fluoroglycofen-ethyl and its common alternatives: Acifluorfen, Fomesafen, and Lactofen. All four belong to the diphenyl ether class of herbicides and share a similar mode of action, inhibiting the protoporphyrinogen oxidase (PPO) enzyme in plants. This guide summarizes key environmental fate and ecotoxicity data from peer-reviewed studies and regulatory assessments to facilitate informed decision-making in research and development.

Executive Summary

This compound and its alternatives—Acifluorfen, Fomesafen, and Lactofen—are effective herbicides, but their environmental profiles exhibit notable differences. This comparison focuses on their impact on aquatic life, avian species, soil persistence, and potential for bioaccumulation. The data presented is compiled from various sources and aims to provide a clear, data-driven overview for environmental risk assessment.

Comparative Environmental Impact Data

The following tables summarize the key quantitative data for this compound and its alternatives. These values are essential for understanding the potential environmental risks associated with each compound.

Table 1: Aquatic Toxicity

This table presents the acute toxicity of the herbicides to key aquatic organisms, expressed as the median lethal concentration (LC50) or median effective concentration (EC50). Lower values indicate higher toxicity.

ChemicalTest OrganismEndpoint (LC50/EC50)Result (mg/L)
This compound --Data not readily available
Acifluorfen Rainbow Trout (Oncorhynchus mykiss)96-hour LC5054[1][2]
Bluegill Sunfish (Lepomis macrochirus)96-hour LC5031[1][2]
Daphnia magna (Water Flea)48-hour EC5028[2]
Fomesafen Rainbow Trout (Oncorhynchus mykiss)96-hour LC50>100
Bluegill Sunfish (Lepomis macrochirus)96-hour LC50>100
Daphnia magna (Water Flea)48-hour EC50>100
Lactofen Rainbow Trout (Oncorhynchus mykiss)96-hour LC50>0.85 (formulated product)[3]
Bluegill Sunfish (Lepomis macrochirus)96-hour LC500.49 (formulated product)[3]
Daphnia magna (Water Flea)48-hour EC502.0 (technical product) / 5.1 (formulated product)[3]
Table 2: Avian Toxicity

This table shows the acute oral toxicity to birds, measured as the median lethal dose (LD50). Higher values indicate lower toxicity.

ChemicalTest OrganismEndpoint (LD50)Result (mg/kg)
This compound --Data not readily available
Acifluorfen Bobwhite Quail (Colinus virginianus)Acute Oral LD50325[1]
Mallard Duck (Anas platyrhynchos)Acute Oral LD502821[1]
Fomesafen Bobwhite Quail (Colinus virginianus)Acute Oral LD50>2510
Mallard Duck (Anas platyrhynchos)Acute Oral LD50>5000
Lactofen Bobwhite Quail (Colinus virginianus)Acute Oral LD50>2510[3]
Mallard Duck (Anas platyrhynchos)8-day Dietary LC50>5620 ppm[3]
Table 3: Soil Persistence

This table indicates the half-life (DT50) of the herbicides in soil, which is the time it takes for 50% of the initial amount to degrade. Longer half-lives suggest greater persistence.

ChemicalSoil Half-life (DT50)Value (days)
This compound Aerobic2[4]
Acifluorfen Aerobic59 - 200[1][5]
Fomesafen Aerobic60 - 114[6]
Lactofen Aerobic1 - 7[3]
Table 4: Bioaccumulation Potential

This table provides the octanol-water partition coefficient (Kow), a key indicator of a substance's potential to bioaccumulate in organisms. A higher log Kow value suggests a greater potential for bioaccumulation.

ChemicalLog Kow
This compound Data not readily available
Acifluorfen 1.18[7]
Fomesafen 3.4[8]
Lactofen Data not readily available

Experimental Protocols

The data presented in this guide are typically generated following standardized experimental protocols to ensure comparability and reliability. The most commonly referenced guidelines are from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Aquatic Toxicity Testing
  • OECD 203: Fish, Acute Toxicity Test: This guideline is used to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[1][2] Test organisms, such as Rainbow Trout or Bluegill Sunfish, are exposed to a range of concentrations of the test substance in a controlled environment. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • OECD 202: Daphnia sp. Acute Immobilisation Test: This test assesses the acute toxicity to aquatic invertebrates, specifically Daphnia magna.[9][10][11][12][13] The test determines the concentration at which 50% of the daphnids are immobilized (EC50) after a 48-hour exposure period. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

Avian Toxicity Testing
  • OECD 205: Avian Dietary Toxicity Test: This test is designed to determine the concentration of a substance in the diet that is lethal to 50% of the test birds (LC50) when administered over an 8-day period (5 days of treated feed followed by 3 days of untreated feed).[14][15][16][17]

  • Acute Oral Toxicity (LD50): While a specific OECD guideline for a single oral dose LD50 in birds is not as commonly cited in the search results, this value is a standard measure of acute toxicity. It represents the single dose required to kill 50% of the test population.

Soil Persistence (Degradation) Studies
  • OECD 307: Aerobic and Anaerobic Transformation in Soil: This guideline is used to determine the rate of degradation of a chemical in soil under both aerobic and anaerobic conditions.[3][18][19][20][21] The study measures the time it takes for the concentration of the substance to decrease by 50% (DT50). Radiolabeled substances are often used to track the formation of metabolites and the ultimate mineralization to CO2.

Visualizing Experimental Workflows and Pathways

To better understand the processes involved in assessing the environmental impact of these herbicides, the following diagrams illustrate a typical experimental workflow for ecotoxicity testing and the general mode of action for diphenyl ether herbicides.

experimental_workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Reporting TestSubstance Test Substance (e.g., this compound) Exposure Exposure of Organisms to Test Substance TestSubstance->Exposure TestOrganism Select Test Organism (e.g., Rainbow Trout) TestOrganism->Exposure Protocol Select Protocol (e.g., OECD 203) Protocol->Exposure Observation Observation & Data Collection (e.g., Mortality, Behavior) Exposure->Observation LC50 Statistical Analysis (e.g., LC50 Calculation) Observation->LC50 Report Final Report Generation LC50->Report

A typical workflow for an acute ecotoxicity test.

ppo_inhibition_pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Accumulation Accumulation of Protoporphyrin IX PPO->Accumulation Chlorophyll Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll Herbicide Diphenyl Ether Herbicide (e.g., this compound) Herbicide->PPO Inhibits CellDamage Cell Membrane Damage (Lipid Peroxidation) Accumulation->CellDamage

Mode of action: PPO inhibition by diphenyl ether herbicides.

Conclusion

This comparative guide highlights the environmental profiles of this compound and its alternatives. While all are effective PPO inhibitors, their environmental impacts, particularly in terms of aquatic toxicity and soil persistence, vary significantly. Lactofen and this compound appear to be less persistent in soil compared to Acifluorfen and Fomesafen. However, the formulated product of Lactofen shows high toxicity to some aquatic organisms. The lack of readily available data for this compound in some categories underscores the need for further research to complete a comprehensive environmental risk assessment. This guide serves as a foundational tool for researchers and professionals in selecting compounds with more favorable environmental profiles for future development and application.

References

Safety Operating Guide

Proper Disposal of Fluoroglycofen-ethyl: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of fluoroglycofen-ethyl is paramount for laboratory safety and compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this substance and its containers in accordance with safety regulations.

This compound, a nitrophenyl ether compound, requires careful handling throughout its lifecycle, including its final disposal. Adherence to proper disposal protocols minimizes environmental contamination and protects personnel from potential hazards. The primary methods for disposal involve chemical destruction or controlled incineration.[1] It is crucial to avoid discharge into sewer systems or the environment.[1][2]

Disposal of this compound Waste

Unused or waste this compound should be managed by licensed professionals. The recommended disposal methods are:

  • Licensed Chemical Destruction Plant: Transfer the material to a licensed facility equipped for chemical destruction.[1]

  • Controlled Incineration: The substance can be disposed of through controlled incineration with flue gas scrubbing to neutralize harmful emissions.[1][3]

  • Licensed Professional Waste Disposal Service: Contact a licensed service to handle the disposal of this material. It may be dissolved or mixed with a combustible solvent for incineration.[3]

Under no circumstances should this compound be allowed to enter drains or water supplies.[1][2][3] All disposal activities must be in accordance with applicable local, regional, and national laws and regulations.[1][2][4]

Handling of Spills

In the event of a spill, prompt and safe cleanup is necessary to prevent exposure and environmental contamination.

  • Ensure adequate ventilation and remove all sources of ignition. [1]

  • Wear appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and, if necessary, a full-face respirator.[1][4]

  • Contain the spill to prevent it from spreading or entering drains.[1][3]

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

  • Clean the affected surface thoroughly to remove any residual contamination.[2]

  • Dispose of the collected waste and contaminated materials in the same manner as the original substance.[1]

Decontamination and Disposal of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal to remove any remaining residue.

  • Triple Rinsing: Containers can be triple rinsed (or the equivalent) with an appropriate solvent.[1] The rinsate should be collected and disposed of as hazardous waste.

  • Recycling or Reconditioning: After proper decontamination, containers can be offered for recycling or reconditioning.[1]

  • Sanitary Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • Incineration: Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]

Even after emptying, containers should be handled with care, following all label warnings.[2]

Quantitative Disposal Data

Specific quantitative thresholds for the disposal of this compound are not prominently available in the reviewed safety data sheets. Disposal procedures are primarily dictated by the hazardous nature of the chemical itself, rather than specific concentration limits. All quantities of waste should be considered hazardous and disposed of according to the protocols outlined above.

Experimental Protocols

The disposal procedures outlined in this document are based on established safety protocols for hazardous chemical waste management and do not originate from specific experimental studies. They represent standard industry and regulatory guidance.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

cluster_container_management Container Management cluster_disposal_options Disposal Options Waste This compound Waste Generated (Unused product, spills, contaminated materials) LicensedDisposal Licensed Chemical Destruction Plant Waste->LicensedDisposal Primary Method Incineration Controlled Incineration with Flue Gas Scrubbing Waste->Incineration Primary Method EmptyContainer Empty this compound Container Decontaminate Decontaminate Container (e.g., Triple Rinse) EmptyContainer->Decontaminate CollectRinsate Collect Rinsate for Disposal Decontaminate->CollectRinsate Recycle Recycle or Recondition Decontaminate->Recycle Landfill Puncture and Dispose in Sanitary Landfill Decontaminate->Landfill CollectRinsate->LicensedDisposal

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Fluoroglycofen-ethyl

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for the handling and disposal of Fluoroglycofen-ethyl, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the primary defense against exposure to this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[1][2][3] A face shield may be appropriate for certain procedures.[3]
Skin Protection GlovesChemical impermeable gloves are mandatory.[1][2][3] Viton™ gloves are specifically recommended.[3][4] Gloves must be inspected before use, and proper removal techniques should be followed.[1][3]
Protective ClothingFire/flame resistant and impervious clothing is necessary.[1][2][3] A complete suit that protects against chemicals and a laboratory coat are recommended.[3]
FootwearClose-toed footwear is required.[3]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2][3] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator can be used.[3]

Operational Plan for Handling this compound

A strict operational workflow is crucial for minimizing risks associated with this compound.

1. Preparation:

  • Ensure adequate ventilation in the handling area. This can be achieved through good general ventilation or local exhaust ventilation.[3]

  • Verify that an eyewash station and safety shower are readily accessible.[3]

  • Inspect all PPE for integrity before use.[3]

  • Have spill containment materials readily available.[3]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Do not eat, drink, or smoke in the handling area.[1][3][5]

  • Avoid the formation of dust and aerosols.[1][3]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[1][3]

3. Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Store apart from foodstuff containers or incompatible materials.[1]

Emergency Procedures

First-Aid Measures:

  • If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • In case of skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]

  • In case of eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[1]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Spill and Leak Procedures:

  • Evacuate personnel to a safe area and keep people away from and upwind of the spill.[1][3]

  • Wear appropriate PPE, including respiratory protection.[3]

  • Prevent further leakage or spillage if it is safe to do so.[1][3]

  • Do not let the chemical enter drains.[1][3]

  • For containment and cleanup, use spark-proof tools and explosion-proof equipment.[1][3]

  • Collect the spilled material using an inert absorbent material and place it in a suitable, closed container for disposal.[3]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.[3]

  • Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge to sewer systems.[1]

  • Container Disposal: Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1] Controlled incineration with flue gas scrubbing is possible for combustible packaging materials.[1]

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep_vent Ensure Adequate Ventilation prep_safety_equip Verify Eyewash & Safety Shower prep_ppe Inspect PPE prep_spill_kit Ready Spill Containment handling_contact Avoid Contact (Skin, Eyes, Clothing) prep_spill_kit->handling_contact handling_personal No Eating, Drinking, Smoking emergency_exposure Personal Exposure handling_contact->emergency_exposure If exposure occurs handling_aerosol Prevent Dust & Aerosol Formation handling_tools Use Non-Sparking Tools emergency_spill Spill or Leak handling_tools->emergency_spill If spill occurs disposal_chem Dispose of Chemical Waste handling_tools->disposal_chem emergency_spill->disposal_chem end End of Process emergency_exposure->end disposal_cont Dispose of Contaminated Materials disposal_chem->disposal_cont disposal_cont->end start Start Handling this compound start->prep_vent cluster_waste_type Identify Waste Type cluster_chem_disposal Chemical Disposal cluster_container_disposal Container Disposal cluster_solid_waste_disposal Solid Waste Disposal start Waste Generated is_chem This compound Chemical Waste start->is_chem is_container Empty Container start->is_container is_ppe Contaminated PPE / Spill Debris start->is_ppe chem_incinerate Licensed Chemical Destruction Plant or Controlled Incineration with Flue Gas Scrubbing is_chem->chem_incinerate Yes container_rinse Triple Rinse is_container->container_rinse Yes solid_incinerate Controlled Incineration for Combustible Materials is_ppe->solid_incinerate Yes end Disposal Complete chem_incinerate->end container_recycle Recycle or Recondition container_rinse->container_recycle Option 1 container_puncture Puncture and Dispose in Sanitary Landfill container_rinse->container_puncture Option 2 container_recycle->end container_puncture->end solid_incinerate->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluoroglycofen-ethyl
Reactant of Route 2
Reactant of Route 2
Fluoroglycofen-ethyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.